molecular formula C5H10O2 B7769624 Tetrahydrofurfuryl alcohol CAS No. 93842-55-8

Tetrahydrofurfuryl alcohol

Cat. No.: B7769624
CAS No.: 93842-55-8
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl alcohol (THFA), with the CAS number 97-99-4 and molecular formula C5H10O2, is a biomass-derived, water-miscible solvent recognized for its low vapor pressure and excellent solvation properties . It is produced through the catalytic hydrogenation of furfural, a platform chemical obtained from renewable feedstocks . As a research chemical, THFA serves two primary roles: as a versatile, environmentally benign solvent and a valuable synthetic intermediate. In its application as a solvent, THFA is particularly significant in the development of greener formulations. It is extensively used in agrochemicals, cleaning products, paint strippers, and metal-working fluids . Its utility as a solvent is further demonstrated in innovative biorefinery processes, such as the ultrasound-assisted extraction of phenolic acids from agricultural waste streams . As a chemical intermediate, THFA is a key precursor in organic synthesis. It can be catalytically dehydrated over a γ-Al2O3 catalyst to produce dihydropyran (DHP), a valuable protecting group for alcohols and phenols in complex syntheses . Furthermore, DHP is an intermediate in the synthesis of 1,5-pentanediol, an important monomer in polymer chemistry . THFA is also employed in epoxy resin formulations, where it can be part of either the epoxy component or the amine hardener, contributing to the performance of the final material . This product is intended for research and further chemical synthesis. It is not intended for diagnostic or therapeutic use, or for personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate care, noting that it may cause serious eye irritation and is suspected of damaging fertility or the unborn child .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethanol
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InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
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InChI Key

BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(OC1)CO
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID1029128
Record name Tetrahydrofurfuryl alcohol
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Molecular Weight

102.13 g/mol
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Physical Description

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma
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Boiling Point

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C
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Flash Point

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c.
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Solubility

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052
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Vapor Density

3.522 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186
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Color/Form

Colorless liquid

CAS No.

97-99-4, 93842-55-8
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Melting Point

Less than -80 °C, < -80 °C
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Foundational & Exploratory

The Core Mechanism of Tetrahydrofurfuryl Alcohol Synthesis from Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of furfural (B47365), a biomass-derived platform chemical, to tetrahydrofurfuryl alcohol (THFA) represents a significant pathway in sustainable chemistry. THFA is a valuable "green" solvent and a key intermediate in the pharmaceutical and agricultural industries. This technical guide provides a comprehensive overview of the synthesis of THFA from furfural, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of catalytic systems.

Reaction Mechanism and Pathways

The synthesis of this compound from furfural is a catalytic hydrogenation process that typically proceeds through a two-step mechanism. The initial step involves the hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol (FOL). Subsequently, the furan (B31954) ring of furfuryl alcohol is hydrogenated to yield this compound.[1][2] This sequential reaction can be performed in a one-pot process, which is often preferred in industrial applications to reduce costs and streamline production.[3][4]

The overall reaction pathway can be summarized as follows:

Step 1: Hydrogenation of Furfural to Furfuryl Alcohol C₅H₄O₂ + H₂ → C₅H₆O₂

Step 2: Hydrogenation of Furfuryl Alcohol to this compound C₅H₆O₂ + 2H₂ → C₅H₁₀O₂

The selectivity towards THFA is highly dependent on the catalyst and reaction conditions. Competing side reactions can occur, such as the hydrogenolysis of the C-O bond, which can lead to the formation of other byproducts.[2] The choice of catalyst plays a crucial role in directing the reaction towards the desired product. For instance, certain catalysts may favor the hydrogenation of the aldehyde group while others are more effective for the saturation of the furan ring.

ReactionPathway Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL + H₂ THFA This compound (THFA) FOL->THFA + 2H₂

Catalytic Systems and Performance

A variety of catalysts have been investigated for the hydrogenation of furfural to THFA, with nickel-based catalysts being among the most common due to their high activity and relatively low cost.[5][6] Other metals, including platinum, palladium, rhodium, and ruthenium, have also shown high efficacy, often in bimetallic formulations to enhance selectivity and stability.[3][7][8]

The following table summarizes the performance of different catalytic systems under various experimental conditions.

CatalystSupportTemperature (°C)Pressure (MPa)SolventFurfural Conversion (%)THFA Yield (%)THFA Selectivity (%)Reference
Ni/SiO₂SiO₂--Gas Phase-94-
Raney Ni-1101.5--96-[5]
Ni-Pd/SiO₂SiO₂408---96[1]
Ni and Cu----1009798[9]
Pt(3)Ni(3)/CCarbon352Water9993-[3]
Ni₁Cu₁Al₁R-14032-butanol-98-[10]
Ni-basedAl₂O₃1404Water-94-[1]
Rh/CCarbon30-Water-9293[8]
5% Ru/TiO₂TiO₂40-900.68-4.082-propanol>97 (selectivity)--[7]
Pd/UiO-66UiO-66601Water100100100[11]

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources to provide a comprehensive guide for the laboratory-scale synthesis of THFA from furfural.

Catalyst Preparation (Example: Impregnation Method for Ni/γ-Al₂O₃)

This protocol describes a common method for preparing a supported nickel catalyst.

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃) support

  • Deionized water

Procedure:

  • Calculate the required amount of nickel nitrate hexahydrate to achieve the desired nickel loading on the γ-alumina support.

  • Dissolve the calculated amount of nickel nitrate hexahydrate in a minimal amount of deionized water to form a concentrated solution.

  • Add the γ-alumina support to the nickel nitrate solution.

  • Stir the mixture thoroughly to ensure uniform impregnation of the nickel salt onto the support.

  • Dry the impregnated support in an oven at 120 °C overnight to remove water.

  • Calcine the dried material in a furnace at a specified temperature (e.g., 500 °C) for several hours to decompose the nitrate salt and form nickel oxide on the support.

  • Prior to the hydrogenation reaction, the catalyst is typically activated by reduction in a hydrogen flow at an elevated temperature to convert the nickel oxide to metallic nickel.

CatalystPrep cluster_0 Catalyst Preparation Dissolve Ni(NO₃)₂·6H₂O Dissolve Ni(NO₃)₂·6H₂O Impregnate γ-Al₂O₃ Impregnate γ-Al₂O₃ Dissolve Ni(NO₃)₂·6H₂O->Impregnate γ-Al₂O₃ Dry at 120°C Dry at 120°C Impregnate γ-Al₂O₃->Dry at 120°C Calcine at 500°C Calcine at 500°C Dry at 120°C->Calcine at 500°C Activate with H₂ Activate with H₂ Calcine at 500°C->Activate with H₂

Hydrogenation of Furfural in a Batch Reactor

This protocol outlines the general procedure for the liquid-phase hydrogenation of furfural.

Materials and Equipment:

  • Furfural

  • Prepared catalyst (e.g., Ni/γ-Al₂O₃)

  • Solvent (e.g., water, 2-butanol, isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller

  • Hydrogen gas cylinder

Procedure:

  • Load the autoclave with the desired amounts of furfural, solvent, and the catalyst. A typical loading might be 5 mmol of furfural, 30 mL of solvent, and 100 mg of catalyst.[10]

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.5 - 8 MPa).[1][5]

  • Heat the reactor to the target reaction temperature (e.g., 80 - 180 °C) while stirring the contents vigorously (e.g., 600 rpm).[1][10]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 - 12 hours).[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and collect the liquid product mixture.

  • Separate the catalyst from the liquid product by filtration or centrifugation.

  • Analyze the liquid product using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of furfural and the yield and selectivity of THFA.

HydrogenationWorkflow cluster_1 Hydrogenation Protocol Load Reactants Load Reactants Seal & Purge Reactor Seal & Purge Reactor Load Reactants->Seal & Purge Reactor Pressurize with H₂ Pressurize with H₂ Seal & Purge Reactor->Pressurize with H₂ Heat & Stir Heat & Stir Pressurize with H₂->Heat & Stir Maintain Conditions Maintain Conditions Heat & Stir->Maintain Conditions Cool & Vent Cool & Vent Maintain Conditions->Cool & Vent Collect Product Collect Product Cool & Vent->Collect Product Separate Catalyst Separate Catalyst Collect Product->Separate Catalyst Analyze Product Analyze Product Separate Catalyst->Analyze Product

Conclusion

The synthesis of this compound from furfural via catalytic hydrogenation is a well-established and industrially relevant process. The efficiency of this conversion is highly dependent on the synergistic interplay between the catalyst formulation and the reaction parameters. Nickel-based catalysts offer a cost-effective and active solution, while noble metal catalysts can provide exceptional selectivity and yield under milder conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals engaged in the development and optimization of sustainable chemical processes. Further research into novel catalytic materials and process intensification will continue to enhance the economic and environmental viability of producing THFA from renewable biomass resources.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofurfuryl Alcohol (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl alcohol (THFA), a derivative of the biomass-derived platform chemical furfural (B47365), is a versatile and biodegradable organic compound.[1] Its unique combination of a primary alcohol and a tetrahydrofuran (B95107) ring structure imparts a valuable set of physical and chemical properties.[2][3] This guide provides a comprehensive overview of the core physicochemical characteristics of THFA, intended to support its application in research, chemical synthesis, and pharmaceutical development. The document details its physical and chemical properties, outlines experimental protocols for their determination, and presents visual representations of its chemical structure and key reactions.

Chemical Identity and Structure

This compound is a primary alcohol where a methyl group in methanol (B129727) is substituted with a tetrahydrofuran-2-yl group.[2][3] It is a colorless to light yellow, hygroscopic liquid with a mild, pleasant odor.[3][4]

  • IUPAC Name: (Tetrahydrofuran-2-yl)methanol[2]

  • Synonyms: THFA, Tetrahydro-2-furanmethanol, 2-Hydroxymethyl)tetrahydrofuran[2][4]

  • CAS Number: 97-99-4[2][4]

  • Molecular Formula: C₅H₁₀O₂[2][4]

  • Molecular Weight: 102.13 g/mol [2][4]

THFA_Structure Chemical Structure of this compound C1 C C2 C C1->C2 C5 CH₂OH C1->C5 C3 C C2->C3 C4 C C3->C4 O1 O C4->O1 O1->C1

Chemical structure of this compound.

Physical Properties

The physical properties of THFA make it a versatile solvent for a wide range of applications, including in formulations for the agricultural and pharmaceutical industries.[5]

Table 1: Key Physical Properties of this compound
PropertyValueReference(s)
Appearance Colorless to light yellow liquid[3][4][6]
Odor Mild, sweet, ether-like[2][3][4]
Boiling Point 178 °C at 760 mmHg[4][7]
Melting/Freezing Point < -80 °C[4][7]
Density 1.054 g/cm³ at 25 °C[4][7]
Viscosity 6.24 cP at 20 °C[4]
Solubility Miscible with water, ethanol, ether, acetone, chloroform, and benzene. Insoluble in paraffin (B1166041) hydrocarbons.[3][7]
Flash Point 74 °C (Closed Cup)[4][6]
Autoignition Temperature 282 °C[4][8]
Vapor Pressure 2.3 mmHg at 39 °C[4][7]
Vapor Density 3.52 (Air = 1)[4][7]
Refractive Index (n20/D) 1.452[3][7]
pH 5-6 (250 g/L in water at 20°C)[6][9]

Chemical Properties and Reactivity

The chemical behavior of THFA is characterized by the reactivity of its primary alcohol group and the stability of its saturated cyclic ether ring.[2]

  • Reactions of the Primary Alcohol: THFA undergoes typical reactions of primary alcohols, such as esterification, oxidation, and etherification.

  • Ring Stability: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific catalytic conditions, such as hydrogenolysis.[10]

  • Reactivity Hazards: THFA can react violently with strong oxidizing agents.[11] Mixtures with concentrated sulfuric acid and strong hydrogen peroxide can be explosive.[3] It is also incompatible with acetyl bromide.[3]

  • Solvent Properties: It is considered a "green" solvent and is used as a reactive diluent for epoxy resins.[1][3]

Synthesis from Furfural

THFA is commercially produced by the catalytic hydrogenation of furfural, which is derived from agricultural biomass.[10][11] This process typically involves a two-step reaction where furfural is first hydrogenated to furfuryl alcohol, followed by the hydrogenation of the furan (B31954) ring to yield THFA.[12]

THFA_Synthesis Synthesis of THFA from Furfural Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H₂ / Catalyst THFA This compound Furfuryl_Alcohol->THFA + H₂ / Catalyst

Synthesis pathway of THFA from furfural.

Hydrogenolysis to 1,5-Pentanediol (B104693)

A significant reaction of THFA is its chemoselective hydrogenolysis to produce 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][10] This reaction involves the selective cleavage of a C-O bond within the tetrahydrofuran ring.[13]

THFA_Hydrogenolysis Hydrogenolysis of THFA to 1,5-Pentanediol THFA This compound Pentanediol 1,5-Pentanediol THFA->Pentanediol Hydrogenolysis (e.g., Rh/SiO₂-ReOx)

Reaction of THFA to 1,5-Pentanediol.

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound, based on standard laboratory procedures.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Thermometer (-10 to 200 °C)

  • Heating block or oil bath

  • Hot plate with magnetic stirrer

  • Small magnetic stir bar

  • Clamps and stand

Procedure:

  • Place approximately 0.5-1 mL of this compound into the test tube and add a small magnetic stir bar.

  • Clamp the test tube in the heating block or suspend it in the oil bath on the hot plate.

  • Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

  • Begin gentle stirring and heating.

  • Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube. Adjust the thermometer so that the bulb is level with this ring.

  • Continue to heat gently until a steady temperature is observed on the thermometer while the liquid is refluxing. This stable temperature is the boiling point.

  • Record the temperature to the nearest 0.1 °C.

Determination of Viscosity (Rotational Viscometer)

This protocol is based on the principles outlined in ASTM D2196 for measuring the rheological properties of non-Newtonian materials.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Controlled temperature bath

  • Beaker or sample container

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient volume of this compound in the sample container to immerse the spindle to the marked level.

  • Place the sample container in the temperature bath and allow the sample to equilibrate to the desired temperature (e.g., 20 °C).

  • Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 10-90% of full scale).

  • Lower the spindle into the liquid and begin rotation.

  • Allow the reading to stabilize before recording the viscosity value in centipoise (cP).

  • Repeat the measurement to ensure reproducibility.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

This method follows the principles of ASTM D93 and is suitable for combustible liquids.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Ignition source (gas flame or electric igniter)

Procedure:

  • Ensure the apparatus is clean and dry.

  • Pour the this compound sample into the test cup to the filling mark.

  • Place the lid on the cup, ensuring a proper seal.

  • Insert the thermometer into its designated port.

  • Begin heating the sample at a slow, constant rate (e.g., 5-6 °C/min).

  • Start the stirrer at the specified speed.

  • As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping the flame into the vapor space of the cup for a specified duration.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

  • Record the flash point temperature.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile organic compounds like THFA.

GC_Workflow Workflow for Purity Analysis by GC cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample_Prep Prepare a dilute solution of THFA in a suitable solvent (e.g., acetone) Injection Inject a small volume of the prepared sample into the GC inlet Sample_Prep->Injection Separation Separation of components on a capillary column (e.g., DB-5) Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Chromatogram Generate a chromatogram Detection->Chromatogram Integration Integrate the peak areas Chromatogram->Integration Calculation Calculate purity as the percentage of the main peak area relative to the total peak area Integration->Calculation

Workflow for GC purity analysis of THFA.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven: Programmed temperature ramp, for example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

  • Injection: Split mode (e.g., 50:1 split ratio).

Procedure:

  • Prepare a dilute solution of the THFA sample in a high-purity solvent (e.g., 1% in acetone).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Acquire the chromatogram.

  • Identify the main peak corresponding to THFA based on its retention time (which can be confirmed with a pure standard).

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of THFA by dividing the area of the THFA peak by the total area of all peaks and multiplying by 100.

Safety and Handling

This compound is a combustible liquid and causes serious eye irritation.[4][14] It is suspected of damaging fertility or the unborn child.[14]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[6][14] Avoid breathing vapor or mist.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water.[14] If inhaled, move to fresh air.[6] Seek medical attention if irritation persists or if you feel unwell.[8][14]

Conclusion

This compound possesses a unique and advantageous set of physical and chemical properties that make it a valuable compound in various scientific and industrial fields. Its characteristics as a biodegradable, versatile solvent, and a useful chemical intermediate continue to drive its use in established and emerging applications. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

Spectroscopic Analysis of Tetrahydrofurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrofurfuryl alcohol (THFA) is a versatile organic compound, utilized as a solvent and chemical intermediate in various industrial applications. A thorough understanding of its molecular structure is paramount for its effective use and for quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for elucidating the structural features of THFA. This guide provides a comprehensive overview of the NMR, IR, and Raman spectroscopic data for this compound, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural formula of this compound is C₅H₁₀O₂.[1][2][3] The spectroscopic data presented below corresponds to the different nuclei and vibrational modes within the molecule.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~3.8 - 4.0Multiplet1HH-2
2~3.6 - 3.8Multiplet2HH-5
3~3.4 - 3.6Multiplet2HMethylene (-CH₂OH)
4~1.8 - 2.0Multiplet2HH-3
5~1.5 - 1.7Multiplet2HH-4
6~2.5 - 3.0Broad Singlet1HHydroxyl (-OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the THFA molecule.

SignalChemical Shift (ppm)Assignment
1~77.0C-2
2~68.0C-5
3~65.0Methylene (-CH₂OH)
4~29.0C-3
5~26.0C-4

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy Data

The IR spectrum of THFA is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~1450MediumC-H bend (scissoring)
~1050StrongC-O stretch (ether and primary alcohol)

Raman Spectroscopy Data

The Raman spectrum of THFA provides complementary information to the IR spectrum, particularly for non-polar bonds.

Raman Shift (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~1450MediumC-H bend (scissoring)
~1050MediumC-O stretch
~900MediumRing vibrations

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[4] A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

  • Sample Preparation: For a liquid sample like THFA, the spectrum can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty instrument (or the clean ATR crystal) is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample as a function of wavenumber.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation: A small amount of liquid THFA is placed in a suitable container, such as a glass vial or a capillary tube. Since water is a weak Raman scatterer, aqueous solutions can also be readily analyzed.[5]

  • Instrument Setup: A laser of a specific wavelength is chosen as the excitation source. The laser is focused onto the sample.

  • Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

  • Data Processing: The spectrum is plotted as the intensity of the scattered light versus the Raman shift (the difference in wavenumber between the incident and scattered light).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis and Interpretation Sample Obtain Tetrahydrofurfuryl Alcohol Sample Prepare_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prepare_NMR Prepare_IR_Raman Prepare IR/Raman Sample (Neat Liquid or Solution) Sample->Prepare_IR_Raman Acquire_NMR Acquire NMR Spectra (¹H, ¹³C) Prepare_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prepare_IR_Raman->Acquire_IR Acquire_Raman Acquire Raman Spectrum Prepare_IR_Raman->Acquire_Raman Process_NMR Process NMR Data (FT, Phasing, Referencing) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Correction) Acquire_IR->Process_IR Process_Raman Process Raman Data (Baseline Correction) Acquire_Raman->Process_Raman Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Couplings) Process_NMR->Interpret_NMR Interpret_Vib Interpret Vibrational Spectra (Functional Groups) Process_IR->Interpret_Vib Process_Raman->Interpret_Vib Combine_Data Combine Spectroscopic Data Interpret_NMR->Combine_Data Interpret_Vib->Combine_Data Structure_Elucidation Elucidate/Confirm Molecular Structure Combine_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of THFA.

References

An In-depth Technical Guide to the Thermochemical Properties of Tetrahydrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of Tetrahydrofurfuryl alcohol (THFA), a versatile and increasingly popular green solvent and chemical intermediate. The information compiled herein is intended to support research, development, and safety assessments in various scientific and industrial applications, including pharmaceuticals.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. These values are essential for process design, safety analysis, and computational modeling.

Table 1: Enthalpic and Thermodynamic Properties of this compound

PropertyValueUnitsConditions
Heat of Combustion (at constant volume)708.6[1]cal/g·mol-
Heat of Vaporization51.55[2]kJ/mol-
120.6[3]cal/g-
Constant Pressure Heat Capacity (Liquid)0.432[1][2]cal/g/°C30-37 °C
190[4]J/mol·K298.15 K
Standard Enthalpy of Formation (Liquid)Data not available in cited sourceskJ/mol298.15 K, 1 bar

Table 2: Physical and Safety-Related Properties of this compound

PropertyValueUnits
Molecular FormulaC5H10O2[1]-
Molecular Weight102.13[1] g/mol
Boiling Point178[1][5][6]°C
Melting Point< -80[1][5][6]°C
Flash Point (Open Cup)84[1][3]°C
Flash Point (Closed Cup)73[3]°C
Density (at 20°C)1.0543[1]g/cm³
Vapor Pressure (at 25°C)0.142[3]kPa
Autoignition Temperature282[3][6]°C
Flammability Limits in Air1.5 - 9.7[1]% by vol

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of thermochemical properties. The following sections describe generalized protocols for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of a liquid organic compound such as this compound can be determined using a bomb calorimeter. This technique measures the heat released at a constant volume.

Objective: To determine the heat of combustion of this compound.

Apparatus:

  • Oxygen bomb calorimeter

  • Steel crucible

  • Ignition wire (e.g., nickel-chromium)

  • Pellet press (for solid samples, adaptable for containing liquids)

  • High-pressure oxygen source

  • Calibrated thermometer or temperature sensor

  • Stirrer

  • Standardized benzoic acid (for calibration)

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Measure a precise length of ignition wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with pure oxygen to a pressure of approximately 25-30 atm.

    • Immerse the bomb in a known volume of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium while stirring, and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.

  • Measurement of this compound:

    • Accurately weigh a sample of this compound (typically 0.5 - 1.0 g) into the crucible. Due to its liquid nature, a gelatin capsule or a similar inert container may be used to hold the sample. The heat of combustion of the container must be known or determined separately.

    • Follow the same procedure as for the calibration (steps 1.2 - 1.7).

    • Calculate the heat released by the combustion of the THFA sample, accounting for the heat capacity of the calorimeter and the heat contribution from the ignition wire and any sample container.

    • Convert the heat of combustion at constant volume to the enthalpy of combustion at constant pressure using thermodynamic relationships.

Determination of Enthalpy of Vaporization and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique that can be used to measure the enthalpy of vaporization and the heat capacity of a substance.

Objective: To determine the enthalpy of vaporization and specific heat capacity of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Syringe for sample loading

  • High-purity inert purge gas (e.g., nitrogen or argon)

Procedure for Heat Capacity Measurement:

  • Baseline Calibration:

    • Run a DSC scan with two empty, hermetically sealed aluminum pans over the desired temperature range to obtain a baseline.

  • Sapphire Calibration:

    • Place a sapphire standard of known mass in the sample pan and run a DSC scan over the same temperature range to calibrate the instrument's heat flow signal.

  • Sample Measurement:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

    • The heat flow difference between the sample and the reference is measured, from which the specific heat capacity can be calculated as a function of temperature.

Procedure for Enthalpy of Vaporization Measurement:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound into a volatile sample pan that allows for vapor to escape through a small pinhole.

  • DSC Scan:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate through its boiling point.

    • The DSC will record an endothermic peak corresponding to the vaporization of the sample.

    • The area of this peak is directly proportional to the enthalpy of vaporization. The instrument's software can be used to integrate the peak and calculate the enthalpy of vaporization.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical pathways and experimental workflows relevant to this compound.

THFA_Synthesis Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation (Selective reduction of aldehyde) THFA Tetrahydrofurfuryl Alcohol (THFA) Furfuryl_Alcohol->THFA Hydrogenation (Reduction of furan (B31954) ring) THFA_to_Pentanediol THFA Tetrahydrofurfuryl Alcohol (THFA) Intermediate Ring-opening Intermediate THFA->Intermediate Catalytic Hydrogenolysis Pentanediol 1,5-Pentanediol Intermediate->Pentanediol Further Hydogenation Thermo_Workflow cluster_combustion Enthalpy of Combustion cluster_vaporization_cp Enthalpy of Vaporization & Heat Capacity Bomb_Calorimetry Bomb Calorimetry Calibration Calibrate with Benzoic Acid Bomb_Calorimetry->Calibration Sample_Run Combust THFA Sample Calibration->Sample_Run Calculation_Comb Calculate Heat of Combustion Sample_Run->Calculation_Comb Data_Analysis Data Analysis and Reporting Calculation_Comb->Data_Analysis DSC Differential Scanning Calorimetry (DSC) Cp_Measurement Measure Heat Capacity (vs. Sapphire) DSC->Cp_Measurement Vap_Measurement Measure Enthalpy of Vaporization (Peak Area) DSC->Vap_Measurement Cp_Measurement->Data_Analysis Vap_Measurement->Data_Analysis THFA_Sample Tetrahydrofurfuryl Alcohol Sample THFA_Sample->Bomb_Calorimetry THFA_Sample->DSC

References

Bio-catalytic Synthesis of Tetrahydrofurfuryl Alcohol from Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bio-catalytic synthesis of Tetrahydrofurfuryl alcohol (THFA), a valuable green solvent and chemical intermediate, from biomass-derived furfural (B47365). It details the enzymatic and whole-cell biocatalytic routes, presenting a compilation of quantitative data from recent scientific literature. This document offers comprehensive experimental protocols for key methodologies, including whole-cell biotransformation and furfural reductase activity assays. Furthermore, it visualizes the core biochemical pathways and experimental workflows using Graphviz diagrams, offering a clear and structured understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biocatalysis, green chemistry, and drug development, facilitating the advancement of sustainable chemical production.

Introduction

The transition from a fossil fuel-based economy to a sustainable, bio-based one necessitates the development of green and efficient processes for the production of valuable chemicals from renewable resources. This compound (THFA) is a key bio-based platform chemical with a wide range of applications as a green solvent, a monomer for polymers, and a precursor for various fine chemicals.[1] Traditionally, THFA is produced through the chemical hydrogenation of furfural, a process that often requires harsh reaction conditions and expensive metal catalysts.[2][3]

Biocatalysis has emerged as a promising alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[4] This guide focuses on the bio-catalytic routes for the synthesis of THFA from biomass, primarily through the enzymatic reduction of furfural. Furfural is a readily available platform chemical derived from the dehydration of pentose (B10789219) sugars found in hemicellulose, a major component of lignocellulosic biomass.[5][6]

This document will explore two primary biocatalytic approaches: the use of whole-cell biocatalysts and purified enzymes. It will provide a detailed summary of the quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Biochemical Pathway: From Furfural to this compound

The bio-catalytic conversion of furfural to THFA is a two-step reduction process. The first step involves the reduction of the aldehyde group of furfural to an alcohol, yielding furfuryl alcohol (FOL). The second step is the hydrogenation of the furan (B31954) ring of FOL to produce THFA. This process is typically mediated by oxidoreductases, specifically furfural reductases or alcohol dehydrogenases, which utilize cofactors such as NADPH or NADH as electron donors.[7][8]

Biochemical Pathway of Furfural to THFA Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL Step 1: Aldehyde Reduction THFA This compound (THFA) FOL->THFA Step 2: Furan Ring Hydrogenation Enzyme1 Furfural Reductase / Alcohol Dehydrogenase Cofactor_out1 NAD(P)+ Enzyme1->Cofactor_out1 Enzyme2 Furan Ring Reductase (often the same enzyme) Cofactor_out2 NAD(P)+ Enzyme2->Cofactor_out2 Cofactor_in1 NAD(P)H Cofactor_in1->Enzyme1 Cofactor_in2 NAD(P)H Cofactor_in2->Enzyme2

Figure 1: Biochemical pathway of furfural to THFA.

Data Presentation: Performance of Biocatalysts

The efficiency of the bio-catalytic conversion of furfural to THFA varies depending on the biocatalyst, reaction conditions, and the presence of co-substrates for cofactor regeneration. The following tables summarize the quantitative data from various studies on both whole-cell and enzymatic conversions.

Table 1: Whole-Cell Biocatalytic Synthesis of THFA
MicroorganismCo-substrateFurfural (mM)Temp (°C)pHTime (h)Conversion (%)THFA Yield (%)Selectivity (%)Reference
Bacillus coagulans NL01Glucose42507.024>9987~87[9]
Escherichia coli LYO1Tryptone/Yeast Extract----Complete--[7][8]
Cupriavidus basilensis HMF14--30-----[10]
Pseudomonas putida KT2440HMF (inducer)up to 204 (fed-batch)--3100->97 (for furoic acid)[11]

Note: Data for direct THFA yield was not always available, as some studies focused on the initial reduction to furfuryl alcohol or oxidation to furoic acid.

Table 2: Enzymatic Synthesis of THFA
Enzyme SourceCofactorFurfural (mM)Temp (°C)pHConversion (%)THFA Yield (%)Reference
Escherichia coli LYO1 (Furfural Reductase)NADPH0.1550-557.0--[2][3][7]
Saccharomyces cerevisiae (Aldehyde Reductase)NADPH10257.0--[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the bio-catalytic synthesis of THFA.

Whole-Cell Biotransformation of Furfural to THFA

This protocol is a generalized procedure based on methodologies reported for various microorganisms.[9][13]

1. Microorganism and Culture Conditions:

  • Strain: e.g., Bacillus coagulans NL01.

  • Medium: Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) or a defined minimal medium supplemented with a carbon source.

  • Cultivation: Inoculate a single colony into 50 mL of medium in a 250 mL flask. Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 50°C and 150 rpm for B. coagulans NL01) until the late exponential phase of growth.

2. Whole-Cell Biocatalyst Preparation:

  • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 200 mM phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cells in the same buffer to a desired cell density (e.g., 9 mg dry weight/mL).

3. Biotransformation Reaction:

  • In a sealed reaction vessel, combine the cell suspension, furfural (e.g., 42 mM), and a co-substrate for cofactor regeneration (e.g., 20 g/L glucose).

  • Maintain the reaction under anaerobic conditions at the optimal temperature and agitation (e.g., 50°C and 150 rpm).

  • Collect samples at regular intervals for analysis.

4. Sample Analysis:

  • Centrifuge the samples to remove cells.

  • Analyze the supernatant for furfural, furfuryl alcohol, and THFA concentrations using High-Performance Liquid Chromatography (HPLC).[14][15][16]

Whole-Cell Biotransformation Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Cultivation Microorganism Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Resuspension Resuspension in Buffer Washing->Resuspension Reaction_Setup Reaction Setup (Cells, Furfural, Co-substrate) Resuspension->Reaction_Setup Incubation Incubation (Controlled Temp, pH, Agitation) Reaction_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Separation Cell Separation (Centrifugation) Sampling->Separation HPLC_Analysis Supernatant Analysis (HPLC) Separation->HPLC_Analysis

Figure 2: Workflow for whole-cell biotransformation.
Furfural Reductase Activity Assay

This protocol is adapted from studies on the characterization of furfural reductases.[7][10]

1. Enzyme Preparation:

  • Crude Cell Extract: Harvest cells as described in 4.1.2. Resuspend the pellet in lysis buffer (e.g., 200 mM sodium phosphate buffer, pH 7.0, with protease inhibitors). Lyse the cells by sonication or using a cell disruptor. Centrifuge to remove cell debris and collect the supernatant (crude extract).

  • Purified Enzyme: If required, purify the enzyme from the crude extract using techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[17][18]

2. Reaction Mixture:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 200 mM sodium phosphate buffer (pH 7.0)

    • 0.2 mM NAD(P)H

    • Appropriate dilution of the enzyme extract

  • The total volume is typically 1 mL.

3. Assay Procedure:

  • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding furfural (e.g., 10 mM).

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.

4. Calculation of Enzyme Activity:

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

  • The activity (U/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).

Logical Relationships in Biocatalyst Development

The development of an efficient biocatalyst for THFA production involves a series of interconnected steps, from the initial screening of microorganisms or enzymes to the optimization of the bioprocess.

Biocatalyst Development Logic Screening Screening for Furfural-Tolerant Microorganisms/Enzymes Identification Identification of Key Enzymes (e.g., Furfural Reductase) Screening->Identification Characterization Enzyme Characterization (Kinetics, Stability) Identification->Characterization Genetic_Engineering Genetic Engineering (Overexpression, Pathway Engineering) Characterization->Genetic_Engineering Process_Optimization Process Optimization (pH, Temp, Substrate Conc.) Genetic_Engineering->Process_Optimization Scale_Up Scale-Up and Downstream Processing Process_Optimization->Scale_Up

Figure 3: Logical flow for biocatalyst development.

Conclusion

The bio-catalytic synthesis of THFA from biomass-derived furfural presents a sustainable and environmentally friendly alternative to conventional chemical methods. Both whole-cell biocatalysts and purified enzymes have demonstrated the potential for efficient conversion. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of the key processes. Further research and development in enzyme engineering, process optimization, and integrated biorefinery concepts will be crucial for the industrial-scale implementation of this promising green technology. The information compiled herein aims to serve as a foundational resource for scientists and researchers working towards this goal.

References

The Potential of Tetrahydrofurfuryl Alcohol as a Renewable Chemical Platform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imperative shift towards a bio-based economy has propelled the investigation of renewable platform chemicals capable of replacing petroleum-derived counterparts. Among these, Tetrahydrofurfuryl alcohol (THFA) has emerged as a versatile and promising candidate.[1] Derived from the catalytic hydrogenation of furfural (B47365), which is readily obtained from lignocellulosic biomass, THFA offers a sustainable pathway to a diverse array of valuable chemicals and materials.[2][3][4] Its favorable properties, including biodegradability, water miscibility, and low toxicity, further enhance its appeal as a "green" solvent and chemical intermediate.[1] This technical guide provides a comprehensive overview of THFA's production, key conversion pathways, and the experimental protocols for its synthesis and transformation, empowering researchers to harness its full potential.

Physicochemical and Safety Profile of this compound

THFA is a colorless, hygroscopic liquid with a mild odor.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₅H₁₀O₂[3][5]
Molecular Weight102.13 g/mol [3][5]
AppearanceColorless to light-yellow liquid[1][5]
Boiling Point178 °C[1][6]
Melting Point< -80 °C[3][6]
Flash Point73 °C (closed cup), 84 °C (open cup)[1]
Density1.054 g/mL at 20 °C[1]
SolubilityMiscible with water, ethanol, ether, chloroform[1]
Vapor Pressure0.142 kPa at 25 °C[1]

From a safety perspective, THFA is a combustible liquid and can form explosive vapor/air mixtures above 74°C.[7] It is crucial to handle THFA in a well-ventilated area and avoid contact with strong oxidizing agents.[7][8] Personal protective equipment, including safety goggles and gloves, should be worn.[6][8] In case of eye contact, immediate flushing with water for at least 15 minutes is recommended.[9]

Production of this compound from Biomass

The primary route for THFA production involves the hydrogenation of furfural, a key platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose from agricultural residues like corn cobs and sugarcane bagasse.[2][3] The production pathway can be visualized as a two-step process from biomass to THFA.

THFA Production Pathway Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (Pentose Sugars) Biomass->Hemicellulose Pretreatment Furfural Furfural Hemicellulose->Furfural Acid-catalyzed Dehydration THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Catalytic Hydrogenation

Figure 1: Production pathway of THFA from lignocellulosic biomass.

The catalytic hydrogenation of furfural to THFA can be performed in a single step or sequentially via the intermediate furfuryl alcohol. A variety of heterogeneous catalysts have been investigated for this transformation, with nickel- and copper-based catalysts being prominent in industrial processes.[10][11]

Key Chemical Transformations of this compound

THFA serves as a versatile platform molecule for the synthesis of a range of valuable chemicals. The presence of a primary alcohol group and a stable tetrahydrofuran (B95107) ring allows for selective transformations into diols, heterocyclic compounds, and other intermediates.[4][12]

THFA Conversion Pathways THFA Tetrahydrofurfuryl Alcohol (THFA) Pentanediol 1,5-Pentanediol THFA->Pentanediol Hydrogenolysis Pyridine (B92270) Pyridine THFA->Pyridine Catalytic Amination DHP 3,4-Dihydropyran (DHP) THFA->DHP Dehydration EstersEthers Esters & Ethers THFA->EstersEthers Esterification/ Etherification

Figure 2: Major chemical conversion pathways of THFA.
Conversion to 1,5-Pentanediol

1,5-Pentanediol (1,5-PDO) is a valuable monomer used in the production of polyesters and polyurethanes. The hydrogenolysis of THFA to 1,5-PDO is a key value-adding transformation.[13] An alternative and economically favorable route is the three-step dehydration-hydration-hydrogenation (DHH) pathway.

DHH_Pathway THFA Tetrahydrofurfuryl Alcohol (THFA) DHP 3,4-Dihydropyran (DHP) THFA->DHP Vapor-phase Dehydration HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->HY_THP Hydration PDO 1,5-Pentanediol (1,5-PDO) HY_THP->PDO Hydrogenation

Figure 3: Dehydration-Hydration-Hydrogenation (DHH) pathway for 1,5-Pentanediol production.

Table 2: Quantitative Data for the Conversion of THFA to 1,5-Pentanediol

CatalystTemperature (°C)Pressure (MPa)THFA Conversion (%)1,5-PDO Selectivity (%)Reference
Pt/12MgAl₂O₄@WAl150447.388.4[14]
Ni-WOₓ/SiO₂2503.428.747.3[14]
4 wt% Rh-ReOₓ/SiO₂----[14]
1.0 wt% Ru in Ni-Y₂O₃1502.093.4-[13]

Note: The yield of 1,5-PDO over 4 wt% Rh-ReOₓ/SiO₂ was reported as 77% after 24 hours.[14] The yield of 1,5-PDO over 1.0 wt% Ru in Ni-Y₂O₃ was 86.5%.[13]

Synthesis of Pyridine

Pyridine is a fundamental heterocyclic compound with wide applications in pharmaceuticals and agrochemicals. THFA can be converted to pyridine through catalytic amination in the presence of ammonia (B1221849) over a suitable catalyst.

Table 3: Quantitative Data for the Synthesis of Pyridine from THFA

CatalystTemperature (°C)n(THFA):n(NH₃)THFA Conversion (%)Pyridine Selectivity (%)Pyridine Yield (%)Reference
V₂O₅/γ-Al₂O₃5001:593.4777.4372.38[15]
Dehydration to 3,4-Dihydropyran

3,4-Dihydropyran (DHP) is a valuable intermediate used in the synthesis of pharmaceuticals and fragrances. It can be produced by the vapor-phase dehydration of THFA over a solid acid catalyst.

Table 4: Quantitative Data for the Dehydration of THFA to 3,4-Dihydropyran

CatalystTemperature (°C)DHP Yield (%)Reference
γ-Al₂O₃37590[16]
Activated γ-Al₂O₃37584[16][17]

Experimental Protocols

General Experimental Workflow

The catalytic conversion of THFA typically follows a general experimental workflow, whether in a batch or continuous flow system.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis Catalyst_Prep Catalyst Synthesis (e.g., impregnation) Activation Catalyst Activation (e.g., calcination, reduction) Catalyst_Prep->Activation Reactor_Setup Reactor Setup (Batch or Continuous) Activation->Reactor_Setup Reaction_Execution Reaction under controlled Temperature, Pressure, and Time Reactor_Setup->Reaction_Execution Product_Collection Product Collection & Separation Reaction_Execution->Product_Collection Analysis Product Identification & Quantification (e.g., GC-MS, HPLC) Product_Collection->Analysis

Figure 4: General experimental workflow for the catalytic conversion of THFA.
Detailed Methodology: Hydrogenation of Furfural to this compound

Catalyst: A common industrial catalyst is a mixture of copper chromate (B82759) and nickel.[11]

Reaction Conditions:

  • Pressure: 100-1500 psi (approximately 0.7-10.3 MPa)[11]

  • Temperature: 170-180 °C[11]

Procedure:

  • The catalyst (e.g., a mixture of copper chromate and nickel) is loaded into a high-pressure reactor.

  • Furfural is introduced into the reactor.

  • The reactor is pressurized with hydrogen to the desired pressure (100-1500 psi).

  • The reaction mixture is heated to the target temperature (170-180 °C) and maintained for a specified duration with agitation.

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The product mixture is filtered to remove the catalyst.

  • The resulting liquid is then purified, typically by distillation, to isolate THFA.

Detailed Methodology: Dehydration of THFA to 3,4-Dihydropyran

Catalyst: γ-Al₂O₃[16]

Reaction Conditions:

  • Reactor: Fixed-bed reactor[16]

  • Temperature: 375 °C[16]

  • Phase: Vapor-phase[16]

Procedure:

  • The γ-Al₂O₃ catalyst is packed into a fixed-bed reactor.

  • The catalyst is often pre-treated or activated in situ, for example, by heating under a flow of inert gas.

  • THFA is vaporized and fed into the reactor over the catalyst bed at a controlled flow rate.

  • The reaction is carried out at 375 °C.

  • The product stream exiting the reactor is condensed and collected.

  • The collected liquid is analyzed (e.g., by GC-MS) to determine the yield of DHP.

Conclusion

This compound stands out as a highly valuable and versatile platform chemical derived from renewable biomass. Its favorable environmental profile and its ability to be converted into a wide range of high-value chemicals, including diols, and heterocyclic compounds, position it as a key building block in a sustainable chemical industry. Further research into novel and more efficient catalytic systems for its production and transformation will undoubtedly unlock even greater potential for this remarkable bio-based molecule. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and innovate in this exciting field.

References

Reaction Kinetics of Tetrahydrofurfuryl Alcohol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl alcohol (THFA) is a versatile, bio-based solvent and chemical intermediate with applications spanning the pharmaceutical, agricultural, and polymer industries.[1][2] Its formation through the catalytic hydrogenation of furfural (B47365), a platform chemical derived from lignocellulosic biomass, represents a key reaction in the valorization of renewable feedstocks.[2][3] Understanding the reaction kinetics of THFA synthesis is paramount for the optimization of catalytic processes, reactor design, and overall process economics. This technical guide provides an in-depth overview of the reaction kinetics, experimental protocols, and reaction pathways involved in the formation of this compound.

Reaction Pathways

The catalytic hydrogenation of furfural to this compound is generally accepted to proceed through a sequential two-step reaction pathway. The initial step involves the hydrogenation of the aldehyde group in furfural to form the intermediate, furfuryl alcohol (FA). Subsequently, the furan (B31954) ring of furfuryl alcohol is hydrogenated to yield the final product, this compound.[4][5]

However, the reaction network can be more complex, with the potential for side reactions depending on the catalyst, solvent, and reaction conditions. These can include the hydrogenolysis of the C-O bond, decarbonylation, and ring-opening reactions, leading to the formation of various byproducts.[4][6]

Reaction_Pathway Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol + H2 Byproducts Byproducts Furfural->Byproducts Side Reactions Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl_Alcohol Furfuryl_Alcohol->Tetrahydrofurfuryl_Alcohol + 2H2 Furfuryl_Alcohol->Byproducts Side Reactions

Caption: General reaction pathway for the hydrogenation of furfural to THFA.

Experimental Protocols

The liquid-phase hydrogenation of furfural is a commonly employed method for the synthesis of THFA. The following is a generalized experimental protocol based on methodologies reported in the literature.[4][7]

Materials and Equipment
  • Reactants: Furfural (99% purity), Ethanol (solvent), Hydrogen gas (high purity).[4]

  • Catalyst: Raney nickel, supported noble metal catalysts (e.g., Pd/C, Ru/TiO2), or other transition metal catalysts.[4][8][9]

  • Reactor: A high-pressure stainless steel autoclave (typically 100-500 mL) equipped with a magnetic stirrer, an electric heating system, a pressure gauge, and a thermocouple.[4]

  • Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.[4]

Catalyst Preparation and Activation

Catalyst preparation and activation procedures are specific to the chosen catalyst. For instance, commercial catalysts like Raney nickel may be used directly after washing with the reaction solvent. Supported metal catalysts are often pre-reduced in a stream of hydrogen at elevated temperatures prior to use.

Hydrogenation Procedure
  • The autoclave is charged with the desired amounts of furfural, solvent (e.g., ethanol), and the catalyst.[4]

  • The reactor is sealed and purged several times with hydrogen to remove air.

  • The reactor is then pressurized with hydrogen to the desired reaction pressure.

  • The reaction mixture is heated to the set temperature while being stirred vigorously to ensure good mass transfer.

  • The reaction is allowed to proceed for a predetermined duration, with samples withdrawn periodically for analysis.

  • Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to separate the catalyst, and the liquid products are analyzed by GC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Charge_Reactants Charge Reactor: Furfural, Solvent, Catalyst Seal_Purge Seal and Purge with H2 Charge_Reactants->Seal_Purge Pressurize Pressurize with H2 Seal_Purge->Pressurize Heat_Stir Heat to Reaction Temperature with Stirring Pressurize->Heat_Stir Sampling Periodic Sampling Heat_Stir->Sampling Cooldown_Depressurize Cooldown and Depressurize Sampling->Cooldown_Depressurize Filter Filter to Remove Catalyst Cooldown_Depressurize->Filter GC_Analysis Analyze Products by GC Filter->GC_Analysis

Caption: A typical experimental workflow for THFA synthesis.

Reaction Kinetics

The kinetics of furfural hydrogenation to THFA are influenced by a multitude of factors including the type of catalyst, reaction temperature, hydrogen pressure, and substrate concentration.

Kinetic Models

The Langmuir-Hinshelwood (L-H) model is frequently employed to describe the kinetics of this reaction, assuming a surface reaction between adsorbed species as the rate-determining step.[3][8] Simpler power-law models have also been used to fit experimental data.[8]

For the hydrogenation of furfural over a Raney nickel catalyst, the reaction is reported to be first-order with respect to the furfural concentration and zero-order with respect to the furfuryl alcohol concentration.[4][5]

Langmuir_Hinshelwood cluster_adsorption Adsorption cluster_surface_reaction Surface Reaction cluster_desorption Desorption Furfural_gas Furfural (gas) Furfural_ads Furfural (adsorbed) Furfural_gas->Furfural_ads H2_gas H2 (gas) H_ads H (adsorbed) H2_gas->H_ads dissociative Surface_Reaction Surface Reaction (Rate-Determining Step) Furfural_ads->Surface_Reaction H_ads->Surface_Reaction FA_ads Furfuryl Alcohol (adsorbed) Surface_Reaction->FA_ads FA_gas Furfuryl Alcohol (gas) FA_ads->FA_gas

Caption: Langmuir-Hinshelwood mechanism for furfural hydrogenation.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the formation of THFA from furfural and furfuryl alcohol over different catalytic systems.

Table 1: Kinetic Parameters for Furfural Hydrogenation to Furfuryl Alcohol

CatalystTemperature (°C)Activation Energy (kJ/mol)Reaction Order (Furfural)Reaction Order (H2)Reference
Raney Ni100-12024.71-[4]
Cu/SiO2230-290~50.2 (12 kcal/mol)--[3]
Ru/TiO240-90---[8][9]

Table 2: Kinetic Parameters for Furfuryl Alcohol Hydrogenation to this compound

CatalystTemperature (°C)Activation Energy (kJ/mol)Reaction Order (Furfuryl Alcohol)Reaction Order (H2)Reference
Raney Ni100-12027.70-[4]
Cu/SiO2230-290~51.9 (12.4 kcal/mol)--[3]
Ru/TiO240-90---[8][9]

Conclusion

The synthesis of this compound via the catalytic hydrogenation of furfural is a well-studied process. The reaction kinetics are complex and highly dependent on the choice of catalyst and operating conditions. A thorough understanding of the reaction pathways, adherence to detailed experimental protocols, and the application of appropriate kinetic models are essential for the development of efficient and selective processes for the production of this valuable bio-based chemical. Further research into novel catalytic systems and process intensification strategies will continue to enhance the economic viability and sustainability of THFA production.

References

An In-depth Technical Guide to Tetrahydrofurfuryl Alcohol (CAS 97-99-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl alcohol (THFA), with the CAS number 97-99-4, is a versatile and biodegradable organic compound derived from the hydrogenation of furfural (B47365).[1][2] Its unique properties as a water-miscible, low-volatility solvent make it a valuable component in a wide array of industrial and pharmaceutical applications.[2][3] This guide provides a comprehensive overview of the core physicochemical properties, safety and toxicological data, and key applications of THFA, with a focus on its relevance to research, particularly in the pharmaceutical sciences. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support laboratory applications.

Physicochemical and Spectroscopic Properties

THFA is a colorless, hygroscopic liquid with a faint, pleasant odor.[3] It is miscible with water and many common organic solvents.[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[4]
Molecular Weight 102.13 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Odor Faint, warm, oily, caramellic[3]
Melting Point -80 °C[5]
Boiling Point 178 °C at 760 mmHg[5]
Density 1.054 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.452[6]
Vapor Pressure 2.3 mmHg at 39 °C[5]
Flash Point 73 °C (closed cup)[5]
Viscosity 6.24 cP at 20 °C[7]
Solubility Miscible with water, ethanol, ether, acetone, chloroform, and benzene. Insoluble in paraffin (B1166041) hydrocarbons.[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and IdentifiersReference(s)
¹H NMR Spectrum available[8]
¹³C NMR Spectrum available[8]
Mass Spectrometry Spectrum available[9]
IR Spectroscopy Spectrum available[9]
SMILES C1CC(OC1)CO[4]
InChI InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2[4]
InChIKey BSYVTEYKTMYBMK-UHFFFAOYSA-N[4]

Applications in Research and Drug Development

THFA's unique solvent properties and its role as a chemical intermediate make it highly valuable in the pharmaceutical industry.[10]

  • As a Solvent: Its high purity and miscibility with both aqueous and organic solvents make it an excellent choice for various pharmaceutical preparations. It can be used as a solvent for active pharmaceutical ingredients (APIs) and excipients in formulation development.[10]

  • As a Chemical Intermediate: The hydroxyl group of THFA can be readily functionalized, making it a key building block in the synthesis of more complex molecules, including APIs and their intermediates.[10]

  • In Drug Delivery: Its properties are being explored for use in drug delivery systems, potentially as a penetration enhancer in topical formulations.[10]

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of THFA is crucial for its handling and application in a research environment.

Table 3: Toxicological Data for this compound
EndpointValueSpeciesReference(s)
LD₅₀ (Oral) 1600 - 2500 mg/kgRat[11]
LD₅₀ (Dermal) 5 g/kgGuinea pig[5]
Eye Irritation Moderate to Severe IrritantRabbit[12]
Skin Irritation Moderate Irritant[5]

Hazard Classifications:

  • Eye Irritant: Causes serious eye irritation.[12]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][13] Studies in rats have shown testicular impairment and potential developmental effects at high doses.[6][13]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Hydrogenation of Furfural

This protocol is a representative method based on literature procedures for the catalytic hydrogenation of furfural to THFA.[14][15][16]

Materials:

  • Furfural (freshly distilled)

  • Solvent (e.g., water, ethanol, or 2-butanol)

  • Catalyst (e.g., Pd/C, Ni-based catalyst, or Rh/C)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Ensure the autoclave is clean and dry.

  • Add the catalyst (e.g., 5% Pd/C, 1-5 mol% relative to furfural) to the reactor.

  • Add the solvent (e.g., 100 mL) to the reactor.

  • Add the freshly distilled furfural (e.g., 0.1 mol) to the reactor.

  • Seal the autoclave and purge with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 30-100 °C).

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • The crude THFA solution is now ready for purification.

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up A Clean and Dry Autoclave B Add Catalyst A->B C Add Solvent B->C D Add Furfural C->D E Seal and Purge with N2 D->E F Pressurize with H2 E->F G Heat and Stir F->G H Monitor H2 Uptake G->H I Cool and Vent H->I J Filter to Remove Catalyst I->J K Crude THFA Solution J->K

Synthesis of this compound Workflow
Purification of this compound by Vacuum Distillation

This protocol outlines a general procedure for the purification of crude THFA by vacuum distillation, a common technique for purifying high-boiling liquids.[12][17]

Materials:

  • Crude THFA solution

  • Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum source (vacuum pump or water aspirator)

  • Cold trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks.

  • Grease all ground-glass joints lightly to ensure a good seal.

  • Place the crude THFA solution and a stir bar into the round-bottom flask (no more than two-thirds full).

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Turn on the stirrer.

  • Slowly apply the vacuum to the system. Observe for any initial bubbling due to residual solvent.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of THFA at the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum before disconnecting the receiving flask containing the purified THFA.

Purification_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_shutdown Shutdown A Assemble Vacuum Distillation Apparatus B Add Crude THFA and Stir Bar A->B C Connect to Vacuum Source B->C D Apply Vacuum C->D E Apply Heat D->E F Collect Distillate E->F G Cool Apparatus F->G H Release Vacuum G->H I Collect Purified THFA H->I

Purification of this compound Workflow
Analytical Methods for Purity and Quantification

The purity and concentration of THFA can be determined using standard chromatographic techniques.

This method is suitable for determining the purity of THFA and identifying any volatile impurities.[8][9]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature (FID): 250 °C.

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Sample Preparation:

  • Dilute a small amount of the purified THFA in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared sample into the GC-MS.

This method can be used to quantify THFA in various matrices, including pharmaceutical formulations.[18][19][20]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation and Calibration:

  • Prepare a stock solution of THFA reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of THFA in the sample by interpolating its peak area on the calibration curve.

Biological Effects and Metabolism

While specific signaling pathways directly modulated by THFA are not extensively documented, its biological effects are an area of active investigation, particularly concerning its reproductive toxicity.[6][13] Esters of THFA are expected to be hydrolyzed in the body to THFA and the corresponding carboxylic acid.[13]

The metabolism of THFA is expected to proceed through oxidation of the primary alcohol group, potentially leading to the formation of tetrahydro-2-furoic acid, which can then be further metabolized and excreted.

Biological_Effects cluster_toxicity Observed Toxicological Effects in Animal Studies THFA This compound (THFA) (Exposure via Oral, Dermal, Inhalation) Metabolism Metabolism (e.g., Oxidation of alcohol group) THFA->Metabolism ReproTox Reproductive Toxicity (Testicular Atrophy in male rats) THFA->ReproTox DevTox Developmental Toxicity (Increased fetal loss, decreased pup weight) THFA->DevTox Metabolites Metabolites (e.g., Tetrahydro-2-furoic acid) Metabolism->Metabolites Excretion Excretion Metabolites->Excretion

References

Unraveling the Conformational Complexity of Tetrahydrofurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrofurfuryl alcohol (THFA), a biomass-derived solvent and a key structural analog of the deoxyribose unit in DNA and RNA, presents a fascinating case study in conformational analysis.[1][2] Its molecular architecture, featuring a flexible five-membered tetrahydrofuran (B95107) (THF) ring and a rotatable hydroxymethyl side chain, gives rise to a complex potential energy surface with multiple stable conformers.[1] Understanding the subtle interplay of steric and electronic effects, including intramolecular hydrogen bonding, that governs the conformational preferences of THFA is crucial for its application in chemical synthesis, pharmaceutical development, and as a green solvent. This technical guide provides an in-depth exploration of the molecular structure and conformation of THFA, summarizing key experimental and computational findings, detailing the methodologies employed in its study, and presenting quantitative structural data.

Molecular Structure and Conformational Landscape

The conformational landscape of THFA is primarily defined by two key structural features: the puckering of the tetrahydrofuran ring and the rotational orientation of the hydroxymethyl (-CH₂OH) substituent. The THF ring is non-planar and can adopt two principal conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.[1]

The orientation of the hydroxymethyl group relative to the THF ring introduces further conformational isomerism. The most stable orientations are typically gauche, characterized by the O-C-C-O dihedral angle. Recent high-resolution rotational spectroscopy studies have identified two primary orientations: gauche- (g-), with an OCCO dihedral angle of approximately -60°, and gauche+ (g+), with an OCCO dihedral angle of about +60°.[1][3]

The interplay between the ring puckering and side-chain orientation leads to a set of low-energy conformers. Extensive computational modeling and experimental verification have identified four dominant conformers within a narrow energy range.[1] The relative stability of these conformers is dictated by a delicate balance of forces, including the stabilizing effect of an intramolecular hydrogen bond between the hydroxyl group and the ring's oxygen atom.[1]

A recent study combining rotational spectroscopy and quantum chemical calculations has provided definitive insights into the conformational preferences of THFA in the gas phase. It was determined that for the gauche- (g-) orientation of the hydroxymethyl group, the envelope (E) conformation of the THF ring is favored. Conversely, for the gauche+ (g+) orientation, the twist (T) conformation is more stable.[1][3] The energy barriers for interconversion between the E and T forms within the g- and g+ pairs are low, suggesting that conformational relaxation can occur readily.[1][3]

Conformational Isomers of this compound.

Experimental and Computational Methodologies

The elucidation of THFA's conformational landscape has been achieved through a synergistic combination of experimental spectroscopic techniques and high-level quantum chemical calculations.

Experimental Protocols

Rotational Spectroscopy: This high-resolution technique provides precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure.

  • Sample Preparation and Introduction: A sample of THFA is typically placed upstream of a supersonic jet expansion. The sample is heated to increase its vapor pressure, and the vapor is then entrained in a stream of an inert carrier gas, such as neon or argon, at a backing pressure of a few bar. This mixture is then expanded into a high-vacuum chamber through a pulsed nozzle, rapidly cooling the molecules to a few Kelvin. This cooling process simplifies the rotational spectrum by populating only the lowest energy conformational states.

  • Data Acquisition: The supersonic jet is probed with microwave radiation. In a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, a short, broadband microwave pulse is used to polarize the molecules. The subsequent free induction decay (FID) signal, which contains the rotational transition frequencies, is detected and Fourier transformed to yield the rotational spectrum. For higher resolution and sensitivity, a cavity-based Balle-Flygare type FTMW spectrometer can be used, where the molecules are excited by a microwave pulse inside a resonant cavity.

  • Spectral Analysis: The observed rotational transitions are assigned to specific conformers by comparing the experimentally determined rotational constants (A, B, and C) with those predicted by theoretical calculations. The analysis is further confirmed by observing the spectra of isotopically substituted species (e.g., ¹³C), which allows for the precise determination of atomic coordinates via Kraitchman's equations.

Gas Electron Diffraction (GED): GED is a powerful method for determining the geometric structure of molecules in the gas phase.

  • Experimental Setup: A high-energy beam of electrons (typically 40-60 keV) is passed through a gaseous sample of THFA effusing from a nozzle. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering component is extracted from the total scattering intensity and contains information about the internuclear distances in the molecule. This data is then used to refine a structural model of the molecule, yielding information on bond lengths, bond angles, and dihedral angles.

Computational Protocols

Conformational Search: To identify all possible low-energy conformers, a systematic search of the potential energy surface is performed. This is often initiated using a computationally inexpensive method, such as molecular mechanics or semi-empirical quantum methods, to generate a large number of candidate structures.

Quantum Chemical Calculations: The candidate structures are then subjected to higher-level quantum chemical calculations for geometry optimization and energy refinement.

  • Density Functional Theory (DFT): A widely used method for its balance of accuracy and computational cost. The B3LYP functional combined with a dispersion correction (e.g., D3 with Becke-Johnson damping, B3LYP-D3(BJ)) and a large basis set (e.g., aug-cc-pVTZ) has been shown to provide reliable geometries and relative energies for THFA conformers.[1]

  • Coupled Cluster Theory: For even higher accuracy in energy calculations, single-point energy calculations are often performed using methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set.[1] These calculations are typically performed on the DFT-optimized geometries.

  • Frequency Calculations: Harmonic frequency calculations are performed at the DFT level to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Experimental_Workflow cluster_Computational Computational Analysis cluster_Experimental Experimental Verification cluster_Analysis Structural Elucidation Conf_Search Conformational Search (e.g., CREST) DFT_Opt Geometry Optimization & Frequency Calculation (B3LYP-D3(BJ)/aug-cc-pVTZ) Conf_Search->DFT_Opt CCSDT Single-Point Energy Calculation (CCSD(T)/aug-cc-pVTZ) DFT_Opt->CCSDT Compare Comparison of Experimental & Theoretical Parameters CCSDT->Compare Predicted Energies & Rotational Constants Rot_Spec Rotational Spectroscopy (CP-FTMW, Cavity FTMW) Rot_Spec->Compare Experimental Rotational Constants GED Gas Electron Diffraction GED->Compare Experimental Geometric Parameters Structure Determination of Stable Conformers and Geometries Compare->Structure

Workflow for THFA Conformational Analysis.

Quantitative Conformational Data

The following tables summarize the key quantitative data for the four lowest-energy conformers of THFA as determined by recent studies.[1]

Table 1: Relative Energies of THFA Conformers

ConformerRing ConformationSide Chain Orientation (OCCO)Relative Energy (B3LYP-D3(BJ)) (kJ/mol)Relative Energy (CCSD(T)) (kJ/mol)
IEnvelope (E)gauche- (~ -60°)0.000.00
IITwist (T)gauche- (~ -60°)0.050.12
IIITwist (T)gauche+ (~ +60°)0.931.11
IVEnvelope (E)gauche+ (~ +60°)1.011.15

Table 2: Experimental and Calculated Rotational Constants for the Most Abundant Conformers (MHz)

ParameterConformer I (E, g-) (Experimental)Conformer I (E, g-) (Calculated)Conformer III (T, g+) (Experimental)Conformer III (T, g+) (Calculated)
A 3980.93959.54253.34229.8
B 2217.42211.22154.22147.5
C 1675.61672.31656.81652.9

Conclusion

The molecular structure and conformation of this compound are governed by a subtle interplay of ring puckering and side-chain rotational isomerism, stabilized by intramolecular hydrogen bonding. Through the combined application of high-resolution rotational spectroscopy and sophisticated quantum chemical calculations, a detailed picture of its conformational landscape has emerged. The four lowest-energy conformers, existing in envelope and twist ring conformations with gauche- and gauche+ side-chain orientations, lie within a narrow energy range. This comprehensive understanding of THFA's structural preferences is fundamental for researchers and professionals in drug development and materials science, enabling a more rational design and application of this versatile bio-derived molecule.

References

Methodological & Application

Greener Pathways in Organic Synthesis: Application Notes for Tetrahydrofurfuryl Alcohol (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of sustainable chemical manufacturing, Tetrahydrofurfuryl alcohol (THFA) is emerging as a versatile and environmentally benign solvent for a variety of organic transformations. Derived from renewable biomass sources such as corncobs and sugarcane bagasse, THFA offers a compelling green alternative to traditional volatile organic compounds (VOCs).[1][2] Its favorable properties, including high boiling point, low vapor pressure, miscibility with water, and biodegradability, make it an attractive medium for developing safer and more sustainable synthetic protocols.[1][2]

These application notes provide detailed protocols and data for the use of THFA as a green solvent in key organic reactions, targeted at researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical characteristics is crucial for its effective implementation in synthesis. THFA is a colorless, hygroscopic liquid with a faint, warm, oily odor.[3] It is miscible with water and a wide range of common organic solvents.[3] Key properties are summarized in the table below for comparison with other common solvents.

PropertyThis compound (THFA)TolueneN,N-Dimethylformamide (DMF)
CAS Number 97-99-4108-88-368-12-2
Molecular Formula C₅H₁₀O₂C₇H₈C₃H₇NO
Molecular Weight 102.13 g/mol 92.14 g/mol 73.09 g/mol
Boiling Point 178 °C111 °C153 °C
Melting Point -80 °C-95 °C-61 °C
Flash Point 75 °C4 °C58 °C
Density 1.054 g/mL at 25 °C0.867 g/mL at 20 °C0.944 g/mL at 25 °C
Solubility in Water Miscible0.52 g/L at 20 °CMiscible
Source Renewable (Biomass)Petroleum-basedPetroleum-based

Application I: Lipase-Catalyzed Esterification

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and fragrance industries. The use of enzymatic catalysts, such as lipases, in conjunction with green solvents offers a sustainable approach to ester synthesis, often providing high selectivity and mild reaction conditions.

Synthesis of Tetrahydrofurfuryl Butyrate (B1204436) using Novozym 435

This protocol details the esterification of butyric acid with this compound, where THFA serves as one of the reactants. The study by Yadav and Devi systematically investigated this reaction, providing valuable insights into the effects of various parameters. While a solvent-free system is often preferred in green chemistry, this example demonstrates the principles of enzymatic esterification involving THFA. For reactions where THFA is the intended solvent, similar conditions can be applied with an appropriate alcohol substrate.

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (THFA) and butyric acid (BA). For kinetic studies, the molar ratio of reactants can be varied. A typical starting point is a 1:1 molar ratio.

  • Catalyst Addition: Add the immobilized lipase, Novozym 435, to the reaction mixture. The amount of catalyst is typically in the range of 1-10% (w/w) of the total reactants. For this specific reaction, Novozym 435 was identified as the most effective catalyst.[4]

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature. For the synthesis of tetrahydrofurfuryl butyrate, a temperature of 30°C was found to be optimal.[4] Stir the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

  • Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots at regular intervals and analyzing them by gas chromatography (GC) or by titrating the unreacted butyric acid with a standard solution of sodium hydroxide.

  • Work-up and Product Isolation: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse. The product, tetrahydrofurfuryl butyrate, can be purified from the reaction mixture by vacuum distillation.

Quantitative Data Summary:

The study on the synthesis of tetrahydrofurfuryl butyrate demonstrated that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by this compound.[4] This suggests that for optimal performance, the concentration of THFA should be carefully controlled. The esterification route was found to be preferable to transesterification due to fewer substrate and product inhibitions.[4]

ParameterOptimal Condition/ValueReference
Catalyst Novozym 435[4]
Temperature 30 °C[4]
Reaction Mechanism Ping-Pong Bi-Bi with THFA inhibition[4]
Preferred Synthesis Route Esterification over transesterification[4]

Application II: Amide Bond Formation (A Greener Approach)

Amide synthesis is one of the most frequently performed reactions in pharmaceutical and fine chemical production. Traditional methods often rely on stoichiometric activating agents and hazardous solvents like DMF and NMP. The development of direct amidation methods in greener solvents is a significant step towards more sustainable processes. While specific examples of amide synthesis in pure THFA are not yet widely published, its properties as a polar, high-boiling solvent make it a promising candidate for such transformations. The following is a general protocol for a greener amide synthesis that can be adapted for use with THFA.

General Reaction Scheme:

Caption: General workflow for lipase-catalyzed esterification in THFA.

Conclusion and Future Outlook

This compound represents a promising, bio-derived solvent that aligns with the principles of green chemistry. Its application in enzymatic esterification has been demonstrated, and its physicochemical properties suggest its potential for a broader range of organic reactions, including amide synthesis and beyond. Further research into the use of THFA as a solvent for various catalytic systems, including cross-coupling reactions, will be crucial in expanding its role in sustainable chemical production. The development of efficient solvent recycling protocols will further enhance its environmental and economic benefits. As the chemical industry continues to shift towards greener processes, THFA is poised to become an important tool in the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,5-pentanediol (B104693) (1,5-PDO), a valuable monomer in the production of polyesters and polyurethanes, from biomass-derived tetrahydrofurfuryl alcohol (THFA).[1] This document outlines the primary synthetic routes, compares the efficacy of various catalytic systems, and provides detailed experimental protocols for laboratory-scale synthesis.

Introduction

This compound, readily obtainable from the hydrogenation of furfural, serves as a key platform molecule for the production of value-added chemicals.[1] The conversion of THFA to 1,5-pentanediol is a significant pathway for producing a bio-based diol with wide applications in the polymer industry.[1][2] Two principal routes have been explored for this conversion: direct catalytic hydrogenolysis and a three-step dehydration-hydration-hydrogenation (DHH) pathway.

Synthetic Pathways

Direct Hydrogenolysis of THFA

The direct conversion of THFA to 1,5-pentanediol involves the selective cleavage of the C-O bond within the tetrahydrofuran (B95107) ring via hydrogenolysis. This process is typically carried out in the presence of a heterogeneous catalyst. While this single-step process is atom-economical, it often requires harsh reaction conditions and expensive noble metal catalysts to achieve high selectivity and yield.

A variety of catalysts have been investigated for the direct hydrogenolysis of THFA, including bimetallic systems that often consist of a noble metal (such as Rh, Ir, or Pt) and an oxophilic promoter (like Re or Mo).[3] Non-noble metal catalysts, such as those based on nickel, have also been developed as a more cost-effective alternative.[2][4]

Dehydration-Hydration-Hydrogenation (DHH) Pathway

An alternative, three-step route has been developed to circumvent the challenges associated with direct hydrogenolysis.[5] This pathway involves:

  • Dehydration: THFA is first dehydrated to produce dihydropyran (DHP).[5]

  • Hydration: The resulting DHP is then hydrated to form 2-hydroxytetrahydropyran (B1345630) (2-HY-THP).[5]

  • Hydrogenation: Finally, 2-HY-THP, which exists in equilibrium with its ring-opened tautomer 5-hydroxyvaleraldehyde, is hydrogenated to 1,5-pentanediol.[5]

This pathway can be advantageous as it can proceed under milder conditions and may not require noble metal catalysts, potentially offering a more economical and sustainable process.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for Direct Hydrogenolysis of THFA to 1,5-Pentanediol
CatalystSupportTemperature (°C)Pressure (MPa)THFA Conversion (%)1,5-PDO Selectivity (%)1,5-PDO Yield (%)Reference
4 wt% Rh-ReOₓSiO₂----77[1]
4 wt% Ir-MoOₓSiO₂20067068-[1]
Pt/12MgAl₂O₄@WAlγ-Al₂O₃--47.388.4-[1]
Ni-WOₓSiO₂2503.428.747.3-[1]
Ni/Y₂O₃-5-150384.2>99.5-[4][6]
Ni-La(OH)₃-1704-94.691.7[7]
Ru/Ni-Y₂O₃-150293.4-86.5[8]
Table 2: Performance of the Dehydration-Hydration-Hydrogenation (DHH) Pathway
StepCatalystTemperature (°C)Yield (%)Reference
Dehydration (THFA to DHP)γ-Al₂O₃375>93[5]
Hydration (DHP to 2-HY-THP)HZSM5 or uncatalyzed50-160up to 100[9]
Hydrogenation (2-HY-THP to 1,5-PDO)1% Ru/TiO₂ or NiMo/carbon120>96[5]
Overall Yield ~90

Experimental Protocols

Protocol 1: Direct Hydrogenolysis of THFA using Ni/Y₂O₃ Catalyst in a Batch Reactor

1. Catalyst Preparation (Ni/Y₂O₃):

  • Synthesize a series of Ni/Y₂O₃ catalysts with varying Ni/Y molar ratios (e.g., 1, 2.5, 5, 7.5, and 10) via a co-precipitation method.
  • Characterize the synthesized catalysts using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed reduction (TPR) to determine their physicochemical properties.

2. Hydrogenolysis Reaction:

  • Charge a high-pressure batch reactor (e.g., 50 mL stainless steel autoclave) with 100 mg of the Ni/Y₂O₃ catalyst, 0.5 mmol of THFA, and 20 mL of a suitable solvent (e.g., 1-butanol).[6][10]
  • Seal the reactor and purge it several times with H₂ to remove air.[10]
  • Pressurize the reactor to the desired initial H₂ pressure (e.g., 3 MPa) at room temperature.[6][10]
  • Heat the reactor to the target reaction temperature (e.g., 150 °C) while stirring at a constant speed (e.g., 600 rpm).[6][10]
  • Maintain the reaction for a specified duration (e.g., 24 hours).[6]
  • After the reaction, cool the reactor to room temperature and carefully vent the excess H₂.

3. Product Analysis:

  • Collect the liquid products from the reactor.
  • Analyze the products using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1).[10]
  • Quantify the conversion of THFA and the selectivity to 1,5-pentanediol by comparing the peak areas with those of standard solutions.

Protocol 2: Three-Step Dehydration-Hydration-Hydrogenation (DHH) Pathway

1. Step 1: Vapor-Phase Dehydration of THFA to Dihydropyran (DHP)

  • Set up a continuous flow reactor system, such as an upflow fixed-bed reactor.
  • Pack the reactor with a γ-Al₂O₃ catalyst.
  • Heat the reactor to 375 °C.
  • Feed neat THFA into the reactor at a controlled weight hourly space velocity (WHSV).
  • Collect the liquid product, which is primarily DHP, using a condenser.

2. Step 2: Hydration of DHP to 2-Hydroxytetrahydropyran (2-HY-THP)

  • Prepare a 20 wt% solution of DHP in deionized water.
  • Charge a batch reactor (e.g., a 45 mL Parr reactor) with the DHP solution.
  • Optionally, add a solid acid catalyst such as HZSM5 to increase the hydration rate.
  • Pressurize the reactor with an inert gas (e.g., He to 250 psi) to prevent boiling.
  • Heat the reactor to a temperature between 50-160 °C.
  • After the desired reaction time, cool the reactor and collect the aqueous solution containing 2-HY-THP.

3. Step 3: Hydrogenation of 2-HY-THP to 1,5-Pentanediol

  • Use an upflow continuous flow reactor packed with a supported hydrogenation catalyst (e.g., 1% Ru/TiO₂).
  • Prepare an aqueous solution of 2-HY-THP (e.g., ~24 wt%).
  • Feed the 2-HY-THP solution and H₂ gas into the reactor.
  • Maintain the reactor at 120 °C and a H₂ pressure of 500 psi.
  • Collect the liquid product and analyze for the yield of 1,5-pentanediol using GC as described in Protocol 1.

Visualizations

G THFA Tetrahydrofurfuryl Alcohol (THFA) PDO 1,5-Pentanediol (1,5-PDO) THFA->PDO Direct Hydrogenolysis

Caption: Direct Hydrogenolysis Pathway for 1,5-Pentanediol Synthesis.

G THFA Tetrahydrofurfuryl Alcohol (THFA) DHP Dihydropyran (DHP) THFA->DHP Dehydration HY_THP 2-Hydroxy- tetrahydropyran (2-HY-THP) DHP->HY_THP Hydration PDO 1,5-Pentanediol (1,5-PDO) HY_THP->PDO Hydrogenation

Caption: Dehydration-Hydration-Hydrogenation (DHH) Pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation & Characterization Reactor_Setup Reactor Assembly & Leak Test Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Reaction_Execution Reaction under Controlled Temperature & Pressure Reactor_Setup->Reaction_Execution Product_Collection Product Collection & Separation Reaction_Execution->Product_Collection Analysis GC/MS Analysis for Conversion & Selectivity Product_Collection->Analysis

Caption: General Experimental Workflow for Catalytic Hydrogenolysis.

References

Application of Tetrahydrofurfuryl Alcohol in Pharmaceutical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, is a versatile and biodegradable solvent with a growing presence in the pharmaceutical industry.[1][2] Its unique properties, including high solvency for a wide range of active pharmaceutical ingredients (APIs), miscibility with water and common organic solvents, and a favorable safety profile, make it a valuable excipient in various pharmaceutical formulations.[2][3][4] This document provides detailed application notes and protocols for the use of THFA in pharmaceutical formulations, with a focus on its role as a solvent for poorly soluble drugs and as a skin penetration enhancer in topical preparations.

Physicochemical Properties and Safety Profile

THFA is a colorless, transparent liquid with good miscibility with water and a variety of organic solvents.[3] Its low odor and hygroscopic nature are well-suited for laboratory and manufacturing environments.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 97-99-4[4]
Molecular Formula C5H10O2[5][6]
Molecular Weight 102.13 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 178 °C[5]
Melting Point -80 °C[2]
Density 1.054 g/mL at 25 °C[2]
Solubility Miscible with water, ethanol, ether, acetone, chloroform, and benzene[2][4]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValue
LD50 RatOral2500 mg/kg
LD50 MouseOral2300 mg/kg
LD50 Guinea PigOral3000 mg/kg

Note: While THFA is considered to have low toxicity, it is classified as a substance that may damage an unborn child and is suspected of damaging fertility. It also causes serious eye irritation. Appropriate safety precautions should be taken during handling.

Applications in Pharmaceutical Formulations

Solvent for Poorly Soluble Drugs

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs. THFA's excellent solvency makes it a suitable vehicle for dissolving a wide range of APIs, enhancing their bioavailability. It can be used in oral, topical, and parenteral formulations.

Logical Relationship of THFA Properties to its Applications

cluster_properties Physicochemical Properties of THFA cluster_applications Pharmaceutical Applications High Solvency High Solvency Solvent for APIs Solvent for APIs High Solvency->Solvent for APIs enables dissolution Penetration Enhancer Penetration Enhancer High Solvency->Penetration Enhancer improves drug partitioning Intermediate in API Synthesis Intermediate in API Synthesis High Solvency->Intermediate in API Synthesis versatile reactant Water Miscibility Water Miscibility Co-solvent in Aqueous Formulations Co-solvent in Aqueous Formulations Water Miscibility->Co-solvent in Aqueous Formulations allows for dilution Biodegradability Biodegradability Biodegradability->Solvent for APIs environmentally friendly aspect Low Volatility Low Volatility Low Volatility->Solvent for APIs stable formulations

Caption: Logical flow from THFA's properties to its pharmaceutical uses.

Penetration Enhancer in Topical Formulations

THFA can act as a penetration enhancer, facilitating the transport of APIs through the stratum corneum, the main barrier of the skin.[1] This is particularly beneficial for topical and transdermal drug delivery systems where localized or systemic effects are desired.

Mechanism of a Chemical Penetration Enhancer

cluster_enhancer Penetration Enhancer (e.g., THFA) Stratum Corneum Stratum Corneum Lipid Bilayer Lipid Bilayer Stratum Corneum->Lipid Bilayer Corneocytes Corneocytes Stratum Corneum->Corneocytes Disruption of Lipid Bilayer Disruption of Lipid Bilayer Increased Drug Permeation Increased Drug Permeation Disruption of Lipid Bilayer->Increased Drug Permeation Interaction with Intracellular Proteins Interaction with Intracellular Proteins Interaction with Intracellular Proteins->Increased Drug Permeation Increased Drug Partitioning Increased Drug Partitioning Increased Drug Partitioning->Increased Drug Permeation

Caption: How penetration enhancers like THFA facilitate drug permeation.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of a model API in THFA at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of THFA in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API from the saturated solution.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility of the API in THFA (e.g., in mg/mL) based on the HPLC results and the dilution factor.

Protocol 2: In Vitro Skin Permeation Study to Evaluate THFA as a Penetration Enhancer

Objective: To assess the effect of THFA on the in vitro skin permeation of a model API using a Franz diffusion cell.

Materials:

  • Formulation containing the API with and without THFA

  • Full-thickness skin (e.g., human cadaver skin, porcine ear skin)

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrers

  • Water bath or heating block

  • Syringes and needles

  • HPLC system

Experimental Workflow for Evaluating a Topical Formulation with THFA

Formulation Preparation Formulation Preparation Physicochemical Characterization Physicochemical Characterization Formulation Preparation->Physicochemical Characterization pH, viscosity, etc. In Vitro Release Testing In Vitro Release Testing Formulation Preparation->In Vitro Release Testing Data Analysis Data Analysis Physicochemical Characterization->Data Analysis In Vitro Skin Permeation In Vitro Skin Permeation In Vitro Release Testing->In Vitro Skin Permeation In Vitro Skin Permeation->Data Analysis Flux, Permeability Coefficient Conclusion Conclusion Data Analysis->Conclusion Efficacy of THFA

Caption: A typical workflow for testing a topical formulation containing THFA.

Procedure:

  • Skin Preparation: Thaw the frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Equilibration: Allow the system to equilibrate for 30 minutes at 32 °C.

  • Formulation Application: Apply a known amount of the formulation (with or without THFA) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the collected samples using a validated HPLC method to determine the amount of API that has permeated through the skin.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with THFA by the flux of the control formulation (without THFA).

Data Presentation

The following tables present representative data that could be obtained from the experimental protocols described above. Please note that these are example values and will vary depending on the specific API and formulation.

Table 3: Example Solubility Data for a Model API

SolventSolubility (mg/mL) at 25 °C
Water0.05
Ethanol15.2
Propylene Glycol25.8
This compound 85.4

Table 4: Example In Vitro Skin Permeation Data for a Model API

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (without THFA)1.50.31.0
Formulation with 5% THFA 6.2 1.24 4.1
Formulation with 10% THFA 10.8 2.16 7.2

Conclusion

This compound is a promising excipient for pharmaceutical formulations, offering significant advantages as a solvent for poorly soluble drugs and as a penetration enhancer for topical delivery. Its favorable physicochemical properties and biodegradability make it an attractive alternative to other organic solvents. The protocols outlined in this document provide a framework for researchers to evaluate the potential of THFA in their specific drug development projects. Further investigation into its interactions with different APIs and its long-term stability in various formulations is warranted.

References

Tetrahydrofurfuryl Alcohol (THFA) as a Green Solvent in Pesticide and Herbicide Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Tetrahydrofurfuryl alcohol (THFA) as a versatile and environmentally conscious solvent in the formulation of pesticides and herbicides. THFA, a biodegradable and water-miscible solvent derived from agricultural byproducts, offers a compelling alternative to traditional, often more hazardous, organic solvents.[1][2][3][4] Its excellent solvency, low volatility, and mild odor contribute to safer handling and a reduced environmental footprint.[4]

Properties and Advantages of THFA in Agrochemical Formulations

This compound (CAS No. 97-99-4) is a colorless, hygroscopic liquid with a faint, warm, oily odor.[5] Its chemical structure, featuring a tetrahydrofuran (B95107) ring and a hydroxyl group, imparts a unique combination of properties that are highly advantageous for agrochemical formulations.

Key Advantages:

  • High Solvency: THFA can dissolve a wide array of active ingredients (AIs) used in pesticides and herbicides.[4]

  • Water Miscibility: Its miscibility with water allows for the formation of stable emulsions and solutions, crucial for spray applications.[2][6]

  • Biodegradability: THFA is readily biodegradable, reducing its persistence and impact on the environment.[1][4]

  • Low Volatility: A low vapor pressure minimizes solvent loss and reduces worker exposure to volatile organic compounds (VOCs).[2]

  • "Green" Solvent Profile: Derived from renewable resources, THFA is considered a more sustainable option compared to petroleum-based solvents.[3][4]

  • Adjuvant Properties: THFA can also act as an adjuvant, aiding in the penetration of herbicides into the leaf structure of weeds.[7]

Data Presentation: Solvent Properties and Formulation Characteristics

While specific solubility data for many active ingredients in THFA is not extensively published in readily available literature, the following tables provide a comparative overview of the solubility of common pesticides in various organic solvents and the typical viscosity of different pesticide formulation types. This information is crucial for formulation development and understanding the physical properties of the final product.

Table 1: Solubility of Common Pesticides in Various Solvents

Active IngredientSolventSolubility (g/L)Temperature (°C)
Atrazine Acetone3125
Dichloromethane2825
Ethyl acetate2425
Ethanol1525
Toluene425
n-Hexane0.1125
Water0.034722
2,4-D Water0.925
Glyphosate Water1225
Most Organic SolventsInsoluble-

Data sourced from various chemical databases and publications.[2][8][9]

Table 2: Typical Viscosity of Different Pesticide Formulation Types

Formulation TypeDescriptionTypical Viscosity
Emulsifiable Concentrate (EC) Active ingredient dissolved in a solvent with emulsifiers.Low to moderate
Suspension Concentrate (SC) Solid active ingredient suspended in a liquid.Higher than ECs
Water-Dispersible Granules (WG/WDG) Granules that disperse in water to form a suspension.Low (after dispersion)

Viscosity can be influenced by the specific solvent, active ingredient concentration, and other formulation components.[5][10]

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of pesticide and herbicide formulations using THFA as a primary or co-solvent. These should be adapted based on the specific properties of the active ingredient and the desired formulation characteristics.

Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable emulsifiable concentrate of a given active ingredient using THFA as a solvent.

Materials:

  • Active Ingredient (AI)

  • This compound (THFA)

  • Emulsifier blend (non-ionic and/or anionic surfactants)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solubility Assessment:

  • Solvent and AI Mixing:

    • Weigh the required amount of the AI and add it to a beaker containing the calculated volume of THFA.

    • Place the beaker on a magnetic stirrer and stir until the AI is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the AI.

  • Emulsifier Addition:

    • Select an appropriate emulsifier or blend of emulsifiers. The choice will depend on the properties of the AI and THFA.

  • Homogenization:

    • Ensure the final mixture is clear and uniform. If necessary, continue stirring for an extended period.

G cluster_prep EC Formulation Preparation A 1. Weigh Active Ingredient (AI) B 2. Dissolve AI in THFA A->B Add to THFA C 3. Add Emulsifier(s) B->C Stir until dissolved D 4. Homogenize Mixture C->D Stir until uniform

Caption: Workflow for preparing an Emulsifiable Concentrate (EC).

Protocol for Emulsion Stability Test

Objective: To evaluate the stability of the emulsion formed when the EC formulation is diluted with water.

Materials:

  • Prepared EC formulation

  • Standard hard water (prepared according to CIPAC or other standard methods)

  • Graduated cylinders (100 mL) with stoppers

  • Water bath maintained at a constant temperature (e.g., 30°C)

  • Timer

Procedure:

  • Add 95 mL of standard hard water to a 100 mL graduated cylinder.

  • Add 5 mL of the EC formulation to the cylinder.

  • Stopper the cylinder and invert it 10-30 times to ensure thorough mixing.

  • Place the cylinder in the water bath and let it stand undisturbed.

  • Observe the emulsion at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Record the volume of any separated layers.

G start Start mix Mix EC Formulation with Standard Hard Water start->mix stand Let Stand in Water Bath mix->stand observe Observe for Instability (Creaming, Sedimentation) stand->observe record Record Volume of Separated Layers observe->record end End record->end

Caption: Emulsion stability testing workflow.

Protocol for Accelerated Storage Stability (Heat Stability) Test

Objective: To assess the chemical and physical stability of the formulation under elevated temperature conditions, simulating long-term storage.

Materials:

  • Prepared EC formulation in sealed containers

  • Oven or incubator capable of maintaining a constant temperature (e.g., 54 ± 2°C)

  • Analytical equipment for AI content determination (e.g., HPLC, GC)

  • Equipment for physical property testing (e.g., viscometer)

Procedure:

  • Place a sealed container of the EC formulation in the oven at the specified temperature for a defined period (e.g., 14 days).

  • After the storage period, remove the sample and allow it to cool to room temperature.

  • Visually inspect the sample for any changes in appearance, such as color change, crystal formation, or phase separation.

  • Determine the active ingredient content and compare it to the initial concentration.

  • Perform an emulsion stability test (Protocol 3.2) on the stored sample.

  • Measure other relevant physical properties (e.g., viscosity, pH) and compare them to the initial values.

Protocol for Low-Temperature Stability (Cold Test)

Objective: To evaluate the physical stability of the formulation at low temperatures.

Materials:

  • Prepared EC formulation in a clear, sealed container

  • Refrigerator or cold bath capable of maintaining a constant low temperature (e.g., 0 ± 2°C)

Procedure:

  • Place the sealed container of the EC formulation in the cold bath for a specified period (e.g., 7 days).

  • After the storage period, remove the sample and allow it to equilibrate to room temperature.

  • Visually inspect the sample for any signs of instability, such as crystallization, precipitation, or phase separation.

  • If any solids have formed, assess their ability to redissolve upon gentle agitation.

  • Perform an emulsion stability test (Protocol 3.2) on the stored sample.

G cluster_stability Formulation Stability Testing start_stability Prepared EC Formulation heat_test Heat Stability Test (e.g., 54°C for 14 days) start_stability->heat_test cold_test Cold Test (e.g., 0°C for 7 days) start_stability->cold_test analysis_heat Post-Heat Analysis: - AI Content - Emulsion Stability - Physical Properties heat_test->analysis_heat analysis_cold Post-Cold Analysis: - Visual Inspection - Emulsion Stability cold_test->analysis_cold results Evaluate Stability analysis_heat->results analysis_cold->results

Caption: Logical flow of formulation stability testing.

Conclusion

This compound presents a compelling option as a solvent in the development of modern, more environmentally benign pesticide and herbicide formulations. Its favorable properties, including high solvency, water miscibility, and biodegradability, align with the growing demand for sustainable agricultural solutions. The protocols outlined in this document provide a foundational framework for researchers and formulation scientists to explore the potential of THFA in creating effective and safer agrochemical products. Further research to generate specific quantitative data on the solubility of a wider range of active ingredients in THFA would be highly beneficial for the industry.

References

Application Notes and Protocols: The Role of Tetrahydrofurfuryl Alcohol in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of Tetrahydrofurfuryl alcohol (THFA) in epoxy resin formulations. The information compiled is intended to guide researchers and professionals in utilizing THFA as a reactive diluent to modify and enhance the properties of epoxy systems for a variety of applications, including in the development of advanced materials and drug delivery systems.

Introduction to this compound (THFA) in Epoxy Systems

This compound (CAS No. 97-99-4) is a versatile, biodegradable, and water-miscible specialty solvent derived from the hydrogenation of furfuryl alcohol. In epoxy resin formulations, THFA's primary role is that of a reactive diluent.[1][2] Its unique chemical structure, featuring a reactive hydroxyl group, allows it to participate in the epoxy curing reaction, unlike non-reactive diluents which can compromise the final mechanical properties of the cured polymer.[1]

The incorporation of THFA into an epoxy formulation offers several key advantages:

  • Viscosity Reduction: THFA significantly lowers the viscosity of high molecular weight epoxy resins, improving their handling, processing, and wetting characteristics. This is particularly beneficial in applications requiring good flow and impregnation, such as in coatings, adhesives, and the fabrication of composite materials.[1]

  • Enhanced Flexibility and Impact Resistance: By integrating into the polymer network, THFA can increase the flexibility and impact strength of the cured epoxy, mitigating the inherent brittleness of many epoxy systems.[1]

  • Accelerated Curing: The hydroxyl group of THFA can accelerate the curing reaction of epoxy resins with amine-based hardeners.[3]

Quantitative Data on the Effects of THFA

Table 1: Effect of THFA Concentration on the Viscosity of a Standard DGEBA Epoxy Resin

THFA Concentration (wt%)Viscosity (mPa·s at 25°C) - Illustrative
0~12,000
5~4,000
10~1,500
15~600
20~300

Note: This data is illustrative and the actual viscosity reduction will depend on the specific epoxy resin and curing agent used.

Table 2: Expected Impact of THFA Concentration on Mechanical Properties of a Cured Epoxy System

THFA Concentration (wt%)Tensile Strength (MPa) - Expected TrendTensile Modulus (GPa) - Expected TrendElongation at Break (%) - Expected TrendGlass Transition Temp. (Tg) (°C) - Expected Trend
0HighHighLowHigh
5-10Slightly ReducedSlightly ReducedIncreasedSlightly Reduced
10-20Moderately ReducedModerately ReducedSignificantly IncreasedModerately Reduced

Note: These trends represent the typical effects of a monofunctional reactive diluent. The exact values will vary based on the formulation and curing conditions.

Chemical Interaction and Curing Mechanism

The curing of epoxy resins with amine hardeners involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine.

The hydroxyl group of THFA can participate in the curing process in two primary ways:

  • Catalytic Effect: The hydroxyl group can form a hydrogen bond with the oxygen of the epoxy ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine hardener. This accelerates the curing reaction.

  • Chain Transfer/Termination: The hydroxyl group can react with an epoxy group, particularly at elevated temperatures or in the presence of certain catalysts, leading to etherification. As THFA is monofunctional with respect to this reaction, it can act as a chain terminator, which can increase flexibility and reduce the crosslink density of the final polymer network.

Below is a diagram illustrating the key reactions in an amine-cured epoxy system, including the role of THFA.

G cluster_reactants Reactants cluster_reactions Curing Reactions cluster_products Products Epoxy Epoxy Resin (DGEBA) Prop1 Step 1: Primary Amine reacts with Epoxy Epoxy->Prop1 Prop2 Step 2: Secondary Amine reacts with another Epoxy Epoxy->Prop2 Prop4 Etherification (Side Reaction) Epoxy->Prop4 Amine Amine Hardener (Primary Amine) Amine->Prop1 THFA THFA Prop3 Catalysis by THFA's -OH group THFA->Prop3 H-bonding THFA->Prop4 Reacts with SecAmine Secondary Amine + Hydroxyl Group Prop1->SecAmine TertAmine Tertiary Amine + Hydroxyl Group Prop2->TertAmine Prop3->Prop1 Accelerates Prop3->Prop2 Accelerates Crosslinked Crosslinked Polymer Network Prop4->Crosslinked Chain Termination/ Flexibilization SecAmine->Prop2 SecAmine->Crosslinked Further Reactions TertAmine->Crosslinked Further Reactions

Caption: Chemical reaction pathways in an amine-cured epoxy system with THFA.

Experimental Protocols

The following are detailed protocols for evaluating the effect of THFA on the properties of an epoxy resin formulation.

Protocol for Viscosity Measurement

Objective: To determine the effect of THFA concentration on the viscosity of an epoxy resin.

Materials and Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (THFA)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Disposable mixing cups and stirring rods

  • Analytical balance (±0.01 g)

Procedure:

  • Temperature Conditioning: Equilibrate the epoxy resin and THFA to a constant temperature (e.g., 25 ± 1°C) for at least 24 hours.

  • Sample Preparation:

    • Prepare a series of formulations with varying concentrations of THFA (e.g., 0, 5, 10, 15, 20 wt%).

    • For each formulation, accurately weigh the epoxy resin into a mixing cup.

    • Add the corresponding amount of THFA and mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained.

  • Viscosity Measurement:

    • Set up the viscometer according to the manufacturer's instructions, selecting a spindle and rotational speed appropriate for the expected viscosity range.

    • Immerse the spindle into the center of the resin-THFA mixture to the indicated depth.

    • Allow the spindle to rotate for 60 seconds to obtain a stable reading.

    • Record the viscosity in mPa·s.

    • Repeat the measurement three times for each formulation and report the average.

Protocol for Mechanical Properties Testing (Tensile Strength)

Objective: To evaluate the effect of THFA concentration on the tensile properties of the cured epoxy resin.

Materials and Equipment:

  • Prepared epoxy/THFA formulations

  • Amine curing agent (stoichiometric amount)

  • Vacuum oven or desiccator

  • Molds for tensile test specimens (e.g., dog-bone shape according to ASTM D638)

  • Universal Testing Machine (UTM) with tensile grips

  • Extensometer

Procedure:

  • Sample Preparation:

    • For each epoxy/THFA formulation, add the stoichiometric amount of the amine curing agent.

    • Mix thoroughly for 3-5 minutes, avoiding air entrapment.

    • Degas the mixture in a vacuum oven or desiccator for 10-15 minutes to remove air bubbles.

    • Carefully pour the mixture into the tensile specimen molds.

  • Curing:

    • Cure the specimens according to the recommended cure schedule for the specific epoxy/hardener system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

  • Testing:

    • Carefully demold the cured specimens and inspect for any defects.

    • Conduct the tensile tests on the UTM according to ASTM D638.

    • Use an extensometer to accurately measure strain.

    • Record the tensile strength, Young's modulus, and elongation at break.

    • Test at least five specimens for each formulation and report the average and standard deviation.

The following diagram outlines the general experimental workflow for evaluating the effects of THFA on an epoxy resin system.

G cluster_prep Formulation Preparation cluster_testing Property Testing cluster_analysis Data Analysis start Start formulate Prepare Epoxy/THFA Blends (Varying Concentrations) start->formulate mix_hardener Add Curing Agent and Mix formulate->mix_hardener viscosity Viscosity Measurement (Uncured) formulate->viscosity Branch for uncured testing degas Degas Mixture mix_hardener->degas cast Cast Specimens degas->cast analyze Analyze and Compare Data viscosity->analyze cure Cure Specimens cast->cure mechanical Mechanical Testing (Tensile, Flexural, etc.) cure->mechanical thermal Thermal Analysis (DSC for Tg) cure->thermal mechanical->analyze thermal->analyze report Generate Report analyze->report end End report->end

Caption: Experimental workflow for evaluating THFA in epoxy formulations.

Conclusion

This compound is a valuable reactive diluent for epoxy resin formulations, offering significant benefits in terms of viscosity reduction and modification of mechanical properties. Its ability to participate in the curing reaction ensures a stable and integrated polymer network. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals to explore and optimize the use of THFA in their specific epoxy applications. Careful and systematic evaluation of its effects on key properties is crucial for successful formulation development.

References

Application Notes and Protocols for Tetrahydrofurfuryl Alcohol (THFA) as a Fuel Additive for Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Evaluation of Tetrahydrofurfuryl Alcohol (THFA) as a Novel Biofuel Additive.

Introduction

This compound (THFA), a biodegradable and water-soluble solvent derived from biomass, presents a promising avenue for the enhancement of biofuel properties.[1] With increasing demand for sustainable and cleaner energy sources, the exploration of novel fuel additives is critical. THFA, produced through the hydrogenation of furfural, is a furanic compound that can be sourced from agricultural waste, positioning it as a renewable candidate for improving biofuel combustion and emission characteristics.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of THFA as a fuel additive in biofuels, specifically biodiesel. While direct and comprehensive quantitative data on the performance and emissions of THFA in diesel engines is limited in publicly available literature, this guide synthesizes information on its physicochemical properties and draws parallels from studies on similar furan (B31954) derivatives like furfuryl alcohol (FA) and tetrahydrofuran (B95107) (THF) to provide a robust framework for its evaluation.[4][5]

Physicochemical Properties of this compound (THFA)

Understanding the physical and chemical properties of THFA is essential for predicting its behavior in biofuel blends.

PropertyValueUnitReference
Molecular Formula C₅H₁₀O₂-[6]
Molecular Weight 102.13 g/mol [6]
Appearance Clear, colorless liquid-[6]
Odor Mild-[6]
Boiling Point 178°C[6]
Melting Point -80°C[6]
Flash Point 75°C[6]
Density 1.054g/cm³ at 20°C[6]
Viscosity 6.24cP at 20°C[6]
Solubility in Water Miscible-[1]
Autoignition Temperature 282°C

Expected Effects of THFA on Biofuel Properties and Engine Performance (Based on Analogous Compounds)

The addition of oxygenated compounds like THFA to biofuels is anticipated to influence several key performance and emission parameters. The following table summarizes the expected effects based on data from studies on furfuryl alcohol (FA) and tetrahydrofuran (THF).

Table 3.1: Anticipated Impact of THFA on Engine Performance and Emissions (Data from Analogous Compounds)

ParameterExpected Change with THFA AdditionRationale and Supporting Data from Analogous Compounds
Brake Thermal Efficiency (BTE) Potential IncreaseThe addition of 15% furfuryl alcohol (FA) to a diesel-plastic fuel blend resulted in an 8.2% increase in BTE.[5] The oxygen content in furanic compounds can lead to more complete combustion.
Brake Specific Fuel Consumption (BSFC) Potential DecreaseThe addition of 15% FA to a diesel-plastic fuel blend led to a 9.8% reduction in BSFC.[5] Improved combustion efficiency can result in lower fuel consumption for the same power output.
Nitrogen Oxides (NOx) Emissions Potential IncreaseThe addition of 15% FA to a diesel-plastic fuel blend resulted in a 19.5% increase in NOx emissions.[5] Higher oxygen content can lead to higher combustion temperatures, promoting the formation of thermal NOx.
Carbon Monoxide (CO) Emissions Potential DecreaseThe addition of 15% FA to a diesel-plastic fuel blend resulted in a 2.9% decrease in CO emissions.[5] The inherent oxygen in the additive promotes the oxidation of CO to CO₂.
Hydrocarbon (HC) Emissions Potential DecreaseThe addition of 15% FA to a diesel-plastic fuel blend resulted in a 13.1% decrease in HC emissions.[5] Improved combustion efficiency leads to less unburned fuel in the exhaust.
Smoke Opacity Potential DecreaseThe addition of 15% FA to a diesel-plastic fuel blend resulted in a 23.4% decrease in smoke opacity.[5] Oxygenated additives can reduce the formation of soot precursors.

Disclaimer: The data presented in Table 3.1 is for furfuryl alcohol (FA) and is used as a proxy to indicate the potential effects of THFA. Experimental verification is required to determine the precise impact of THFA.

Experimental Protocols

The following protocols are designed to provide a standardized methodology for the comprehensive evaluation of THFA as a biofuel additive. These protocols are based on established ASTM International standards for biodiesel and its blends.[7]

  • Materials:

    • B100 Biodiesel (meeting ASTM D6751 specifications)

    • This compound (THFA, technical grade)

    • Petroleum Diesel (for baseline comparison)

  • Procedure:

    • Prepare various blends of THFA with B100 biodiesel by volume (e.g., B100, B95-THFA5, B90-THFA10, B80-THFA20).

    • Ensure thorough mixing using a magnetic stirrer or a mechanical shaker for at least 30 minutes to achieve a homogenous blend.

    • Store the prepared fuel blends in airtight containers in a cool, dark place to prevent oxidation and contamination.

Analyze the properties of the prepared fuel blends according to the following ASTM standards:

PropertyASTM Method
Kinematic Viscosity D445
Density D1298
Flash Point D93
Cloud Point D2500
Pour Point D97
Cetane Number D613
Oxidation Stability EN 14112
Acid Number D664
  • Engine Setup:

    • Use a single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer.

    • Equip the engine with sensors for measuring in-cylinder pressure, engine speed, and load.

    • Install a fuel consumption measurement system.

    • Connect the engine exhaust to a gas analyzer and a smoke meter.

  • Test Procedure:

    • Warm up the engine with standard diesel fuel for at least 30 minutes until it reaches a stable operating temperature.

    • Record baseline performance and emission data with standard diesel and B100 biodiesel.

    • For each THFA-biodiesel blend, run the engine at various load conditions (e.g., 25%, 50%, 75%, 100% of full load) while maintaining a constant engine speed.

    • At each load condition, allow the engine to stabilize for at least 10 minutes before recording data.

    • Measure the following parameters:

      • Performance: Brake power, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE).

      • Emissions: Oxides of nitrogen (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and smoke opacity.

    • Repeat each test at least three times to ensure data reliability and calculate the average values.

Visualizations

Experimental_Workflow Experimental Workflow for Biofuel Additive Evaluation cluster_0 Fuel Preparation & Characterization cluster_1 Engine Testing cluster_2 Data Analysis & Reporting A Procure Base Fuel (Biodiesel - ASTM D6751) C Prepare Fuel Blends (e.g., B95-THFA5, B90-THFA10) A->C B Procure Additive (THFA) B->C D Physicochemical Analysis (ASTM D445, D1298, D93, etc.) C->D E Engine Setup & Calibration D->E F Baseline Test (Diesel & B100) E->F G Performance & Emissions Test (THFA Blends) F->G H Vary Engine Load (25%, 50%, 75%, 100%) G->H Repeat for each load H->G I Collect Data (Performance & Emissions) H->I J Analyze Results I->J K Compare with Baseline J->K L Draw Conclusions & Report K->L

Caption: Workflow for evaluating THFA as a biofuel additive.

THFA_Influence Anticipated Influence of THFA on Diesel Combustion cluster_emissions Emission Outcomes THFA Addition of THFA to Biodiesel Oxygen Increased Oxygen Content in Fuel Blend THFA->Oxygen Combustion Improved Combustion Efficiency Oxygen->Combustion Temp Increased Combustion Temperature Combustion->Temp CO_HC Reduced CO & HC Emissions Combustion->CO_HC Soot Reduced Soot (Smoke Opacity) Combustion->Soot NOx Increased NOx Emissions Temp->NOx

Caption: Logical flow of THFA's expected impact on combustion.

Conclusion

This compound holds potential as a renewable, bio-derived additive for enhancing the performance and reducing certain emissions of biofuels. The protocols outlined in this document provide a comprehensive framework for its evaluation. While direct quantitative data for THFA is currently limited, the data from analogous furanic compounds suggest that it could improve brake thermal efficiency and reduce CO, HC, and smoke emissions, with a potential trade-off of increased NOx emissions. Further experimental investigation is crucial to validate these anticipated effects and to optimize the blending ratio of THFA in biofuels for a sustainable and cleaner energy future.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. Furfural (B47365), readily obtained from lignocellulosic biomass, is a key starting material for the synthesis of a variety of biofuels and chemical intermediates. Among its hydrogenation products, tetrahydrofurfuryl alcohol (THFA) is a valuable green solvent, plasticizer, and a precursor for the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of furfural to THFA, summarizing data from recent scientific literature to guide researchers in developing efficient and selective catalytic systems.

The hydrogenation of furfural to THFA can proceed through two main pathways involving furfuryl alcohol (FOL) as an intermediate. The reaction involves the hydrogenation of both the aldehyde group and the furan (B31954) ring. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield of the desired product, THFA.[1]

Reaction Pathway

The hydrogenation of furfural to this compound typically proceeds via the initial hydrogenation of the aldehyde group to form furfuryl alcohol, which is then followed by the hydrogenation of the furan ring.

ReactionPathway Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL + H₂ THFA Tetrahydrofurfuryl Alcohol (THFA) FOL->THFA + 2H₂

Caption: Reaction pathway for the hydrogenation of furfural to this compound.

Comparative Performance of Catalytic Systems

The selective hydrogenation of furfural to THFA has been explored using various catalytic systems. The following tables summarize the performance of different catalysts under optimized reaction conditions, providing a comparative overview for catalyst selection and process development.

Table 1: Noble Metal Catalysts for Furfural Hydrogenation to THFA

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)SolventFurfural Conv. (%)THFA Yield (%)THFA Select. (%)Reference
Pd/UiO-66-601.0-Water100100100[2]
Rh/CCarbon301.012Water-9293[3][4]
Pt(1)Ni(2)/CCarbon352.012Water9993-[5]
Pd/γ-Al₂O₃γ-Al₂O₃256.0-2-propanol79.5 (FFA Conv.)-99.9[4]

Table 2: Non-Noble Metal Catalysts for Furfural Hydrogenation to THFA

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)SolventFurfural Conv. (%)THFA Yield (%)THFA Select. (%)Reference
15 wt% Ni/γ-Al₂O₃γ-Al₂O₃804.02-99.8 (FOL Conv.)-99.5[6][7]
Ni/ACActivated CarbonAmbient--Water-99-[8]
Ni/Ba-Al₂O₃Ba-Al₂O₃1404.04Water>99-96[9]
10N-10C-MSMesoporous Silica2107.0--~100-90.4[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of a selected catalyst and the subsequent catalytic hydrogenation of furfural to THFA.

Protocol 1: Preparation of Pd/UiO-66 Catalyst

This protocol is based on the synthesis of a highly active and selective palladium catalyst supported on a metal-organic framework (MOF), UiO-66.[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Palladium(II) chloride (PdCl₂)

  • Deionized water

Procedure:

  • Synthesis of UiO-66:

    • Dissolve ZrCl₄ and H₂BDC in DMF in a molar ratio of 1:1.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 120 °C for 24 hours.

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the product with DMF and then methanol.

    • Dry the synthesized UiO-66 crystals in a vacuum oven at 150 °C overnight.

  • Loading of Palladium Nanoparticles:

    • Disperse the activated UiO-66 powder in deionized water.

    • Add an aqueous solution of PdCl₂ to the suspension under vigorous stirring.

    • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the mixture to reduce the palladium ions to palladium nanoparticles.

    • Continue stirring for several hours to ensure complete reduction and deposition of Pd nanoparticles.

    • Collect the final Pd/UiO-66 catalyst by filtration, wash thoroughly with deionized water, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of Furfural to THFA

This protocol describes a general procedure for the liquid-phase hydrogenation of furfural in a batch reactor.

Materials and Equipment:

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Furfural

  • This compound (for analytical standard)

  • Chosen catalyst (e.g., Pd/UiO-66, Ni/Al₂O₃)

  • Solvent (e.g., water, 2-propanol, ethanol)

  • High-purity hydrogen gas (H₂)

  • Gas chromatograph (GC) for product analysis

Experimental Workflow:

ExperimentalWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_analysis Product Analysis Load Load Reactor: - Furfural - Solvent - Catalyst Seal Seal Reactor Load->Seal Purge Purge with N₂/H₂ Seal->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Stir Stir for Reaction Time Heat->Stir Cool Cool Reactor Stir->Cool Depressurize Depressurize Cool->Depressurize Separate Separate Catalyst Depressurize->Separate Analyze Analyze Liquid Phase (GC) Separate->Analyze

Caption: General experimental workflow for the catalytic hydrogenation of furfural.

Procedure:

  • Reactor Loading:

    • Introduce a specific amount of the catalyst (e.g., 50 mg), furfural (e.g., 100 mg), and the chosen solvent (e.g., 10 mL of water) into the high-pressure batch reactor.[2]

  • System Sealing and Purging:

    • Seal the reactor securely.

    • Purge the reactor several times with an inert gas like nitrogen followed by hydrogen to remove air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 4.0 MPa).[2][6]

    • Heat the reactor to the target reaction temperature (e.g., 30 - 140 °C) while stirring.[3][9]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2 - 12 hours).[3][6]

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor down to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Open the reactor and recover the reaction mixture.

    • Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.

    • Analyze the liquid products quantitatively using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column like HP-5) and a flame ionization detector (FID).

    • Calculate the furfural conversion, THFA selectivity, and yield based on the GC analysis.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.

  • High-pressure autoclaves must be operated by trained personnel, and all safety protocols provided by the manufacturer must be strictly followed.

  • Furfural and its derivatives may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

By following these protocols and considering the comparative data presented, researchers can effectively design and optimize processes for the selective catalytic hydrogenation of furfural to this compound.

References

Tetrahydrofurfuryl Alcohol: A Versatile Building Block for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent and chemical intermediate derived from the hydrogenation of furfural, is a versatile platform molecule in the synthesis of a wide array of specialty chemicals.[1][2] Its unique structure, featuring a stable tetrahydrofuran (B95107) ring and a reactive primary hydroxyl group, allows for its use as both a polar protic solvent and a key reactant in various chemical transformations.[3][4] These attributes make it a valuable component in the pharmaceutical, agrochemical, and polymer industries.[4][5] This document provides detailed application notes and experimental protocols for the use of THFA in the production of key specialty chemicals.

Key Applications of this compound

THFA serves as a precursor for a range of valuable chemicals and as a green solvent in various applications.

  • As a Chemical Intermediate: The primary hydroxyl group of THFA is readily functionalized through esterification, etherification, and other reactions to produce a variety of specialty chemicals.[3][4] Notable examples include the synthesis of 3,4-dihydropyran (DHP), a protecting group for alcohols, and 1,5-pentanediol (B104693), a monomer for polyesters and polyurethanes.[6][7] It is also a key component in the production of tetrahydrofurfuryl acrylate (B77674) and methacrylate, which are important monomers in the coatings, inks, and adhesives industries.[8]

  • As a Specialty Solvent: THFA is recognized as an environmentally benign solvent due to its biodegradability, low vapor pressure, and high solvency for a wide range of compounds.[2] It is miscible with water and many organic solvents, making it a versatile medium for chemical reactions and formulations.[4] In the pharmaceutical industry, it can be used as a reaction medium for organic transformations and as a component in drug delivery systems.[4] In agriculture, it acts as a cosolvent for active ingredients in pesticide formulations.[5]

Quantitative Data on THFA Reactions

The following tables summarize key quantitative data for several important reactions involving this compound.

Table 1: Synthesis of 3,4-Dihydropyran (DHP) from THFA

CatalystTemperature (°C)PressureTHFA Conversion (%)DHP Selectivity (%)DHP Yield (%)Reference
γ-Al₂O₃300-400AtmosphericHighHigh~90[9][10]
Cu-ZnO/Al₂O₃2701.0 MPa H₂High--[11]
η-Al₂O₃200-375Atmospheric---[12]

Table 2: Synthesis of 1,5-Pentanediol from THFA

CatalystTemperature (°C)PressureTHFA Conversion (%)1,5-Pentanediol Selectivity (%)1,5-Pentanediol Yield (%)Reference
Ni-La(OH)₃17040 bar H₂High94.696.9[13]
Pt/WO₃/γ-Al₂O₃ (modified with 12% MgAl₂O₄)Not SpecifiedNot Specified47.388.4-[14]
Copper Chromite250-3003300-3500 psi H₂High--[15]
Ru/TiO₂ (in a multi-step process)120500 psi H₂High>96 (from intermediate)~90 (overall)

Table 3: Synthesis of Tetrahydrofurfuryl Acrylate (THFA) from THFA

ReactantCatalystTemperature (°C)PressureYield (%)Reference
Acrylic AcidNot Specified85-11080 kPa-[8]
Lactic Acid (multi-step)Not SpecifiedNot SpecifiedNot Specified79[16]

Experimental Protocols

Protocol 1: Gas-Phase Dehydration of this compound to 3,4-Dihydropyran

This protocol describes the laboratory-scale synthesis of 3,4-dihydropyran (DHP) from THFA using a fixed-bed reactor.

Materials:

  • This compound (THFA), 98%

  • γ-Alumina (γ-Al₂O₃) catalyst

  • Inert gas (e.g., Nitrogen or Argon)

  • Water vapor (optional carrier gas)[12]

  • Fixed-bed reactor system with temperature and gas flow control

  • Condensation system to collect the product

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Pack the fixed-bed reactor with the γ-Al₂O₃ catalyst.

  • System Setup: Assemble the reactor system, ensuring all connections are secure. Connect the inert gas supply and the THFA feed line. The reactor outlet should be connected to a condensation system cooled with a circulating coolant (e.g., cold water or a chiller).

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 350 °C) under a continuous flow of inert gas.[12]

  • THFA Feed: Once the reactor temperature is stable, introduce vaporized THFA into the reactor. This can be achieved by passing the inert gas through a heated saturator containing THFA or by using a syringe pump to deliver liquid THFA to a vaporizer. Alternatively, water vapor can be used as the carrier gas.[12]

  • Product Collection: The reaction products will exit the reactor in the gas phase. The DHP and any unreacted THFA will condense in the collection system.

  • Reaction Monitoring: Monitor the reaction progress by periodically analyzing the collected liquid product using GC.

  • Work-up and Purification: After the reaction is complete, the collected liquid is typically purified by distillation to separate the DHP from unreacted THFA and any byproducts.[17]

Safety Precautions:

  • This compound is a combustible liquid and can cause eye and skin irritation.[18][19]

  • The reaction is carried out at high temperatures. Ensure proper shielding and temperature control.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

Protocol 2: Synthesis of 1,5-Pentanediol via Hydrogenolysis of this compound

This protocol outlines a general procedure for the batch hydrogenolysis of THFA to 1,5-pentanediol in a high-pressure autoclave.

Materials:

  • This compound (THFA), pure[15]

  • Copper chromite catalyst[15]

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with stirring and temperature control

  • Acetone (B3395972) for rinsing[15]

  • Centrifuge

  • Distillation apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, place 510 g (5 moles) of pure this compound and 50 g of copper chromite catalyst.[15]

  • System Sealing and Purging: Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to 3300-3500 psi.[15] Begin heating the reactor to 250-300 °C with continuous stirring or rocking.[15]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Product Recovery: Open the autoclave and pour the contents into a beaker. Rinse the reactor with acetone to recover all the product.[15]

  • Catalyst Removal: Separate the catalyst from the reaction mixture by centrifugation.[15]

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the 1,5-pentanediol.[15] A fraction containing byproducts like α-methyltetrahydrofuran and n-amyl alcohol is first removed at atmospheric pressure.[15] Unreacted THFA is then recovered, followed by the distillation of 1,5-pentanediol at 118–120°C/6 mm Hg.[15]

Safety Precautions:

  • This reaction involves high-pressure hydrogen gas, which is highly flammable and explosive. The reaction must be carried out in a properly designed and shielded high-pressure facility by trained personnel.

  • Ensure the autoclave is rated for the pressures and temperatures used.

  • Follow all safety protocols for handling high-pressure gases.

  • Wear appropriate PPE, including safety glasses and flame-retardant lab coats.

Protocol 3: Esterification of this compound to Tetrahydrofurfuryl Acetate (B1210297)

This protocol provides a general method for the synthesis of tetrahydrofurfuryl acetate via esterification with acetic anhydride (B1165640).[22]

Materials:

  • This compound (THFA)

  • Acetic anhydride

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a slight excess of acetic anhydride.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude tetrahydrofurfuryl acetate can be purified by distillation under reduced pressure.

Safety Precautions:

  • Acetic anhydride and sulfuric acid are corrosive. Handle with care in a fume hood.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key transformations and processes involving this compound.

THFA_to_DHP_Pathway THFA Tetrahydrofurfuryl Alcohol (THFA) DHP 3,4-Dihydropyran (DHP) THFA->DHP Dehydration (γ-Al₂O₃, 300-400°C)

Caption: Dehydration of THFA to DHP.

THFA_to_1_5_PDO_Pathway THFA Tetrahydrofurfuryl Alcohol (THFA) PDO 1,5-Pentanediol THFA->PDO Hydrogenolysis (e.g., Ni-La(OH)₃, H₂)

Caption: Synthesis of 1,5-Pentanediol from THFA.

THFA_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants THFA + Acetic Anhydride + Acid Catalyst Reflux Heat to Reflux Reactants->Reflux Quench Cool & Quench (NaHCO₃ soln.) Reflux->Quench Extract Extract (Organic Solvent) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry & Evaporate Wash->Dry Purify Distill Dry->Purify Product Product Purify->Product Tetrahydrofurfuryl Acetate

Caption: Esterification of THFA Workflow.

References

Application Notes and Protocols for Tetrahydrofurfuryl Alcohol (THFA) in Coating and Paint Stripper Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Tetrahydrofurfuryl alcohol (THFA) in the formulation of coatings and paint strippers. THFA is a versatile, bio-based solvent known for its excellent solvency, low volatility, and biodegradability, making it a favorable alternative to more hazardous solvents.[1][2][3] This document outlines formulation guidelines, experimental protocols for performance evaluation, and safety procedures.

This compound (THFA) in Paint Stripper Formulations

THFA is an effective solvent for a wide range of resins and polymers, making it a key ingredient in modern paint stripper formulations.[4][5] It is particularly effective when used in combination with other co-solvents to enhance performance.

Exemplary Paint Stripper Formulations

The following tables provide starting formulations for THFA-based paint strippers. These are intended as a guide for development and may require optimization based on the specific coating to be removed and the substrate.

Table 1: Basic THFA Paint Stripper Formulation

ComponentFunctionWeight Percentage (%)
This compound (THFA)Primary Solvent40 - 60
N-Methyl-2-pyrrolidone (NMP)Co-solvent & Activator20 - 40
D-LimoneneCo-solvent & Fragrance5 - 15
Thickener (e.g., Hydroxypropyl Cellulose)Viscosity Modifier1 - 3
Surfactant (non-ionic)Wetting Agent1 - 2
Corrosion InhibitorProtects Metal Substrates0.5 - 1

Table 2: High-Performance THFA Paint Stripper for Epoxy and Polyurethane Coatings

ComponentFunctionWeight Percentage (%)
This compound (THFA)Primary Solvent30 - 50
Benzyl AlcoholCo-solvent20 - 30
Dimethyl Sulfoxide (DMSO)Co-solvent & Penetrant10 - 20
Formic AcidActivator1 - 5
Thickener (e.g., Hydroxypropyl Methylcellulose)Viscosity Modifier1 - 3
Surfactant (anionic)Wetting & Emulsifying Agent1 - 2
Paraffin WaxEvaporation Retardant0.5 - 1.5
Experimental Protocol: Evaluation of Paint Stripper Efficiency (Modified from ASTM D6189)

This protocol outlines a standardized method for evaluating the performance of THFA-based paint strippers.[1][4]

1.2.1. Materials and Equipment

  • Test panels (e.g., cold-rolled steel, aluminum, wood)

  • Coating to be tested (e.g., alkyd enamel, epoxy, polyurethane)

  • Paint brush or roller

  • Forced draft oven

  • Paint stripper formulations

  • Plastic paint scraper

  • Stopwatch

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

1.2.2. Procedure

  • Panel Preparation: Prepare test panels by cleaning and drying them thoroughly. Apply the desired coating system (e.g., primer and topcoat) to the panels according to the manufacturer's instructions.

  • Curing: Allow the coated panels to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (e.g., 7 days for a full cure of many epoxy coatings).[6]

  • Stripper Application: Apply a uniform layer of the paint stripper formulation to the cured and coated test panels.

  • Dwell Time: Start the stopwatch immediately after application. Allow the stripper to dwell on the surface for a predetermined amount of time (e.g., 15, 30, 60 minutes).

  • Removal: At the end of the dwell time, use a plastic scraper to remove the loosened coating.

  • Evaluation: Visually assess the percentage of coating removed from the substrate. A rating scale can be used (e.g., 0% for no removal, 100% for complete removal).

  • Data Collection: Record the dwell time and the corresponding percentage of coating removal for each formulation.

1.2.3. Workflow for Paint Stripper Formulation and Testing

PaintStripperWorkflow cluster_Formulation Formulation Stage cluster_Testing Testing & Evaluation Stage cluster_Refinement Refinement Stage A Define Performance Targets B Select THFA & Co-solvents A->B C Incorporate Additives (Thickener, Surfactant, etc.) B->C D Prepare Trial Formulations C->D E Prepare Coated Test Panels D->E To Testing F Apply Paint Stripper E->F G Measure Dwell Time & Removal Efficiency F->G H Analyze & Compare Results G->H I Optimize Formulation H->I Feedback Loop I->D Iterate J Final Performance Validation I->J

Workflow for paint stripper development.
Quantitative Performance Data (Illustrative)

The following table presents illustrative performance data for the example paint stripper formulations. Actual results will vary depending on the specific coating, substrate, and environmental conditions.

Table 3: Stripping Time (in minutes) for Complete Removal of Various Coatings

FormulationAlkyd Enamel on WoodLatex Paint on MetalEpoxy Coating on Concrete
Basic THFA Formulation15 - 2520 - 3045 - 60
High-Performance THFA Formulation10 - 2015 - 2530 - 45
Commercial Methylene Chloride Stripper (for comparison)5 - 1510 - 2020 - 35
Commercial "Green" Stripper (non-THFA, for comparison)30 - 4540 - 60> 60

This compound (THFA) in Coating Formulations

THFA can be used as a reactive diluent and solvent in various coating systems, including wood coatings and polyurethane formulations.[2] Its excellent solvency helps to dissolve other components and improve the flow and leveling of the coating.

Exemplary Coating Formulations

Table 4: THFA-Based Clear Wood Coating Formulation

ComponentFunctionWeight Percentage (%)
Polyurethane Dispersion (PUD)Binder50 - 70
This compound (THFA)Reactive Diluent & Co-solvent5 - 15
WaterSolvent20 - 30
Coalescing AgentFilm Formation Aid1 - 3
DefoamerPrevents Foam Formation0.1 - 0.5
Wetting AgentImproves Substrate Wetting0.1 - 0.5

Table 5: Two-Component (2K) Polyurethane Coating with THFA

ComponentFunctionWeight Percentage (%)
Part A: Polyol Component
Hydroxyl-Functional Acrylic PolyolPolyol40 - 60
This compound (THFA)Reactive Diluent5 - 10
Solvents (e.g., Ethyl Acetate, Butyl Acetate)Solvent30 - 50
Flow and Leveling AdditivesSurface Modifiers0.5 - 1.5
Part B: Isocyanate Component
Aliphatic PolyisocyanateCrosslinkerAs per NCO:OH ratio
Experimental Protocol: Evaluation of Coating Performance

The following protocols are based on ASTM standards for evaluating key performance characteristics of coatings.

2.2.1. Adhesion Testing (ASTM D3359 - Tape Test)

  • Apply the coating to a prepared substrate and allow it to cure completely.

  • Make a series of cuts through the coating to the substrate in a lattice pattern.

  • Apply pressure-sensitive tape over the lattice.

  • Rapidly remove the tape at a 180-degree angle.

  • Assess the adhesion by the amount of coating removed by the tape, using the ASTM classification scale (5B for no removal to 0B for greater than 65% removal).

2.2.2. Hardness Testing (ASTM D3363 - Pencil Hardness)

  • Place the coated panel on a firm horizontal surface.

  • Using a set of calibrated pencils of increasing hardness, push the pencils at a 45-degree angle with firm pressure across the coating surface.

  • The pencil hardness is defined as the hardest pencil that does not cut or gouge the film.

2.2.3. Chemical Resistance Testing (ASTM D1308)

  • Apply various chemical reagents (e.g., water, ethanol, acid, alkali) to the cured coating surface.

  • Cover the reagents with a watch glass to prevent evaporation.

  • After a specified time, remove the reagents and evaluate the coating for any changes, such as discoloration, blistering, or softening.

Quantitative Performance Data (Illustrative)

Table 6: Performance of THFA-Based Clear Wood Coating

PropertyTest MethodResult
Adhesion to OakASTM D33595B
Pencil HardnessASTM D3363H
Water Resistance (24 hr)ASTM D1308No effect
Ethanol Resistance (1 hr)ASTM D1308Slight softening

2.3.1. Logical Relationship in 2K Polyurethane Coating Curing

CuringMechanism Polyol Polyol (-OH groups) (e.g., Acrylic Polyol) CuredNetwork Cross-linked Polyurethane Network Polyol->CuredNetwork Reacts with Isocyanate Isocyanate (-NCO groups) (e.g., Aliphatic Polyisocyanate) Isocyanate->CuredNetwork Reacts with THFA This compound (-OH group) THFA->CuredNetwork Co-reacts with Isocyanate

Curing reaction in a 2K PU coating.

Safety and Handling Protocols

When working with THFA and its formulations, it is crucial to adhere to strict safety protocols.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene) and a lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[8]

3.2. Handling and Storage

  • Avoid contact with skin and eyes.[9]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.[9]

3.3. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

3.3.1. Laboratory Safety Workflow

SafetyWorkflow A Risk Assessment B Select & Wear Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Handle Chemicals with Care C->D E Spill or Exposure Occurs D->E I Proper Waste Disposal D->I F Follow Emergency Procedures E->F G Decontaminate Area F->G H Report Incident G->H J Clean Work Area I->J

General laboratory safety workflow.

References

Application Notes and Protocols for Tetrahydrofurfuryl Alcohol as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl alcohol (THFA) is a versatile, bio-based solvent derived from the hydrogenation of furfural.[1] Its properties, including high solvency, biodegradability, and a low vapor pressure, make it an attractive and environmentally benign medium for various chemical processes.[2] In the realm of biocatalysis, the choice of solvent is critical for enzyme stability, activity, and substrate solubility. These application notes provide a detailed overview and specific protocols for utilizing THFA as a reaction medium for enzymatic transformations, with a primary focus on lipase-catalyzed esterification and transesterification.

Advantages of THFA in Enzymatic Reactions

The use of non-aqueous media in enzymology offers several advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and simplified product recovery. While the application of THFA as a general solvent for a wide range of enzymes is an emerging area, its use in lipase-catalyzed reactions has shown promising results.

Application: Lipase-Catalyzed Synthesis of Tetrahydrofurfuryl Butyrate (B1204436)

One notable application of THFA in enzymatic reactions is the synthesis of tetrahydrofurfuryl butyrate (THFB), an important flavor and fragrance compound. This can be achieved through either the esterification of this compound (THFA) with butyric acid or the transesterification of THFA with an alkyl butyrate, catalyzed by an immobilized lipase (B570770).[3]

Quantitative Data Summary

The following table summarizes the key findings from a systematic study on the synthesis of tetrahydrofurfuryl butyrate using the immobilized lipase Novozym 435 at 30°C.[3]

ParameterEsterification (THFA + Butyric Acid)Transesterification (THFA + Ethyl Butyrate)
Optimal Catalyst Novozym 435Novozym 435
Reaction Mechanism Ping-Pong Bi-Bi with substrate inhibition by THFAPing-Pong Bi-Bi with inhibition by both reactants (THFA and Ethyl Butyrate) and both products (THFB and ethanol)
Kinetic Model Fit Good agreement with experimental dataGood agreement with experimental data
Overall Assessment Considered a better method due to less product and substrate inhibitionSuffers from inhibition by both substrates and products

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of this compound with Butyric Acid

This protocol describes the synthesis of tetrahydrofurfuryl butyrate (THFB) via esterification of this compound (THFA) and butyric acid using immobilized lipase Novozym 435.

Materials:

  • This compound (THFA)

  • Butyric acid

  • Immobilized lipase (Novozym 435)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flasks)

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

  • Reactant Preparation: Prepare a reaction mixture containing equimolar concentrations of this compound and butyric acid in a suitable volume of anhydrous n-hexane. The exact concentrations can be varied to study the reaction kinetics.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435, to the reaction mixture. The enzyme loading should be optimized for the specific reaction volume, typically ranging from 1% to 5% (w/v).

  • Reaction Incubation: Incubate the reaction mixture at 30°C with constant agitation (e.g., 200 rpm in a shaking incubator) to ensure proper mixing.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals. Analyze the samples to determine the concentration of the product (tetrahydrofurfuryl butyrate) and the consumption of reactants. Gas chromatography is a suitable analytical method for this purpose.

  • Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The solvent can then be removed under reduced pressure to isolate the product. Further purification can be achieved by distillation or chromatography if required.

Protocol 2: Lipase-Catalyzed Transesterification of this compound with Ethyl Butyrate

This protocol outlines the synthesis of tetrahydrofurfuryl butyrate (THFB) through the transesterification of this compound (THFA) and ethyl butyrate, catalyzed by Novozym 435.

Materials:

  • This compound (THFA)

  • Ethyl butyrate

  • Immobilized lipase (Novozym 435)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flasks)

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

  • Reactant Preparation: Prepare a reaction mixture containing this compound and ethyl butyrate in anhydrous n-hexane. The molar ratio of the reactants can be varied to investigate its effect on the reaction rate and equilibrium.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • Reaction Incubation: Maintain the reaction at 30°C with continuous stirring or shaking.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them for the formation of tetrahydrofurfuryl butyrate and ethanol, as well as the consumption of the starting materials.

  • Reaction Termination and Product Recovery: After the desired level of conversion is achieved, recover the immobilized enzyme by filtration for potential reuse. The product can be isolated from the reaction mixture by evaporation of the solvent, followed by purification if necessary.

Visualizations

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Recovery THFA This compound Mix1 Mix Reactants THFA->Mix1 ButyricAcid Butyric Acid ButyricAcid->Mix1 Solvent n-Hexane Solvent->Mix1 Reactor Incubate at 30°C with Agitation Mix1->Reactor Add Enzyme Enzyme Novozym 435 Enzyme->Reactor Monitor Monitor Progress (GC) Reactor->Monitor Sample Filter Filter to Recover Enzyme Reactor->Filter Recover Isolate Product Filter->Recover

Caption: Workflow for lipase-catalyzed esterification of THFA.

Reaction_Mechanism cluster_esterification Esterification cluster_transesterification Transesterification E1 Lipase (E) E_BA E-Butyryl Complex E1->E_BA + S1 E_BA->E1 - P1 E_THFA E-Butyryl-THFA Complex E_BA->E_THFA + S2 E_THFA->E1 - P2 P1 Water (P1) P2 THFB (P2) S1 Butyric Acid (S1) S2 THFA (S2) S2->E_BA Inhibits Inhibition Inhibition by THFA E2 Lipase (E) E_EB E-Butyryl Complex E2->E_EB + S3 E_EB->E2 - P3 E_THFA2 E-Butyryl-THFA Complex E_EB->E_THFA2 + S4 E_THFA2->E2 - P4 P3 Ethanol (P1) P3->E2 P4 THFB (P2) P4->E2 S3 Ethyl Butyrate (S1) S3->E_EB S4 THFA (S2) S4->E_EB Inhibition2 Inhibition by Reactants & Products

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.

Future Outlook

The successful application of THFA in lipase-catalyzed reactions suggests its potential as a green and effective medium for other enzymatic transformations. Further research is warranted to explore the compatibility and performance of other enzyme classes, such as oxidoreductases and hydrolases, in THFA. Such studies will be crucial in expanding the biocatalytic toolbox for sustainable chemical synthesis in pharmaceutical and other industries. It has been noted that THFA may affect the activity of certain enzymes like cholinesterase, indicating that enzyme-solvent compatibility studies are essential for each new application.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrofurfuryl Alcohol from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofurfuryl alcohol (THFA) from furfural (B47365).

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products observed during the synthesis of this compound (THFA) from furfural?

The synthesis of THFA from furfural is a two-step hydrogenation process. The primary intermediate is furfuryl alcohol (FA), also referred to as furfurol (FOL).[1][2] Undesired by-products can arise from side reactions during either hydrogenation step. Common by-products include:

  • 2-Methylfuran (2-MF) : Formed through hydrogenolysis of furfuryl alcohol.[3]

  • Tetrahydrofuran (THF) : Can be a by-product of the reaction.[2]

  • Furan (B31954) : May be generated through decarbonylation.[4]

  • Pentanol (B124592) (1-pentanol and 2-pentanol) : Resulting from ring-opening and subsequent hydrogenation.[5]

  • Cyclopentanone and Cyclopentanol : Formed under specific catalytic conditions.[4]

  • Acetals : These can be produced when alcohols are used as solvents in the reaction.[6]

The formation and prevalence of these by-products are highly dependent on the reaction conditions, including the catalyst, temperature, pressure, and solvent used.[3][5][6]

Q2: How can I minimize the formation of by-products?

Minimizing by-product formation requires careful control of reaction parameters:

  • Catalyst Selection : The choice of catalyst is critical. For example, nickel-based catalysts are commonly used.[7] The catalyst's composition and structure can influence selectivity. Terrace sites on Ni catalysts tend to favor hydrogenation to THFA, while corner sites may promote the formation of 2-methylfuran.[3]

  • Temperature Control : Higher temperatures can increase the rate of side reactions such as ring opening and decarbonylation, leading to by-products like pentanol and 2-methylfuran.[5] Operating at lower temperatures generally favors the desired hydrogenation pathway.[3]

  • Pressure Management : Adequate hydrogen pressure is necessary to favor the hydrogenation reactions. Increasing pressure can enhance the yield of THFA.[5]

  • Solvent Choice : The solvent can significantly impact selectivity. While alcohols are common solvents, they can lead to acetal (B89532) formation.[6] Water can be a suitable alternative to avoid this issue.[6]

Q3: What analytical methods are recommended for monitoring the reaction and quantifying by-products?

To effectively monitor the reaction progress and quantify the yield of THFA and the presence of by-products, the following analytical techniques are recommended:

  • Gas Chromatography (GC) : GC with a Flame Ionization Detector (FID) is a standard and effective method for quantitative analysis of the reaction mixture.[8][9] It allows for the separation and quantification of furfural, furfuryl alcohol, THFA, and various volatile by-products.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for quantitative analysis, particularly for less volatile compounds.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is invaluable for identifying unknown by-products by providing both retention time data and mass spectra for structural elucidation.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and can be used to confirm the identity of the final product and major by-products.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of furfural 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure. 3. Reaction temperature is too low.1. Regenerate or replace the catalyst. Ensure the feedstock is free of impurities that could poison the catalyst. 2. Increase the hydrogen pressure to the recommended level for the specific catalyst and reactor setup.[5] 3. Gradually increase the reaction temperature while monitoring for by-product formation.
High selectivity towards furfuryl alcohol (intermediate) 1. Incomplete second hydrogenation step. 2. Furfural may be more strongly adsorbed on the catalyst surface than furfuryl alcohol, inhibiting the second hydrogenation step.[7]1. Increase the reaction time or temperature to promote the conversion of furfuryl alcohol to THFA. 2. Consider a different catalyst or a dual-catalyst system. Ensure complete conversion of furfural before optimizing for THFA formation.
Formation of significant amounts of 2-methylfuran 1. The catalyst or reaction conditions favor hydrogenolysis over hydrogenation. Corner sites on Ni catalysts can promote 2-MF formation.[3] 2. Higher reaction temperatures can also favor this side reaction.[3]1. Select a catalyst with higher selectivity for furan ring hydrogenation. Catalysts with more terrace sites are preferable.[3] 2. Lower the reaction temperature.[3]
Presence of pentanols in the product mixture 1. Ring-opening reactions are occurring, likely due to high temperatures.[5]1. Reduce the reaction temperature to minimize ring-opening side reactions.
Detection of acetals in the final product 1. The alcohol solvent is reacting with the carbonyl group of furfural or other aldehydes present.[6]1. Replace the alcohol solvent with a non-reactive solvent like water or a hydrocarbon.[6]
Difficulty in purifying THFA 1. The boiling points of some by-products are close to that of THFA. 2. Formation of azeotropes.1. Employ fractional distillation under reduced pressure to improve separation. 2. Consider alternative purification methods such as liquid-liquid extraction or crystallization.[11]

Experimental Protocols

General Procedure for THFA Synthesis from Furfural

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

  • Reactor Setup : The reaction is typically carried out in a high-pressure batch reactor or a continuous flow reactor.[1][12]

  • Catalyst Loading : The catalyst (e.g., Ni-based catalyst) is loaded into the reactor.

  • Reactant and Solvent Addition : Furfural and the chosen solvent (e.g., 2-butanol, water) are added to the reactor.[1][6]

  • Reaction Conditions : The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 30 bar). The reaction is heated to the target temperature (e.g., 140 °C) and stirred.[1]

  • Reaction Monitoring : Samples are taken periodically and analyzed by GC or HPLC to monitor the conversion of furfural and the formation of THFA and by-products.

  • Product Recovery and Purification : After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration. The liquid product is then purified, typically by distillation, to isolate the THFA.[11]

Analytical Method: Quantification by Gas Chromatography (GC)
  • Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : A suitable capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas : Helium or Nitrogen.

  • Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector and Detector Temperature : 250 °C and 300 °C, respectively.[8]

  • Sample Preparation : Dilute the reaction mixture in a suitable solvent (e.g., acetone (B3395972) or the reaction solvent).

  • Calibration : Prepare calibration standards of furfural, furfuryl alcohol, THFA, and known by-products in the same solvent to quantify the concentrations in the reaction samples.

Visualizations

Reaction_Pathway Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA + H2 Byproducts By-products (2-MF, Pentanols, etc.) Furfural->Byproducts Side Reactions THFA This compound (THFA) FA->THFA + H2 FA->Byproducts Side Reactions

Caption: Reaction pathway for the synthesis of THFA from furfural.

Troubleshooting_Logic Start Experiment Start Low_Conversion Low Furfural Conversion? Start->Low_Conversion High_FA High Furfuryl Alcohol? Low_Conversion->High_FA No Check_Catalyst Check Catalyst & H2 Pressure Low_Conversion->Check_Catalyst Yes High_Byproducts High By-products? High_FA->High_Byproducts No Increase_Time_Temp Increase Reaction Time/Temp High_FA->Increase_Time_Temp Yes Optimize_Conditions Optimize Catalyst/Temp/Solvent High_Byproducts->Optimize_Conditions Yes Successful_Synthesis Successful Synthesis High_Byproducts->Successful_Synthesis No Check_Catalyst->Start Adjust Increase_Time_Temp->Start Adjust Optimize_Conditions->Start Adjust

Caption: Troubleshooting workflow for THFA synthesis.

References

Side reactions of Tetrahydrofurfuryl alcohol with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the side reactions of Tetrahydrofurfuryl alcohol (THFA) when used with strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of THFA oxidation, and what are the common side reactions?

Answer: The intended primary product from the oxidation of the primary alcohol group of this compound (THFA) is typically Tetrahydrofuran-2-carboxylic acid (THFCA) .[1] However, several side reactions can occur, significantly impacting yield and purity.

Common Side Reactions:

  • Ring-Opening: The tetrahydrofuran (B95107) ring can be cleaved by strong oxidizing agents, especially under harsh conditions (e.g., high temperature or high oxidant concentration). This can lead to the formation of various linear diols, hydroxy acids, or dicarboxylic acids.[2] For instance, catalytic processes have shown pathways to 1,5-pentanediol (B104693) (1,5-PeD).[2]

  • Over-oxidation and Decomposition: The desired carboxylic acid or intermediate aldehydes can be further oxidized, leading to decomposition and the formation of smaller molecules, carbon dioxide, and water. This is particularly prevalent with aggressive oxidants like potassium permanganate (B83412) in acidic conditions.

  • Polymerization: Under acidic conditions, which are often used in permanganate or dichromate oxidations, THFA and its parent compound, furfuryl alcohol, are susceptible to acid-catalyzed polymerization.[3][4][5][6] This results in the formation of dark, insoluble, tar-like materials that can be difficult to remove.

  • Formation of Manganese Dioxide (MnO₂): When using potassium permanganate (KMnO₄) under neutral or basic conditions, a brown, insoluble precipitate of MnO₂ is formed as the permanganate is reduced.[7] While expected, this can complicate product isolation.

Q2: My oxidation of THFA with potassium permanganate (KMnO₄) is producing a dark brown precipitate and a low yield of the desired acid. What is happening?

Answer: This is a common issue. The brown precipitate is manganese dioxide (MnO₂), the reduced form of permanganate in neutral or alkaline solutions.[7] The low yield of Tetrahydrofuran-2-carboxylic acid (THFCA) can be attributed to several factors:

  • Side Reactions: As mentioned in Q1, over-oxidation and ring-opening are significant competing reactions.

  • Reaction Conditions: The reaction is highly sensitive to temperature and the rate of addition of KMnO₄. Aggressive conditions favor side reactions.

  • Product Adsorption: The desired product can adsorb onto the high surface area of the MnO₂ precipitate, making recovery difficult.

Troubleshooting Guide: Low Yield with KMnO₄ Oxidation
IssuePotential CauseRecommended Action
Low Yield Over-oxidation: Reaction temperature is too high or oxidant was added too quickly.Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath. Add the KMnO₄ solution slowly and portion-wise to control the exotherm.
Dark Tarry Byproduct Acid-catalyzed Polymerization: The reaction medium became too acidic, or localized "hot spots" are causing degradation.Perform the reaction under buffered or slightly alkaline conditions. Ensure vigorous stirring to maintain homogeneity and dissipate heat.
Product Loss Adsorption onto MnO₂: The carboxylic acid product is stuck to the MnO₂ precipitate.After the reaction, boil the entire mixture (including the MnO₂ precipitate) with water. The hot water can help desorb the product. Filter the hot solution to remove MnO₂ and then cool the filtrate to recover the product.
Q3: What are the critical safety precautions when working with THFA and strong oxidizing agents?

Answer: THFA can react violently with strong oxidizing agents.[8] It is critical to follow strict safety protocols.

  • Violent Reactions: Mixtures of alcohols with strong oxidants can be explosive, especially in the presence of acids like concentrated sulfuric acid.[9] Never mix concentrated reagents directly. Always perform the reaction in a suitable solvent with controlled addition and cooling.

  • Peroxide Formation: Like other ethers, THFA can form explosive peroxides upon storage, especially when exposed to air and light. It is advisable to check for peroxides before distillation or heating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[10][11]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[10]

  • Fire Hazard: THFA is a combustible liquid.[11] Keep it away from open flames and ignition sources.[10]

Visualizing Reaction Pathways

The diagrams below illustrate the intended reaction and potential side reactions during the oxidation of THFA.

THFA_Oxidation THFA Tetrahydrofurfuryl Alcohol (THFA) Aldehyde Intermediate Aldehyde THFA->Aldehyde Mild Oxidation SideProducts Side Products THFA->SideProducts THFCA Desired Product: Tetrahydrofuran-2- carboxylic acid Aldehyde->THFCA Further Oxidation Decomposition Decomposition (CO₂, H₂O) THFCA->Decomposition Over-oxidation RingOpening Ring-Opening Products (e.g., 1,5-Pentanediol) SideProducts->RingOpening Harsh Conditions Polymer Polymeric Tars SideProducts->Polymer Acidic Conditions

Caption: Intended vs. Side Reaction Pathways for THFA Oxidation.

Troubleshooting_Workflow start Low Yield or Impure Product? check_temp Was reaction temp kept low (0-10 °C)? start->check_temp check_addition Was oxidant added slowly with good stirring? check_temp->check_addition Yes cause_overox High temp likely caused over-oxidation and ring-opening. check_temp->cause_overox No check_color Is a dark, tarry substance present? check_addition->check_color Yes cause_hotspot Rapid addition likely caused localized hotspots and side reactions. check_addition->cause_hotspot No cause_polymer Acidic conditions likely caused polymerization. check_color->cause_polymer Yes solution Solution: Control temperature, slow addition, ensure good mixing, and consider buffered conditions. check_color->solution No cause_overox->solution cause_hotspot->solution cause_polymer->solution

Caption: Troubleshooting Workflow for THFA Oxidation Experiments.

Experimental Protocols

Protocol: Oxidation of THFA to Tetrahydrofuran-2-carboxylic acid using KMnO₄

This protocol is a representative synthesis and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.

Materials:

  • This compound (THFA)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for pH control)

  • Sodium bisulfite (NaHSO₃) or Oxalic Acid

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve THFA in deionized water. If pH control is desired, add sodium carbonate. Cool the flask in an ice-salt bath to 0 °C.

  • Oxidant Preparation: Separately, prepare a solution of potassium permanganate in deionized water.

  • Reaction: While stirring vigorously and maintaining the internal temperature between 0 and 5 °C, add the KMnO₄ solution dropwise from the dropping funnel. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form. The addition rate should be controlled to prevent the temperature from rising above 10 °C.

  • Quenching: After the addition is complete and the purple color persists for approximately 30 minutes, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite or solid oxalic acid portion-wise until the mixture becomes colorless or pale yellow.

  • Workup:

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

    • Combine the filtrate and washes.

    • Acidify the clear solution to a pH of ~2 using dilute HCl or H₂SO₄.

    • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or distillation.

References

Improving the yield and selectivity of Tetrahydrofurfuryl alcohol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrofurfuryl alcohol (THFA), a key solvent and chemical intermediate. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and comparative data to aid in optimizing THFA yield and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of furfural (B47365) to produce THFA.

Question 1: What are the primary causes of low THFA yield and how can they be addressed?

Low yield of THFA can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the presence of impurities in the feedstock.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Excessively high temperatures can lead to thermal degradation and the formation of unwanted byproducts, while insufficient temperature can result in low conversion rates.[1][2] Similarly, both inadequate and excessive reaction times can negatively impact the final yield.[3]

    • Solution: Systematically optimize reaction conditions. For instance, studies have shown that for specific catalysts like PtNi/C, increasing pressure from 1 MPa to 2 MPa can significantly boost THFA yield from 24% to 93%.[4]

  • Catalyst Deactivation: Catalysts can deactivate due to several reasons such as coking (carbon deposition), poisoning by impurities, or sintering of active metal particles.[2][5][6]

    • Solution:

      • Coke Formation: Employing catalyst supports like amorphous TiO2-SiO2 with Ni catalysts has been shown to improve stability and reduce coke formation.[5]

      • Poisoning: Pre-treatment of the feedstock to remove inhibitory substances can prevent catalyst poisoning.[3]

      • Regeneration: In some cases, catalyst activity can be restored. For example, Ni/Y2O3 catalysts that have undergone partial oxidation can have their performance largely recovered through H2-reduction regeneration.[7]

  • Feedstock Impurities: Crude biomass-derived furfural can contain compounds like acetic acid, formic acid, and phenolics that inhibit the catalytic process.[1]

    • Solution: Purify the furfural feedstock before the reaction.[1]

Question 2: How can the selectivity towards THFA be improved and the formation of byproducts be minimized?

Achieving high selectivity is crucial for efficient THFA production. The primary challenge is often the formation of byproducts such as furfuryl alcohol (FA), 2-methylfuran (B129897) (MF), 1,5-pentanediol, and various ring-opening products.[8][9]

  • Catalyst Selection: The choice of catalyst plays a pivotal role.

    • Noble Metals: Rhodium-loaded carbon (Rh/C) catalysts have demonstrated high THFA yields (up to 95%) under mild conditions.[10] Bimetallic catalysts like PtNi have also shown high selectivity.[4]

    • Non-Noble Metals: Copper-based catalysts are promising, though monometallic copper may have lower activity.[6] Bimetallic catalysts such as Cu-Ni can improve activity, though the selectivity can be sensitive to the Cu/Ni ratio and solvent.[8] For instance, a CuNi alloy catalyst yielded 95% THFA with ethanol (B145695) as a solvent.[8]

  • Solvent Effects: The reaction solvent significantly influences selectivity.

    • Using alcohols as solvents can lead to the formation of acetals as byproducts.[11]

    • Water has been identified as a suitable solvent that can prevent acetalization, with Pd/UiO-66 catalysts showing 100% selectivity to THFA in water under mild conditions.[11][12]

  • Controlling Reaction Pathways: The hydrogenation of furfural to THFA can proceed through two main pathways. Fine-tuning the catalyst and reaction conditions can favor the desired pathway. The surface structure of the catalyst is also a critical factor; for example, with Ni catalysts, terrace sites favor hydrogenation to THFA, while corner sites favor the formation of 2-methylfuran.[13]

Question 3: My reaction mixture has turned dark, and I observe solid precipitates. What is the cause and how can I prevent it?

The formation of a dark-colored mixture and solid precipitates is a strong indicator of humin formation.[1] Humins are undesirable polymeric byproducts resulting from the degradation and condensation of furfural, particularly under harsh acidic and high-temperature conditions.[1] Their formation leads to a significant loss of the desired product.[1]

  • Prevention Strategies:

    • Biphasic Reaction Systems: Employing a two-phase system (e.g., water-toluene) can continuously extract the produced THFA from the reactive aqueous phase, thereby protecting it from degradation.[1]

    • Milder Conditions: Operating at lower temperatures and controlling the pH can mitigate humin formation.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for THFA production? A1: A wide range of heterogeneous catalysts are used, broadly categorized into:

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) supported on materials like carbon, alumina, or silica (B1680970) are highly effective.[4][8][10]

  • Non-Noble Metal Catalysts: Nickel (Ni) and Copper (Cu) based catalysts, often in bimetallic combinations (e.g., Cu-Ni, Pt-Ni), are cost-effective alternatives.[4][5][6][8]

Q2: What are the common byproducts in THFA synthesis from furfural? A2: Common byproducts include furfuryl alcohol (the intermediate product), 2-methylfuran, 1,5-pentanediol, and various ring-opening and condensation products.[8][9][14] The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.

Q3: How does the choice of solvent affect the reaction? A3: The solvent can significantly impact both the reaction rate and selectivity. Polar solvents are generally preferred.[10] Water is an environmentally friendly option and can prevent the formation of certain byproducts like acetals.[11][12] Alcohols such as isopropanol (B130326) and ethanol are also commonly used.[4][8]

Q4: What are the general reaction conditions for THFA synthesis? A4: Reaction conditions vary widely depending on the catalytic system. Temperatures can range from mild (e.g., 30°C) to high (e.g., 230°C), and hydrogen pressures typically range from 1 to 6 MPa.[4][6][10]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound (THFA) Production

CatalystSupportSolventTemperature (°C)Pressure (MPa)Furfural Conversion (%)THFA Selectivity (%)THFA Yield (%)Reference
Rh/C-Aqueous30--9392[10]
Pd/UiO-66UiO-66Water601.0100100100[12]
Pt(3)Ni(3)/CCarbon--2.099-93[4]
CuNi Alloy-Ethanol----95[8]
15 wt% Ni/γ-Al2O3γ-Al2O3-804.099.899.5-[15]
Ni/HNTs-ATCHalloysite (B83129) NanotubesIsopropanol1001.510099.3-[16]
Cu20Fe66Al14-Isopropanol1006.098-97[6]

Experimental Protocols

Protocol 1: General Procedure for Batch Hydrogenation of Furfural

This protocol outlines a typical experimental setup for the synthesis of THFA in a batch reactor.

  • Catalyst Preparation:

    • Synthesize or procure the desired catalyst (e.g., Pd/C, Ni/SiO2).

    • If necessary, pre-treat the catalyst. For example, a Cu/SiO2 catalyst may be pre-reduced in a flow of H2 at 350°C for 1 hour.[17]

  • Reaction Setup:

    • Charge a high-pressure batch reactor with the catalyst, furfural, and the chosen solvent (e.g., water, isopropanol). A typical catalyst-to-substrate ratio is 1:40 by weight.

    • Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-4 MPa).[4][15]

    • Heat the reactor to the target temperature (e.g., 60-140°C) while stirring vigorously (e.g., 600-1000 rpm) to ensure good mass transfer.[8][18]

    • Maintain the reaction for the predetermined time (e.g., 2-12 hours).[10][15]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity and yield of THFA.[3]

Visualizations

ReactionPathway Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA + H2 (Hydrogenation of C=O) Byproducts Byproducts (e.g., 2-Methylfuran, Ring-opening products) Furfural->Byproducts THFA This compound (THFA) FA->THFA + 2H2 (Hydrogenation of furan (B31954) ring) FA->Byproducts

Caption: Reaction pathway for the hydrogenation of furfural to THFA.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation & Pre-treatment Reactor_Setup Reactor Charging & Sealing Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Hydrogenation Hydrogenation (Temp, Pressure, Time) Reactor_Setup->Hydrogenation Sampling Product Sampling & Catalyst Separation Hydrogenation->Sampling Analysis GC/HPLC Analysis Sampling->Analysis

Caption: General experimental workflow for THFA production.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield Low THFA Yield Conditions Suboptimal Conditions (Temp, Pressure, Time) LowYield->Conditions Catalyst Catalyst Deactivation (Coking, Poisoning) LowYield->Catalyst Feedstock Feedstock Impurities LowYield->Feedstock Optimize Optimize Reaction Parameters Conditions->Optimize Regenerate Catalyst Regeneration or New Catalyst Catalyst->Regenerate Purify Purify Feedstock Feedstock->Purify

Caption: Troubleshooting logic for addressing low THFA yield.

References

Technical Support Center: Stability of Tetrahydrofurfuryl Alcohol (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetrahydrofurfuryl alcohol (THFA) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (THFA) under neutral conditions?

A1: this compound is generally stable under neutral pH conditions at ambient temperature. It is a colorless liquid and is not expected to undergo hydrolysis in an aqueous environment due to the absence of hydrolyzable functional groups. For long-term storage, it is recommended to keep THFA in a cool, dry place away from direct sunlight and strong oxidizing agents.

Q2: What happens to THFA in the presence of strong acids?

A2: Under strong acidic conditions, THFA can undergo an acid-catalyzed rearrangement to form 3,4-dihydropyran. This reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation. This carbocation then rearranges to a more stable six-membered ring cation, which subsequently loses a proton to yield 3,4-dihydropyran.

Q3: Is THFA stable in the presence of bases?

A3: THFA, as a primary alcohol and an ether, is generally considered to be relatively stable in the presence of common aqueous bases like sodium hydroxide (B78521) or potassium hydroxide under moderate conditions. Unlike esters, ethers and alcohols do not have readily hydrolyzable groups in the presence of bases. However, very strong bases or harsh reaction conditions could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide, or other unforeseen reactions. It is always recommended to perform compatibility studies for your specific application.

Q4: What are the potential degradation products of THFA under acidic conditions?

A4: The primary and well-documented degradation product of THFA under acidic conditions is 3,4-dihydropyran. Depending on the specific acid and reaction conditions, other minor byproducts could potentially form through side reactions like polymerization or further rearrangements, although these are less commonly reported.

Q5: Are there any known incompatibilities of THFA I should be aware of?

A5: Yes, THFA is incompatible with strong oxidizing agents, with which it can react violently. It may also react with acid chlorides and anhydrides. While generally stable with common acids and bases, strong acids can cause rearrangement as noted above. Compatibility with specific strong acids or bases should be evaluated on a case-by-case basis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of THFA purity over time in an acidic formulation. Acid-catalyzed rearrangement of THFA to 3,4-dihydropyran.1. pH Adjustment: If possible for your application, adjust the pH of the formulation to be closer to neutral. 2. Temperature Control: Store the formulation at a lower temperature to reduce the rate of degradation. 3. Alternative Solvent: If the acidity is critical, consider if an alternative, more acid-stable solvent is suitable for your formulation. 4. Stability Study: Conduct a forced degradation study to understand the rate of degradation under your specific conditions.
Unexpected peaks observed during chromatographic analysis of an acidic THFA-containing sample. Formation of 3,4-dihydropyran or other minor degradation products.1. Peak Identification: Use a reference standard of 3,4-dihydropyran to confirm the identity of the new peak. Mass spectrometry (GC-MS or LC-MS) can also be used for identification. 2. Method Validation: Ensure your analytical method is validated for the detection and quantification of potential degradation products.
Phase separation or color change in a formulation containing THFA and a strong base. Potential reaction or incompatibility.1. Small-Scale Test: Perform a small-scale compatibility test by mixing THFA and the basic component in the intended ratio and observe for any immediate changes. 2. Literature Review: Search for specific reactivity between THFA and the particular strong base being used. 3. Analytical Investigation: Analyze the separated phases or the discolored solution to identify any new chemical species formed.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific degradation kinetics of THFA under various pH conditions. The following table illustrates the type of data that would be generated from a comprehensive stability study. The values presented are for illustrative purposes only and should not be considered as experimental results.

Condition Parameter Illustrative Value Analytical Method
Acidic (e.g., pH 1, 40°C) Apparent First-Order Rate Constant (kapp)1.2 x 10-5 s-1HPLC-UV
Half-life (t1/2)~16 hoursHPLC-UV
Basic (e.g., pH 13, 40°C) Apparent First-Order Rate Constant (kapp)Not AvailableHPLC-UV
Half-life (t1/2)Not AvailableHPLC-UV

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of THFA to assess its stability under various stress conditions.

1. Objective: To evaluate the stability of THFA under acidic, basic, oxidative, and thermal stress conditions and to identify potential degradation products.

2. Materials:

  • This compound (THFA), analytical grade

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • GC-MS system for peak identification (optional)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of THFA in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the THFA stock solution and 1M HCl in a flask.

    • Maintain the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 0.1M HCl at a higher temperature.

  • Base Hydrolysis:

    • Mix equal volumes of the THFA stock solution and 1M NaOH in a flask.

    • Maintain the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 1M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 0.1M NaOH at a higher temperature.

  • Oxidative Degradation:

    • Mix equal volumes of the THFA stock solution and 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of pure THFA in an oven at a controlled elevated temperature (e.g., 70°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of THFA to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of THFA remaining and the percentage of each degradation product formed at each time point.

  • If significant degradation is observed, attempt to identify the degradation products using techniques like GC-MS or LC-MS.

Visualizations

THFA_Acid_Degradation THFA This compound (THFA) Protonated_Alcohol Protonated Alcohol Intermediate THFA->Protonated_Alcohol + H+ Carbocation Primary Carbocation Protonated_Alcohol->Carbocation - H2O Rearranged_Cation Rearranged Six-Membered Ring Cation Carbocation->Rearranged_Cation Rearrangement Dihydropyran 3,4-Dihydropyran Rearranged_Cation->Dihydropyran - H+

Acid-catalyzed degradation of THFA.

Stability_Study_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output Acid Acidic HPLC HPLC Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC GCMS Degradant Identification (GC-MS/LC-MS) HPLC->GCMS Deg_Pathways Degradation Pathways HPLC->Deg_Pathways Kinetics Degradation Kinetics HPLC->Kinetics GCMS->Deg_Pathways Method_Val Stability-Indicating Method Deg_Pathways->Method_Val Kinetics->Method_Val THFA_Sample THFA Sample THFA_Sample->Acid THFA_Sample->Base THFA_Sample->Oxidative THFA_Sample->Thermal THFA_Sample->Photo

Experimental workflow for a THFA stability study.

Technical Support Center: Peroxide Formation in Tetrahydrofurfuryl Alcohol (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the prevention of peroxide formation in Tetrahydrofurfuryl alcohol (THFA) during storage. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound (THFA)?

A1: this compound, being a heterocyclic ether, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1][2][3] This is a significant safety hazard, as peroxides can detonate when subjected to heat, friction, or mechanical shock.[2][4][5] The presence of peroxides can also interfere with chemical reactions, leading to unreliable experimental results.

Q2: How does peroxide formation occur in THFA?

A2: Peroxide formation in ethers like THFA proceeds through a free-radical chain reaction involving three main stages: initiation, propagation, and termination.[1] The process is initiated by factors such as light or heat, which lead to the formation of a free radical on the carbon atom adjacent to the ether's oxygen.[1][6] This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen atom from another THFA molecule to form a hydroperoxide and a new THFA radical, thus propagating the chain reaction.[1]

Q3: What factors accelerate peroxide formation in THFA?

A3: Several factors can accelerate the rate of peroxide formation in THFA, including:

  • Exposure to Air (Oxygen): Oxygen is a necessary reactant in the autoxidation process.[2][4]

  • Exposure to Light: UV light can initiate the free-radical chain reaction.[2][4][5]

  • Elevated Temperatures: Heat can increase the rate of the chemical reactions involved in peroxide formation.[2][4]

  • Presence of Contaminants: Metal impurities can catalyze the decomposition of peroxides, which can be hazardous.[4][5]

Q4: How can I prevent or inhibit peroxide formation in my stored THFA?

A4: To minimize peroxide formation, the following storage and handling practices are recommended:

  • Store in a Cool, Dark, and Dry Place: Keep THFA containers in a well-ventilated area away from heat and direct sunlight.[5][7][8]

  • Use Inert Gas: Store opened containers under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Use Inhibitors: Purchase THFA that contains a stabilizer, such as Butylated Hydroxytoluene (BHT).[4][7] These inhibitors act as free-radical scavengers, interrupting the chain reaction of peroxide formation.[9] Be aware that inhibitors are consumed over time.[4][7]

  • Purchase Appropriate Quantities: Buy smaller quantities of THFA to ensure it is used within a reasonable timeframe.[2][10]

  • Properly Seal Containers: Ensure containers are tightly sealed to minimize exposure to air.[2][5] Avoid using containers with glass stoppers or screw-top lids where peroxides could crystallize in the threads.[5]

Q5: How often should I test my THFA for peroxides?

A5: The frequency of testing depends on the storage conditions and whether the THFA is stabilized. A general guideline for peroxide-forming chemicals is to test upon receipt, before use (especially before distillation or concentration), and at regular intervals. For unstabilized ethers, testing every three months is a common recommendation.[11] Always label containers with the date received and the date opened to track their age.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or precipitate in the THFA container. High concentration of peroxides that have crystallized out of solution.DO NOT OPEN OR MOVE THE CONTAINER. This is an extremely dangerous situation. The crystals are highly sensitive to shock and friction and can explode. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[2][4][5]
A yellowish or brownish discoloration of the THFA. Presence of peroxides. The color change is often indicative of iodine formation in the presence of peroxides when tested.Perform a peroxide test to determine the concentration. If the concentration is high, do not use the solvent and arrange for its safe disposal.
Positive peroxide test with a concentration > 100 ppm. Significant peroxide formation has occurred.The solvent should not be used, especially for distillation or evaporation processes.[12] Consult your EHS guidelines for procedures on decontaminating or disposing of the peroxidized solvent.
The inhibitor (e.g., BHT) has been removed by distillation. The THFA is now unstabilized and highly susceptible to rapid peroxide formation.Add a fresh amount of inhibitor to the distilled THFA if it is to be stored. If not, use the distilled solvent immediately.

Experimental Protocols

Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid, qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound (THFA)

  • 10% aqueous solution of potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the THFA sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add a few drops of the 10% potassium iodide solution.

  • Stopper the test tube and shake well.

  • Observe any color change. A yellow to brown color indicates the presence of peroxides.[1][13] The intensity of the color is proportional to the peroxide concentration.

Semi-Quantitative Peroxide Test (Using Commercial Test Strips)

Commercial peroxide test strips offer a convenient and semi-quantitative method for estimating peroxide concentration.

Materials:

  • Sample of this compound (THFA)

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Deionized water (if required by the strip manufacturer)

Procedure:

  • Follow the specific instructions provided by the manufacturer of the test strips.

  • Typically, the procedure involves dipping the test strip into the THFA sample for a specified time.

  • For some strips designed for aqueous solutions, after dipping in the organic solvent, a drop of deionized water may need to be applied to the test pad after the solvent has evaporated.[14][15]

  • After the recommended waiting time, compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[14]

Visualizations

Peroxide_Formation_Mechanism THFA THFA Molecule THFA_Radical THFA Radical THFA->THFA_Radical H abstraction Initiator Initiator (Light, Heat) Initiator->THFA Initiation Peroxy_Radical Peroxy Radical THFA_Radical->Peroxy_Radical Propagation + O2 Oxygen Oxygen (O2) Peroxy_Radical->THFA_Radical regenerates Hydroperoxide THFA Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide Propagation + another THFA molecule

Caption: Mechanism of peroxide formation in THFA.

Peroxide_Testing_Workflow Start Stored THFA Container Inspect Visually Inspect for Crystals or Discoloration Start->Inspect Crystals_Found Crystals Present Inspect->Crystals_Found Yes No_Crystals No Visible Signs Inspect->No_Crystals No Dispose Contact EHS for Disposal Crystals_Found->Dispose Test Perform Peroxide Test (Strips or KI Method) No_Crystals->Test Result Evaluate Peroxide Concentration Test->Result Low_Peroxide < Safe Limit (e.g., < 100 ppm) Result->Low_Peroxide Low High_Peroxide > Safe Limit (e.g., > 100 ppm) Result->High_Peroxide High Use Safe to Use Low_Peroxide->Use High_Peroxide->Dispose

Caption: Workflow for testing THFA for peroxides.

THFA_Storage_Decision_Tree Start Storing THFA Inhibitor Is the THFA Inhibited? Start->Inhibitor Yes_Inhibitor Store in Cool, Dark Place in Tightly Sealed Container Inhibitor->Yes_Inhibitor Yes No_Inhibitor Store Under Inert Gas in Cool, Dark Place Inhibitor->No_Inhibitor No Opened Has the Container Been Opened? Yes_Inhibitor->Opened No_Inhibitor->Opened Unopened Follow Manufacturer's Expiration Date Opened->Unopened No Opened_Yes Date the Container and Test Periodically Opened->Opened_Yes Yes Test_Freq Test Before Use and Every 3-6 Months Opened_Yes->Test_Freq

Caption: Decision tree for safe storage of THFA.

References

Technical Support Center: Industrial Scale Production of Tetrahydrofurfuryl Alcohol (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of Tetrahydrofurfuryl alcohol (THFA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of THFA.

Problem Potential Cause Recommended Solution
Low THFA Yield Sub-optimal Reaction Conditions: Incorrect temperature or pressure can significantly impact reaction efficiency.[1]Verify and adjust the reaction temperature and pressure to the optimal range for your specific catalyst system. For example, a Ni1Cu1Al1 catalyst has been shown to achieve a 98% THFA yield at 140°C and 30 bar.[2]
Catalyst Deactivation: The catalyst may have lost activity due to poisoning, fouling (e.g., carbon deposition), thermal degradation, or leaching of active metals.[3][4]Regenerate the catalyst if possible (e.g., through calcination to remove coke). If regeneration is not effective, replace the catalyst. Consider implementing a catalyst screening program to identify more robust catalysts for your process.
Poor Feedstock Quality: Impurities in the furfural (B47365) or furfuryl alcohol feedstock can poison the catalyst or lead to unwanted side reactions.[1]Ensure the purity and reactivity of the feedstock through pre-treatment processes.[1]
Low Product Purity Inefficient Purification: The post-reaction purification process, such as distillation, may not be effectively removing byproducts.[1][5]Optimize the distillation parameters (e.g., temperature, pressure, reflux ratio). A simple distillation can be sufficient to achieve >99.9% purity.[5] Consider additional purification steps like extraction or crystallization if necessary.[1]
Side Reactions: Undesirable side reactions can lead to the formation of byproducts such as 1,2-pentanediol (B41858) and 1,5-pentanediol.[5][6]Adjust reaction conditions (temperature, pressure, reaction time) to favor the formation of THFA. The choice of catalyst and solvent can also significantly influence selectivity.[7]
Catalyst Instability Harsh Reaction Conditions: High temperatures and pressures can lead to thermal degradation of the catalyst.[4]Operate within the recommended temperature and pressure limits for the specific catalyst being used.
Leaching of Active Metals: In liquid-phase reactions, active metals can leach from the support, reducing catalyst activity and stability.[3]Consider switching to a gas-phase hydrogenation process to prevent leaching.[8] Alternatively, select a catalyst with a more stable support and stronger metal-support interaction.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Inconsistent quality of furfural or furfuryl alcohol can lead to variable outcomes.[1]Implement stringent quality control measures for all incoming raw materials.
Lack of Process Control: Fluctuations in reaction parameters (temperature, pressure, stirring rate) can affect the final product.[1][2]Ensure precise and consistent control over all critical process parameters.[1]

Frequently Asked Questions (FAQs)

1. What is the most common method for the industrial production of this compound (THFA)?

The most common method is the catalytic hydrogenation of furfural or furfuryl alcohol.[1][9] This process can be carried out in either a liquid or gas phase, with various catalysts and reaction conditions.[1][10]

2. What are the typical catalysts used for THFA synthesis?

A range of catalysts are used, with the choice often depending on the desired selectivity and process conditions. Common examples include:

  • Nickel-based catalysts: Raney-Ni, Ni/SiO2, and Ni/γ-Al2O3 are frequently used.[11][12]

  • Noble metal catalysts: Palladium (e.g., Pd/C) and Platinum are also employed for their high activity.[7]

  • Copper-based catalysts: Copper chromite and other copper-based systems are used, particularly in older processes.[6][10]

3. What are the key reaction parameters to control during THFA production?

Strict control of temperature and pressure is crucial for maximizing yield and ensuring product quality.[1] The optimal conditions will vary depending on the catalyst and reactor setup. For instance, high yields have been reported at temperatures around 140-190°C and pressures ranging from 30 to 50 bar.[2][12]

4. What are the common impurities and byproducts in THFA production?

The primary byproducts are typically 1,2-pentanediol and 1,5-pentanediol.[5][6] Unreacted furfuryl alcohol can also be present as an impurity.[6] High-purity THFA (>99.9%) can be obtained through post-reaction distillation.[5]

5. What are the main causes of catalyst deactivation in this process?

Catalyst deactivation is a significant challenge and can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst.[4]

  • Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[13]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[4]

  • Leaching: In liquid-phase processes, the active metal components can dissolve into the reaction medium.[3]

6. How can catalyst deactivation be mitigated?

Strategies to mitigate catalyst deactivation include:

  • Using high-purity raw materials to avoid catalyst poisoning.[1]

  • Optimizing reaction conditions to minimize coke formation.

  • Selecting thermally stable catalysts.

  • Implementing catalyst regeneration procedures where applicable.[4]

Quantitative Data Summary

ParameterValueCatalyst/ProcessReference
THFA Yield 98%Ni1Cu1Al1[2]
94%Ni/SiO2
>99%Ni-supported on silica-alumina[7]
80%Ni2Mg1Al[12]
Product Purity >99.9%Post-distillation[5]
>96 wt%Biazzi Process (pre-distillation)[5]
Reaction Temperature 140°CNi1Cu1Al1[2]
100-160°CNi1Cu1Al1R[2]
170-180°CCopper chromate (B82759) and nickel[6]
190°CNi2Mg1Al[12]
Reaction Pressure 30 barNi1Cu1Al1[2]
100-1500 psiCopper chromate and nickel[6]
50 barNi2Mg1Al[12]

Experimental Protocols

Example Protocol: Liquid-Phase Hydrogenation of Furfural to THFA

This protocol is a generalized procedure based on common practices reported in the literature.[2][7]

1. Materials and Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Furfural (high purity).

  • Solvent (e.g., 2-butanol, water).[2][14]

  • Catalyst (e.g., Ni1Cu1Al1R bimetallic catalyst).[2]

  • Hydrogen gas (high purity).

2. Procedure:

  • Catalyst Loading: Load the desired amount of catalyst (e.g., 100 mg) into the batch reactor.[2]

  • Reactant and Solvent Addition: Add the specified amounts of furfural (e.g., 5 mmol) and solvent (e.g., 30 mL of 2-butanol) to the reactor.[2]

  • Reactor Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating: Pressurize the reactor to the target pressure (e.g., 30 bar) with hydrogen.[2] Begin stirring (e.g., 600 rpm) and heat the reactor to the desired temperature (e.g., 140°C).[2]

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking periodic samples for analysis (e.g., by gas chromatography).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Product Recovery and Analysis: Open the reactor, recover the reaction mixture, and separate the catalyst by filtration. Analyze the liquid product to determine the conversion of furfural and the selectivity to THFA.

  • Purification: Purify the crude product by distillation to obtain high-purity THFA.[5]

Visualizations

Troubleshooting_Low_Yield Start Low THFA Yield Detected Check_Conditions Check Reaction Conditions (Temp, Pressure) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust to Optimal Range Conditions_OK->Adjust_Conditions No Analyze_Catalyst Analyze Catalyst Activity Conditions_OK->Analyze_Catalyst Yes Adjust_Conditions->Check_Conditions Resolved Yield Improved Adjust_Conditions->Resolved Re-evaluate Yield Catalyst_Active Catalyst Active? Analyze_Catalyst->Catalyst_Active Regen_Replace Regenerate or Replace Catalyst Catalyst_Active->Regen_Replace No Check_Feedstock Check Feedstock Purity Catalyst_Active->Check_Feedstock Yes Regen_Replace->Analyze_Catalyst Regen_Replace->Resolved Re-evaluate Yield Feedstock_Pure Feedstock Pure? Check_Feedstock->Feedstock_Pure Pretreat_Feedstock Implement Feedstock Pre-treatment Feedstock_Pure->Pretreat_Feedstock No Feedstock_Pure->Resolved Yes Pretreat_Feedstock->Check_Feedstock Pretreat_Feedstock->Resolved Re-evaluate Yield

Caption: Troubleshooting workflow for addressing low THFA yield.

Catalyst_Deactivation_Factors Deactivation Catalyst Deactivation Loss_Activity Loss of Catalytic Activity Deactivation->Loss_Activity Loss_Selectivity Decreased Selectivity Deactivation->Loss_Selectivity Pressure_Drop Increased Pressure Drop (in fixed-bed reactors) Deactivation->Pressure_Drop Poisoning Poisoning (e.g., sulfur, chlorides in feedstock) Poisoning->Deactivation Fouling Fouling (e.g., carbon/coke deposition) Fouling->Deactivation Thermal Thermal Degradation (Sintering) Thermal->Deactivation Leaching Leaching (Active metal dissolution) Leaching->Deactivation

Caption: Factors contributing to catalyst deactivation in THFA production.

References

Technical Support Center: Optimizing Catalyst Performance for Tetrahydrofurfuryl Alcohol (THFA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl alcohol (THFA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for THFA synthesis from furfural (B47365)?

A1: The synthesis of this compound (THFA) from furfural is typically a two-step catalytic hydrogenation process. First, the aldehyde group of furfural is hydrogenated to form furfuryl alcohol (FAL). Subsequently, the furan (B31954) ring of FAL is hydrogenated to yield THFA.[1][2]

Q2: What are the most common types of catalysts used for THFA synthesis?

A2: A variety of catalysts are employed for this reaction. Non-noble metal catalysts, particularly those based on Nickel (Ni), are common due to their high activity and lower cost.[3][4] This includes Ni supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (γ-Al2O3), as well as bimetallic catalysts such as Ni-Cu.[3][5] Noble metal catalysts, like Palladium (Pd) and Platinum (Pt), are also used and can be highly effective, though they are more expensive.[3][6] Historically, copper chromite catalysts have been used in industrial processes, but they are becoming less common due to the toxicity of chromium.[7][8]

Q3: What are typical reaction conditions for THFA synthesis?

A3: Reaction conditions can vary significantly depending on the catalyst used. Generally, temperatures range from 80°C to 200°C and hydrogen pressures from 1 to 8 MPa (approximately 10 to 80 bar).[6][7] For example, a Ni-Cu-Al catalyst has been shown to achieve a 98% THFA yield at 140°C and 30 bar.[1] The choice of solvent, such as water, 2-butanol, or isopropanol (B130326), can also significantly influence catalyst performance and product selectivity.[1][5]

Q4: What are the main by-products I should be aware of during THFA synthesis?

A4: The primary intermediate is furfuryl alcohol (FAL). Incomplete hydrogenation of FAL will result in its presence in the final product mixture. Other common by-products can include 2-methylfuran, furan, and ring-opened products like 1,5-pentanediol, depending on the catalyst and reaction conditions.[7][9] For instance, Ni-rich catalysts at higher temperatures may promote the formation of ring-opening products.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound (THFA)

Potential Cause Suggested Solution
Catalyst Deactivation The catalyst may have lost activity due to coking (carbon deposition), sintering (agglomeration of metal particles at high temperatures), or poisoning from impurities in the feed.[10] Regenerate the catalyst if possible (e.g., through calcination for coking) or use fresh catalyst. Consider performing a hot filtration test to check for catalyst leaching.[11]
Suboptimal Reaction Conditions The temperature or hydrogen pressure may be too low for the specific catalyst being used. The hydrogenation of the furan ring is often the more difficult step and may require higher pressure.[12][13] Systematically increase the H2 pressure and/or temperature and analyze the product mixture at each stage.
Poor Catalyst-Substrate Interaction The solvent choice can impact the reaction. Ensure the chosen solvent is appropriate for your catalytic system. Water has been found to be a suitable solvent for some systems, like Pd/UiO-66, where it can prevent the formation of certain by-products.[3][5]
Furfural Inhibition In some systems, particularly with Ni/SiO2 catalysts, furfural adsorbs more strongly to the catalyst surface than the furfuryl alcohol intermediate.[4] This can inhibit the second hydrogenation step. This issue is often addressed in continuous flow reactors where concentration gradients can be controlled.

Issue 2: Poor Selectivity (High Levels of By-products)

Potential Cause Suggested Solution
Incorrect Catalyst Choice The catalyst type heavily influences selectivity. For instance, Pt-based catalysts tend to be more selective for C=O hydrogenation (yielding furfuryl alcohol), whereas Pd catalysts often facilitate the ring hydrogenation required for THFA.[12] Bimetallic catalysts like Ni-Cu can be tuned to favor THFA production.[5]
Reaction Temperature is Too High Elevated temperatures can lead to side reactions such as decarbonylation (forming furan) or hydrodeoxygenation (forming 2-methylfuran).[9][12] Try reducing the reaction temperature to favor the desired hydrogenation pathway.
Acidic Support Material The acidity of the catalyst support (e.g., γ-Al2O3) can influence activity and selectivity, sometimes promoting undesired side reactions.[12] Consider using a catalyst with a more neutral support like silica or titania.
Catalyst Structure Sensitivity For some catalysts, like Ni/SiO2, the size of the metal particles can impact selectivity. Smaller Ni particles (<4 nm) have been shown to be more effective for the conversion of furfuryl alcohol to THFA.[4]

Issue 3: Catalyst Deactivation

Potential Cause Suggested Solution
Coking/Fouling Carbonaceous materials (coke) can deposit on the active sites of the catalyst, blocking them from reactants.[10] This is a common issue in biomass conversion. Regeneration through controlled oxidation (calcination) can often burn off the coke and restore activity.
Sintering Exposure to high temperatures for extended periods can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles, reducing the active surface area.[10] Operate at the lowest effective temperature to minimize sintering.
Poisoning Impurities in the furfural feed or hydrogen stream (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites, leading to deactivation.[10] Ensure high-purity reactants are used.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of THFA from furfural under different conditions, as reported in the literature.

CatalystSupportTemp. (°C)Pressure (bar)SolventFurfural Conv. (%)THFA Yield (%)Reference
Ni1Cu1Al1-140302-Butanol>9998[1]
Ni-CoSBA-1512040Isopropanol100>99[12]
Nim-TiO210020Water99.993.2[12]
Ni-PdSiO24080Dioxane10096[6]
Skeletal Ni(modified)8020Water98.198.5 (Selectivity)[6]
PdUiO-668020Water100100 (Selectivity)[3][5]
NiSiO29010Isopropanol94 (initial)90 (initial Selectivity)[13]

Experimental Protocols

Protocol 1: Catalyst Preparation via Wet Impregnation (Example: Ni/SiO2)

  • Support Preparation: Dry high-surface-area silica (SiO2) gel at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution: Prepare an aqueous solution of the nickel precursor, such as Nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O). The concentration should be calculated to achieve the desired weight percentage of Ni on the support.

  • Impregnation: Add the dried silica support to the nickel nitrate solution. Stir the slurry continuously for 12-24 hours at room temperature to ensure even distribution of the precursor.

  • Drying: Remove the excess water from the slurry using a rotary evaporator at 60-80°C until a free-flowing powder is obtained.

  • Calcination: Transfer the dried powder to a furnace. Heat under a flow of air, ramping the temperature to 400-500°C, and hold for 3-5 hours. This step decomposes the nitrate precursor to nickel oxide (NiO).

  • Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace. Heat under a flow of hydrogen (e.g., 5-10% H2 in Ar or N2) to 400-500°C and hold for 4 hours to reduce the NiO to active metallic Ni. Cool down to room temperature under an inert gas flow before use.

Protocol 2: General Procedure for Catalytic Hydrogenation of Furfural

  • Reactor Setup: Add the prepared catalyst (e.g., 0.1-0.5 g) and the solvent (e.g., 50 mL of isopropanol or water) to a high-pressure autoclave reactor.

  • Seal and Purge: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove all air.

  • Add Reactant: Introduce a known amount of furfural (e.g., 1-5 g) into the reactor.

  • Pressurize and Heat: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar) and begin heating and stirring (e.g., 700-1000 rpm) to the target reaction temperature (e.g., 140°C).

  • Reaction Monitoring: Maintain the desired temperature and pressure for the specified reaction time (e.g., 1-6 hours). The reaction can be monitored by observing the rate of hydrogen uptake from the gas cylinder.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Product Analysis: Open the reactor, recover the reaction mixture, and separate the catalyst by filtration or centrifugation. Analyze the liquid product composition using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate internal standard for quantification.

Visualizations

ReactionPathway Furfural Furfural FAL Furfuryl Alcohol (FAL) Furfural->FAL + H₂ (Hydrogenation of Aldehyde Group) THFA Tetrahydrofurfuryl Alcohol (THFA) FAL->THFA + H₂ (Hydrogenation of Furan Ring)

Caption: Reaction pathway for THFA synthesis from furfural.

TroubleshootingWorkflow Start Low THFA Yield CheckSelectivity Is Selectivity to THFA High (>95%)? Start->CheckSelectivity CheckConversion Is Furfural Conversion Low? CheckSelectivity->CheckConversion Yes Cause_SideReactions Potential Cause: Side Reactions Dominating CheckSelectivity->Cause_SideReactions No Cause_Deactivation Potential Cause: Catalyst Deactivation or Suboptimal Conditions CheckConversion->Cause_Deactivation Yes Action_Optimize Action: - Increase H₂ Pressure/Temp - Check Catalyst Activity - Use Fresh Catalyst Cause_Deactivation->Action_Optimize Action_AdjustConditions Action: - Lower Reaction Temp - Change Catalyst Type - Use Neutral Support Cause_SideReactions->Action_AdjustConditions ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Reactor Setup (Catalyst + Solvent) Reduction->Reactor_Setup Add Activated Catalyst Purge Seal & Purge System Reactor_Setup->Purge React Pressurize, Heat & React Purge->React Cooldown Cooldown & Depressurize React->Cooldown Filter Filter Catalyst Cooldown->Filter Analyze Product Analysis (GC/HPLC) Filter->Analyze

References

Managing Tetrahydrofurfuryl alcohol's hygroscopic properties in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of Tetrahydrofurfuryl alcohol (THFA) in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THFA) and why is it hygroscopic?

A1: this compound (THFA) is a colorless, organic compound that is miscible with water.[1][2] Its structure contains a hydroxyl (-OH) group and an ether linkage within the tetrahydrofuran (B95107) ring, both of which can form hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere.[3] This property makes it a hygroscopic liquid.[1]

Q2: How can water contamination in THFA affect my experiments?

A2: Water can significantly impact experimental outcomes in several ways:

  • Chemical Reactions: Water can act as an unwanted reactant, especially in moisture-sensitive reactions like those involving Grignard reagents, metal hydrides, or other organometallics.[4] It can also alter reaction kinetics or lead to the formation of undesired byproducts.[5][6] For instance, in acid-catalyzed reactions, the presence of water can lead to side reactions like the protonation of the alcohol group followed by the loss of water.[6]

  • Physical Properties: The absorption of moisture can change the physical properties of THFA, such as its viscosity, boiling point, and solvent strength, potentially affecting reaction conditions and product purity.[5]

  • Analytical Standards: When using THFA as a solvent for preparing analytical standards, absorbed water will alter the concentration, leading to inaccurate quantification.

Q3: What are the best practices for storing and handling THFA to minimize water absorption?

A3: Proper storage and handling are critical for maintaining the anhydrous state of THFA.

  • Storage: Store THFA in airtight containers made of appropriate materials, such as glass bottles with secure caps.[5][7] For highly sensitive applications, consider using bottles with septa (like Sure/Seal™ bottles) that allow for the withdrawal of the solvent via syringe under an inert atmosphere.[8] It is recommended to store the container in a cool, dry place, and for long-term storage, placing it inside a desiccator or a glove box can be beneficial.[4][9]

  • Handling: Minimize the time the container is open to the atmosphere.[5][7] When dispensing, work quickly and reseal the container immediately.[5] For moisture-sensitive experiments, it is best to handle THFA under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[8]

Troubleshooting Guide

Issue: My reaction yield is lower than expected, or I'm observing unexpected byproducts.

  • Possible Cause: Water contamination in the THFA solvent may be interfering with the reaction.

  • Solution:

    • Verify Water Content: Measure the water content of your THFA using a reliable method like Karl Fischer titration.

    • Dry the Solvent: If the water content is too high, dry the THFA using an appropriate method (see Experimental Protocols section).

    • Use Fresh Solvent: If possible, use a freshly opened bottle of anhydrous THFA.

    • Improve Handling: Review your handling procedures to ensure minimal exposure to atmospheric moisture. Use inert atmosphere techniques if necessary.

Issue: The physical appearance of my THFA has changed (e.g., it appears cloudy).

  • Possible Cause: While THFA is miscible with water, significant water absorption could potentially alter its appearance or indicate contamination.[1]

  • Solution:

    • Check Purity: Analyze the solvent for impurities and water content.

    • Purify or Replace: Depending on the level of contamination, you may need to purify the solvent (e.g., by distillation) or use a new batch.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3][10]
Appearance Colorless to light yellow liquid[1][2][11]
Boiling Point 178 °C (at 760 mm Hg)[1][10][11]
Melting Point -80 °C[1][10]
Density 1.054 g/mL at 25 °C[1]
Flash Point 75 °C (closed cup)[2]
Solubility in Water Miscible[1][11]

Table 2: Efficiency of Common Drying Agents for Solvents

Drying AgentSuitability for AlcoholsTypical Residual Water ContentNotesCitations
3Å Molecular Sieves Excellent<10 ppmRecommended for static drying or in columns. Must be activated before use.[12]
Calcium Hydride (CaH₂) Not RecommendedN/AReacts with alcohols.[12]
Sodium (Na) Metal Not RecommendedN/AReacts vigorously with alcohols.[4][4]
Magnesium Sulfate (MgSO₄) GoodModerateOften used for pre-drying.[4]
Calcium Chloride (CaCl₂) FairHigherCan form alcoholates.[4]

Experimental Protocols

Protocol 1: Drying THFA with Activated Molecular Sieves

This protocol describes the standard procedure for drying THFA for use in moisture-sensitive applications.

Materials:

  • This compound (THFA)

  • 3Å molecular sieves

  • Oven capable of reaching 300-350 °C

  • Anhydrous flask with a ground glass joint or septum cap

  • Inert gas supply (Nitrogen or Argon)

  • Desiccator

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in an oven at 300-350 °C for at least 3-4 hours (or overnight) under vacuum to remove adsorbed water.[12][13]

  • Cool Sieves: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.[13]

  • Add Sieves to Solvent: Place the cooled, activated molecular sieves into a dry flask (approximately 10-20% of the solvent volume).

  • Add THFA: Under an inert atmosphere if possible, add the THFA to the flask containing the molecular sieves.

  • Equilibrate: Seal the flask and allow it to stand for at least 24 hours to allow for sufficient water absorption by the sieves.[12]

  • Storage: Store the dried THFA over the molecular sieves in a tightly sealed container, preferably under an inert atmosphere.[12] When needed, decant or cannulate the required amount of dry solvent.

Protocol 2: Measuring Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for accurately quantifying low levels of water in solvents.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., CombiTitrant, CombiSolvent)

  • Airtight syringe

  • Sample of THFA

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.

  • Prepare the Sample: Draw a precise volume (e.g., 1-10 mL, depending on expected water content) of the THFA sample into a dry, airtight syringe.[14]

  • Determine Sample Weight: Accurately determine the weight of the sample by weighing the syringe before and after injection.[14]

  • Inject the Sample: Inject the sample into the conditioned KF titration cell. Ensure the injection is performed below the surface of the KF solvent to prevent loss of water to the headspace.

  • Start Titration: Begin the titration process. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Record Results: The result is typically given in ppm (parts per million) or as a percentage of water by weight. For high-purity, dry solvents, a coulometric KF titrator is often preferred due to its higher sensitivity for low water concentrations.[14]

Visualizations

Handling_New_THFA cluster_storage Storage & Preparation cluster_usage Experimental Use cluster_decision Decision Point Receive Receive New Bottle of THFA Inspect Inspect Seal Integrity Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Check_Sensitivity Is Experiment Moisture-Sensitive? Store->Check_Sensitivity Use_Directly Use Directly from Bottle Check_Sensitivity->Use_Directly No Dry_Solvent Dry Solvent (e.g., over Mol. Sieves) Check_Sensitivity->Dry_Solvent Yes Proceed Proceed with Experiment Use_Directly->Proceed Measure_H2O Measure Water Content (Karl Fischer) Dry_Solvent->Measure_H2O Is_Dry Water Content Acceptable? Measure_H2O->Is_Dry Is_Dry->Dry_Solvent No (Re-dry or use new batch) Is_Dry->Proceed Yes

Caption: Workflow for handling a new supply of THFA.

Troubleshooting_Workflow cluster_solvent_investigation Solvent Investigation Start Experiment with THFA Fails (e.g., low yield, side products) Check_Reagents Verify Purity of Other Reagents Start->Check_Reagents Check_Procedure Review Experimental Procedure Start->Check_Procedure Check_Solvent Suspect THFA as the Cause Start->Check_Solvent KF_Titration Perform Karl Fischer Titration on THFA Check_Solvent->KF_Titration Water_High Water Content High? KF_Titration->Water_High Water_High->Check_Reagents No Water_High->Check_Procedure No Dry_THFA Dry the THFA Stock Water_High->Dry_THFA Yes Use_New Use New Anhydrous THFA Water_High->Use_New Yes Re_Run Re-run Experiment Dry_THFA->Re_Run Use_New->Re_Run Result Problem Solved? Re_Run->Result

Caption: Troubleshooting decision tree for failed experiments involving THFA.

References

Technical Support Center: Tetrahydrofurfuryl Alcohol (THFA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydrofurfuryl alcohol (THFA) in alkaline and acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound (THFA) reaction under acidic conditions?

Under acidic conditions, the primary reaction of THFA is dehydration to form 3,4-2H-dihydropyran (DHP).[1] This reaction is typically catalyzed by solid acid catalysts such as γ-Al2O3.[1] The proposed mechanism involves the initial dehydration of THFA to a carbenium intermediate, followed by a Wagner-Meerwein rearrangement to yield DHP.[1] In some cases, acid-catalyzed ring-opening reactions can also occur, leading to the formation of diols like 1,5-pentanediol (B104693), particularly in the presence of specific catalysts.[2][3][4]

Q2: How does this compound (THFA) behave in the presence of strong bases?

While THFA is generally stable, it can react with strong bases. The primary alcohol group of THFA can be deprotonated by a strong base to form an alkoxide. Additionally, base-catalyzed reactions of THFA with other reagents, such as isocyanates, can be highly exothermic and potentially explosive, especially in the absence of an inert solvent.[5][6] Caution is advised when using THFA with strong alkaline products like lime or Bordeaux mixtures, as reactions may occur.[7]

Q3: Can the furan (B31954) ring of this compound (THFA) open under acidic or alkaline conditions?

Yes, the tetrahydrofuran (B95107) ring of THFA can be opened under certain catalytic conditions, which can be influenced by acidity. The ring-opening of THFA is a key step in the synthesis of valuable chemicals like 1,5-pentanediol (1,5-PeD).[2][3][8] This process, known as hydrogenolysis, is often achieved using bifunctional catalysts that possess both metal sites for hydrogenation and acidic or oxophilic sites that facilitate the C-O bond cleavage of the ether.[2][4] For instance, catalysts like Pt/WOx have been shown to be effective for the ring-opening of THFA to 1,5-PeD.[2][3][4]

Q4: What are the key safety precautions to consider when working with this compound (THFA) reactions?

Safety is paramount when handling THFA reactions. Key precautions include:

  • Avoid Strong Oxidizing Agents: THFA can react violently with strong oxidants.[7] Mixtures with concentrated sulfuric acid and strong hydrogen peroxide can be explosive.[5][6]

  • Inert Atmosphere for Base-Catalyzed Reactions: Base-catalyzed reactions, particularly with isocyanates, should be conducted in an inert solvent to prevent explosive reactions.[5][6]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and lab coats.[9][10]

  • Ventilation: Work in a well-ventilated area or under a fume hood.[9]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames as THFA is a combustible liquid.[9][10][11][12]

Troubleshooting Guides

Problem 1: Low yield of 3,4-2H-dihydropyran (DHP) during acid-catalyzed dehydration of THFA.

Possible Cause Troubleshooting Step
Catalyst Deactivation The solid acid catalyst (e.g., γ-Al2O3) can deactivate due to coke formation.[1] Regenerate the catalyst by high-temperature calcination.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the yield. For dehydration over alumina, 350°C is reported as an optimal temperature.[13] At higher temperatures (≥400°C), the formation of high-boiling point byproducts and cracked gases increases.[13]
Incorrect Catalyst Type The ratio of Lewis to Brønsted acid sites on the catalyst can influence selectivity. Catalysts with a high Lewis to Brønsted acid site ratio, like γ-Al2O3, have shown high DHP yields.[1]
Poor Mass Transfer In gas-phase reactions, ensure efficient vaporization of THFA and uniform flow over the catalyst bed. In liquid-phase reactions, ensure adequate stirring.

Problem 2: Uncontrolled exothermic reaction when reacting THFA in a basic medium.

Possible Cause Troubleshooting Step
Reaction with Isocyanates without Solvent Base-catalyzed reactions of alcohols with isocyanates can be explosively violent in the absence of a solvent.[5][6] Always use an inert solvent for such reactions.
Use of a Highly Concentrated Strong Base The reaction of THFA with a strong base can be exothermic. Add the base slowly and with efficient cooling to control the reaction temperature.
Presence of Contaminants Impurities in the THFA or the base could be catalyzing an unintended, exothermic side reaction. Ensure the purity of your reagents.

Data Presentation

Table 1: Quantitative Data on THFA Dehydration to DHP

CatalystReaction PhaseTemperature (°C)THFA Conversion (%)DHP Yield (%)Reference
γ-Al2O3Gas375Not specified84[14]
γ-Al2O3Gas350Not specified~70[13]
γ-Al2O3GasNot specifiedNot specified90[1]

Table 2: Quantitative Data on Catalytic Ring-Opening of THFA to 1,5-Pentanediol (1,5-PeD)

CatalystTemperature (°C)Pressure (MPa)THFA Conversion (%)1,5-PeD Selectivity (%)Reference
Ir-ReOx/SiO21206Not specified62.4 (Yield)[8]
WOx/Pt/SiO2 (1 wt% WOx)Not specifiedNot specifiedNot specified65[2]
Pt/WO3@SiO2160Not specified82.972.9[3]

Experimental Protocols

Protocol 1: Gas-Phase Dehydration of THFA to DHP over γ-Al2O3

This protocol is based on the findings in the cited literature.[1][14]

  • Catalyst Activation: Activate the γ-Al2O3 catalyst by heating it under a flow of inert gas (e.g., nitrogen or argon) at a high temperature (e.g., 500°C) for several hours to remove adsorbed water and impurities.

  • Reactor Setup: Pack the activated catalyst into a fixed-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 375°C).

  • Reaction Execution: Introduce a feed stream of THFA vapor, typically diluted with an inert carrier gas, into the reactor.

  • Product Collection: Cool the reactor outlet stream to condense the liquid products.

  • Analysis: Analyze the collected liquid product using techniques such as gas chromatography (GC) to determine the conversion of THFA and the yield of DHP.

Protocol 2: General Procedure for Catalytic Hydrogenolysis of THFA to 1,5-Pentanediol

This is a generalized protocol based on typical conditions reported for this reaction.[3][8]

  • Catalyst Preparation: Prepare or procure the desired catalyst (e.g., Pt/WO3@SiO2).

  • Reactor Charging: In a high-pressure reactor (autoclave), add the catalyst and the THFA substrate.

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas to remove air.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., up to 6 MPa) and heat it to the reaction temperature (e.g., 160°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Purification: Purify the product (1,5-pentanediol) from the crude reaction mixture, for example, by distillation.

Visualizations

THFA_Acid_Reaction THFA This compound (THFA) Protonated_Alcohol Protonated Alcohol Intermediate THFA->Protonated_Alcohol + H+ Carbocation Primary Carbocation Protonated_Alcohol->Carbocation - H2O Rearranged_Cation Rearranged Cation (Oxocarbenium Ion-like) Carbocation->Rearranged_Cation Rearrangement DHP 3,4-2H-Dihydropyran (DHP) Rearranged_Cation->DHP - H+ THFA_Alkaline_Reaction THFA This compound (THFA) Alkoxide THFA Alkoxide THFA->Alkoxide Base Strong Base (B-) Base->Alkoxide Urethane Urethane Alkoxide->Urethane Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urethane Warning Potentially Explosive without inert solvent Urethane->Warning Troubleshooting_Workflow Start Experiment Issue Encountered Identify_Reaction Identify Reaction Type (Acidic or Alkaline) Start->Identify_Reaction Acid_Issue Low Yield in Acidic Reaction? Identify_Reaction->Acid_Issue Acidic Alkaline_Issue Uncontrolled Exotherm in Alkaline Reaction? Identify_Reaction->Alkaline_Issue Alkaline Check_Catalyst Check Catalyst Activity and Regenerate if Needed Acid_Issue->Check_Catalyst Yes Optimize_Temp Optimize Reaction Temperature Acid_Issue->Optimize_Temp No Check_Solvent Ensure Use of Inert Solvent Alkaline_Issue->Check_Solvent Yes Control_Addition Control Reagent Addition and Cooling Alkaline_Issue->Control_Addition No Check_Catalyst->Optimize_Temp Resolved Issue Resolved Optimize_Temp->Resolved Check_Solvent->Control_Addition Check_Purity Verify Reagent Purity Control_Addition->Check_Purity Check_Purity->Resolved

References

Validation & Comparative

A Comparative Guide to Tetrahydrofurfuryl Alcohol and Other Green Solvents in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solvent is a critical decision that influences reaction efficiency, safety, and environmental impact. The principles of green chemistry encourage the use of solvents that are derived from renewable resources, are biodegradable, and have low toxicity. Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derived from agricultural feedstocks like corncobs, is a promising green alternative to conventional volatile organic compounds (VOCs).[1] This guide provides a comparative overview of THFA and other prominent green solvents—2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyclopentyl Methyl Ether (CPME), glycerol, and ethanol (B145695)—supported by experimental data and detailed protocols.

Physicochemical Properties of Selected Green Solvents

The choice of a solvent is often dictated by its physical and chemical properties. A comparison of key properties of THFA and other green solvents is presented below. These properties influence their suitability for various reaction conditions and work-up procedures.

PropertyThis compound (THFA)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)GlycerolEthanolEthyl Lactate
CAS Number 97-99-496-47-95614-37-956-81-564-17-597-64-3
Molecular Weight ( g/mol ) 102.1386.13100.1692.0946.07118.13
Boiling Point (°C) 17880.210629078.5154
Density (g/mL) 1.0540.8540.8601.2610.7891.03
Viscosity (cP at 20°C) 6.240.60.714121.22.6
Flash Point (°C) 75-114.91601354

Performance in Chemical Reactions: A Comparative Overview

Direct head-to-head comparative studies of THFA against other green solvents in the same named reaction are limited in publicly available literature. However, the performance of these solvents can be inferred from their application in various chemical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Green solvents are increasingly being explored as alternatives to traditional solvents like dioxane and toluene (B28343).

The following table summarizes the performance of different green solvents in Suzuki-Miyaura coupling reactions based on available literature.

SolventAryl HalideBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)Reference
tert-Amyl Alcohol5-Bromopyrimidine (B23866)Furan-3-ylboronic acidNiCl₂(PCy₃)₂K₃PO₄80161 (avg)[3]
EthanolBromobenzenePhenylboronic acidPdCl₂NaOHRT0.598.5[5]
2-MeTHFAryl HalidesArylboronic acidsNiCl₂(PCy₃)₂K₃PO₄--Useful to Excellent[2]
Cyrene/WaterVariousVariousPd₂(dba)₃/SPhosK₃PO₄100144-100[6]
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, typically catalyzed by palladium complexes. The choice of solvent can significantly influence the outcome of this reaction. While there is a lack of data for THFA in this specific reaction, other green solvents have been investigated. A study by Paul M. Murray et al. aimed to establish a generic experimental protocol for the Heck-Mizoroki reaction, highlighting the need for optimization of reaction conditions, including the solvent.[7]

Biocatalyzed Reactions

Biocatalysis is an inherently green technology, and its synergy with green solvents can lead to highly sustainable processes. A study by A. Pellis et al. investigated the biocatalyzed synthesis of polyesters using Candida antarctica lipase (B570770) B (CaLB) in various bio-derived solvents, comparing them to traditional solvents like toluene and THF.[8][9]

In the enzymatic polymerization of dimethyl adipate (B1204190) and 1,4-butanediol, pinacolone (B1678379) was found to be a superior solvent, leading to higher monomer conversions and polymer molecular weights at lower temperatures compared to the solventless process.[8] 2-MeTHF also showed comparable or superior performance to THF.[8]

SolventTemperature (°C)Monomer Conversion (%)Mn (Da)Reference
Pinacolone50> 83> 2000[8]
2-MeTHF50~60~1500[8]
THF50~55~1200[8]
Toluene5045744[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the adoption of new scientific methods. Below are representative protocols for the Suzuki-Miyaura and Mizoroki-Heck reactions in green solvents.

Protocol 1: Nickel-Catalyzed Suzuki–Miyaura Coupling in tert-Amyl Alcohol

This protocol is adapted from the work of Ramgren et al. and is suitable for an undergraduate organic chemistry laboratory.[3]

Reaction: 5-Bromopyrimidine + 3-Furanylboronic acid → 5-(Furan-3-yl)pyrimidine

Materials:

  • 5-Bromopyrimidine

  • 3-Furanylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Nickel(II) chloride-bis(tricyclohexylphosphine) [NiCl₂(PCy₃)₂]

  • tert-Amyl alcohol

  • Stir bar

Procedure:

  • To a reaction vessel, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.5 equiv), and potassium phosphate (3.0 equiv).

  • Add the nickel catalyst, NiCl₂(PCy₃)₂.

  • Add a stir bar and tert-amyl alcohol (to a concentration of 0.3 M).

  • Stir the reaction at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C using a preheated heating block or an oil bath for 1 hour.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel.

  • Analyze the isolated product using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Mizoroki-Heck Reaction for the Synthesis of a Pharmaceutical Intermediate

This protocol is a general procedure adapted from a study on the synthesis of 2,4-diaminopyrimidine-based antibiotics.[10]

Reaction: 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine + Phthalazine (B143731) derivative → Coupled product

Materials:

  • 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine (1.30 mmol)

  • Phthalazine derivative (1.30 mmol)

  • N-ethylpiperidine (1.42 mmol)

  • Frech catalyst (amino pincer palladium complex, 0.12 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • In a 50-mL round-bottomed flask equipped with a magnetic stir bar, prepare a solution of 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine, the corresponding phthalazine derivative, N-ethylpiperidine, and the Frech catalyst in anhydrous DMF.

  • Heat the solution at 140–150 °C for 18 hours. The reaction mixture will turn from brown to bright red.

  • After cooling, transfer the crude reaction mixture directly to a silica gel column (30 cm × 2 cm) slurry packed in dichloromethane (B109758) for purification.

Reaction Pathways and Experimental Workflows

Visualizing reaction pathways and experimental workflows can aid in understanding the process and identifying areas for optimization.

Hydrogenation of Furfural to this compound

The hydrogenation of furfural, a biomass-derived aldehyde, is a key process for the production of furfuryl alcohol (FA) and its subsequent hydrogenation product, this compound (THFA). The reaction proceeds through the hydrogenation of the aldehyde group to form FA, followed by the hydrogenation of the furan (B31954) ring to yield THFA. Other side products such as 2-methylfuran (B129897) (2-MF) and 2-methyltetrahydrofuran (2-MTHF) can also be formed.

Furfural_Hydrogenation Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA + H2 MF 2-Methylfuran (2-MF) Furfural->MF + H2, -CO THFA This compound (THFA) FA->THFA + 2H2 MTHF 2-Methyltetrahydrofuran (2-MTHF) MF->MTHF + 2H2

Caption: Reaction pathway for the hydrogenation of furfural.

Multi-Step Continuous Flow Synthesis with Catalyst Recycling

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Integrating catalyst recycling into a multi-step synthesis further enhances its sustainability. The following diagram illustrates a conceptual workflow for a multi-step synthesis of a pharmaceutical intermediate in a green solvent, incorporating a catalyst recycling loop.

Multi_Step_Synthesis cluster_0 Reaction Stage cluster_1 Separation & Purification cluster_2 Catalyst Recycling Loop Starting Materials Starting Materials Mixer_1 Mix Starting Materials->Mixer_1 Reactor_1 Step 1 (e.g., C-C Coupling) Mixer_1->Reactor_1 Mixer_2 Mix Reactor_1->Mixer_2 Reactor_2 Step 2 (e.g., Reduction) Mixer_2->Reactor_2 Separation Product/Catalyst Separation Reactor_2->Separation Reagent_2 Reagent_2 Reagent_2->Mixer_2 Purification Product Purification Separation->Purification Crude Product Catalyst_Recycling Catalyst Regeneration/ Make-up Separation->Catalyst_Recycling Spent Catalyst Final_Product Final_Product Purification->Final_Product Catalyst_Recycling->Mixer_1 Recycled Catalyst

Caption: Conceptual workflow for a multi-step synthesis with catalyst recycling.

Conclusion

This compound and other bio-based solvents like 2-MeTHF and CPME represent a significant step towards more sustainable chemical synthesis. While direct comparative data on the performance of THFA against these other green solvents in benchmark reactions is still emerging, the available information suggests that they are viable and often advantageous alternatives to traditional organic solvents. Their renewable origin, lower toxicity, and favorable physicochemical properties make them attractive choices for researchers and professionals in drug development and other chemical industries. Further research into the direct comparison of these solvents in a wider range of chemical transformations will be crucial for their broader adoption and for the continued advancement of green chemistry.

References

Comparative Analysis of Catalysts for Tetrahydrofurfuryl Alcohol Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of Tetrahydrofurfuryl alcohol (THFA), a key intermediate and green solvent, is of paramount importance. This guide provides a comparative analysis of various catalytic systems for THFA synthesis, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

The hydrogenation of furfural (B47365), a biomass-derived platform chemical, is a primary route for producing THFA. This process can proceed in a single step or sequentially through the intermediate furfuryl alcohol (FOL). The choice of catalyst is critical in determining the reaction's efficiency, selectivity towards THFA, and the required reaction conditions. This guide focuses on a comparative analysis of commonly employed catalysts, including Nickel (Ni), Ruthenium (Ru), Palladium (Pd), and Copper (Cu) based systems.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of this compound. The data highlights the conversion of the starting material (furfural or furfuryl alcohol), selectivity towards THFA, and the corresponding reaction conditions.

Catalyst SystemStarting MaterialTemp. (°C)Pressure (MPa)Time (h)SolventConversion (%)THFA Selectivity (%)THFA Yield (%)Reference
Ni/HNTs-ATCFurfural1001.56Isopropanol10099.3~99.3[1]
Ni2Mg1AlFurfural1905.06Ethanol>99.5-80[2][3]
15 wt% Ni/γ-Al2O3Furfuryl Alcohol804.02-99.899.5~99.3[4]
Ni and CuFurfural----1009897[5]
59% Ni/silica-aluminaFurfuryl Alcohol---->99>9998-99[5]
Ni-Pd/SiO2Furfural408.0---96-[6]
Ni1Cu1Al1Furfural1403.0-2-butanol--98[7]
Ru-M/TiO2FurfuralLowLow-No solvent->99>99[8]
Ru(CO)/rGOFurfural1001.0>5WaterHighShift from FOL to THFA-[9]
Pd/UiO-66Furfural601.0-Water100100100[10][11]
Cu/AC-SO3HFurfural1050.42---~100 (FOL yield)[12]

Experimental Protocols

Detailed methodologies for catalyst preparation and THFA synthesis are crucial for reproducibility and further development. Below are representative experimental protocols based on the cited literature.

Catalyst Preparation

1. Preparation of Ni/HNTs-ATC Catalyst [1]

  • Modification of Halloysite (B83129) Nanotubes (HNTs): HNTs are treated with a synergistic calcination and acid treatment process to increase the specific surface area.

  • Impregnation: The modified HNTs are impregnated with a nickel salt solution (e.g., nickel nitrate).

  • Calcination and Reduction: The impregnated support is calcined at a high temperature and subsequently reduced under a hydrogen atmosphere to obtain the active Ni catalyst.

2. Preparation of Ru-M/TiO2 Catalyst [8]

  • Slurry Formation: A carrier, TiO2, is added to an aqueous solution containing a ruthenium salt (and a metal auxiliary salt if applicable).

  • Precipitation: A solution of potassium borohydride (B1222165) or hydrazine (B178648) hydrate (B1144303) (2-10 wt%) is added to precipitate the metal onto the support.

  • Optional Hydro-thermal Treatment: The catalyst can be subjected to hydro-thermal treatment in a sodium sulfate (B86663) solution to enhance selectivity.

3. Preparation of Pd/UiO-66 Catalyst [10]

  • Synthesis of UiO-66: The metal-organic framework (MOF) support, UiO-66, is synthesized according to established procedures.

  • Palladium Incorporation: Palladium nanoparticles are dispersed onto the UiO-66 support, likely through impregnation or a similar method.

Synthesis of this compound

General Procedure for Liquid-Phase Hydrogenation:

  • Reactor Setup: A high-pressure autoclave reactor is charged with the catalyst, the starting material (furfural or furfuryl alcohol), and the solvent (if any).

  • Purging: The reactor is sealed and purged several times with hydrogen to remove air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature with constant stirring.

  • Monitoring: The reaction progress is monitored by analyzing samples at different time intervals using techniques like gas chromatography (GC).

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration, and the product is purified from the reaction mixture.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways in the synthesis of THFA and a general experimental workflow.

Reaction_Pathway Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL + H2 (Hydrogenation of C=O) Side_Products Side Products (e.g., 2-Methylfuran, Tetrahydrofuran) Furfural->Side_Products Decarbonylation, Hydrogenolysis THFA This compound (THFA) FOL->THFA + H2 (Hydrogenation of furan (B31954) ring) FOL->Side_Products Hydrogenolysis Experimental_Workflow cluster_prep Catalyst Preparation cluster_synthesis THFA Synthesis cluster_post Post-Synthesis Support_Selection Support Selection (e.g., TiO2, Al2O3, Carbon) Precursor_Impregnation Metal Precursor Impregnation Support_Selection->Precursor_Impregnation Calcination_Reduction Calcination & Reduction Precursor_Impregnation->Calcination_Reduction Reactor_Setup Reactor Setup (Catalyst, Reactant, Solvent) Calcination_Reduction->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reactor_Setup->Reaction_Execution Product_Analysis Product Analysis (GC, HPLC) Reaction_Execution->Product_Analysis Catalyst_Recovery Catalyst Recovery & Recycling Product_Analysis->Catalyst_Recovery Product_Purification Product Purification Catalyst_Recovery->Product_Purification

References

Tetrahydrofurfuryl Alcohol: A Performance Validation for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence the solubility of active pharmaceutical ingredients (APIs), reaction kinetics, and the overall environmental footprint of a process. Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derived from the hydrogenation of furfuryl alcohol, has emerged as a promising "green" alternative to conventional organic solvents.[1][2] This guide provides a comparative analysis of THFA's performance against other common solvents used in pharmaceutical applications, supported by available experimental data and detailed methodologies.

Physicochemical Properties of Solvents

A solvent's performance is intrinsically linked to its physical and chemical properties. Below is a comparison of key physicochemical properties of THFA and several other solvents commonly used in the pharmaceutical industry.

PropertyThis compound (THFA)Ethanol (B145695)Propylene GlycolTolueneHeptane (B126788)
CAS Number 97-99-4[1]64-17-557-55-6[3]108-88-3[4]142-82-5[5]
Molecular Formula C₅H₁₀O₂[6]C₂H₅OH[7]C₃H₈O₂[3]C₇H₈[8]C₇H₁₆[5]
Molecular Weight ( g/mol ) 102.13[6]46.07[7]76.09[9]92.14[10]100.21[11]
Boiling Point (°C) 178[12]78.37[7]187.6[9]110.6[10]98.4[13]
Melting Point (°C) < -80[2]-114.1[14]-60[9]-95[10]-90.6[11]
Density (g/mL at 20°C) 1.054[12]0.789[7]1.036[15]0.867[16]0.684[13]
Flash Point (°C) 75[2]1399[15]4[10]-4[13]
Solubility in Water Miscible[17]Miscible[18]Miscible[3]Insoluble[8]Insoluble[19]

Performance in API Solubilization

The ability of a solvent to dissolve an API is fundamental to many formulation and synthesis processes. The following data compares the solubility of two common nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Ketoprofen, in various solvents.

Note: Extensive searches for the solubility of Ibuprofen and Ketoprofen in this compound (THFA) did not yield specific quantitative data in publicly available literature. Therefore, a direct comparison for THFA is not available at this time.

Solubility of Ibuprofen
SolventSolubility (mg/mL)
This compound (THFA) Data not available
Ethanol~60[20]
Propylene Glycol~300[21]
Dimethyl Sulfoxide (DMSO)~50[20]
Dimethylformamide (DMF)~45[20]
Water< 1[22]
Solubility of Ketoprofen
SolventSolubility (mg/mL)
This compound (THFA) Data not available
Ethanol~20[23][24]
Propylene GlycolData not available
Dimethyl Sulfoxide (DMSO)~30[23][24]
Dimethylformamide (DMF)~30[23][24]
Water (pH 7.2)~0.5[23]

Performance in Organic Synthesis: Fischer Esterification

The Fischer esterification is a classic organic reaction used to form an ester from a carboxylic acid and an alcohol, often in the presence of an acid catalyst. The choice of solvent can impact the reaction yield by influencing reactant solubility and the removal of water, a byproduct of the reaction.

Note: Specific experimental data for the yield of the Fischer esterification of acetic acid with ethanol in this compound (THFA), toluene, and heptane under identical conditions was not found in the searched literature. The following table presents typical yields for this reaction under various conditions to provide a general comparison.

Fischer Esterification of Acetic Acid with Ethanol
SolventReaction ConditionsYield (%)
This compound (THFA) Data not availableData not available
TolueneAzeotropic removal of water with a Dean-Stark trap is a common method to drive the reaction to completion, suggesting high yields are achievable.[25]High (expected)
HeptaneAs a non-polar solvent, it can be used with a Dean-Stark trap for water removal, similar to toluene.High (expected)
No Solvent (Excess Reactant)Using a large excess of ethanol (10-fold) can drive the reaction to a 97% yield.[25]up to 99%[25]
Various (with catalyst)With Amberlyst 15 catalyst, a maximum esterification of 67.1% was observed.[26]67.1

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of an API in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess API to solvent in a vial B Seal vial and agitate at a constant temperature A->B C Allow to equilibrate for a set time (e.g., 24-48h) B->C D Centrifuge to separate undissolved solid C->D E Filter supernatant through a 0.22 µm filter D->E F Dilute filtrate to a known concentration E->F G Analyze concentration using a validated method (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for determining API solubility.

Methodology:

  • Preparation: Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of the selected solvent (e.g., THFA, ethanol) in a glass vial.

  • Equilibration: Seal the vial to prevent solvent evaporation and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.

  • Separation: After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration of the API in the solvent, which represents its equilibrium solubility.

Fischer Esterification of Acetic Acid with Ethanol

This protocol describes a general procedure for the synthesis of ethyl acetate (B1210297) via Fischer esterification.

G cluster_reaction Reaction Setup cluster_reflux Reflux cluster_workup Work-up cluster_purification Purification A Combine carboxylic acid, alcohol, and solvent in a round-bottom flask B Add a catalytic amount of strong acid (e.g., H₂SO₄) A->B C Heat the mixture to reflux for a specified time B->C D Monitor reaction progress (e.g., by TLC or GC) C->D E Cool the reaction mixture D->E F Neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution) E->F G Separate the organic and aqueous layers F->G H Dry the organic layer (e.g., with Na₂SO₄) G->H I Remove the solvent by distillation or rotary evaporation H->I J Purify the ester by distillation I->J

Caption: Workflow for Fischer esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (e.g., acetic acid), the alcohol (e.g., ethanol), and the chosen solvent (e.g., THFA, toluene, or heptane).[27][28][29]

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[27][28][29]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction time will vary depending on the specific reactants and conditions, but a typical duration is 1-3 hours.[27][28][29]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer, which contains the ester, from the aqueous layer.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent via distillation or rotary evaporation. The crude ester can then be purified by fractional distillation to obtain the final product. The yield can be determined by weighing the purified product and comparing it to the theoretical yield.[27][28][29]

Conclusion

This compound presents a compelling profile as a green and versatile solvent for pharmaceutical applications. Its bio-based origin, biodegradability, and low volatility make it an attractive alternative to traditional, more hazardous solvents. While this guide has provided a framework for comparing its performance, the lack of publicly available, direct comparative data for API solubility and reaction yields in THFA highlights a need for further research in this area. The provided experimental protocols can serve as a starting point for researchers to generate this valuable data and further validate the performance of THFA in specific applications.

References

Economic analysis of Tetrahydrofurfuryl alcohol production methods

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of Tetrahydrofurfuryl Alcohol Production Methods: A Comparative Guide

This compound (THFA) is a versatile, bio-based solvent and chemical intermediate derived from furfural (B47365), which is produced from agricultural biomass.[1] Its favorable properties, including biodegradability and low toxicity, make it an attractive alternative to conventional petroleum-based solvents in a wide range of applications, from pharmaceuticals to paints and coatings.[1][2] The economic viability of THFA is closely tied to the efficiency and cost-effectiveness of its production methods. This guide provides an objective comparison of the primary industrial production routes for THFA, supported by available experimental data and techno-economic analyses.

Principal Production Pathways

The industrial synthesis of THFA primarily revolves around the catalytic hydrogenation of furfural. This can be achieved through two main strategies: a two-step process involving the initial hydrogenation of furfural to furfuryl alcohol (FA) followed by the hydrogenation of FA to THFA, or a more direct one-step hydrogenation of furfural to THFA. A less common method involves electrolytic reduction.

1. Two-Step Catalytic Hydrogenation: This is a widely used industrial approach where furfural is first selectively hydrogenated to furfuryl alcohol. The resulting furfuryl alcohol is then further hydrogenated to yield THFA.[3] This method allows for better control over the reaction and can lead to high purity products.

2. One-Step Catalytic Hydrogenation: This method involves the direct conversion of furfural to THFA in a single reaction vessel. This approach has the potential to reduce capital and operational costs by simplifying the process.[3] Achieving high selectivity for THFA without the formation of by-products can be a challenge.

3. Electrolytic Reduction: A relatively newer method where furan (B31954) is reduced to this compound through electrolysis. This process is still under development for large-scale industrial application.

Comparative Economic and Performance Analysis

The choice of production method and catalyst system significantly impacts the overall economics of THFA production. Key factors include catalyst cost (noble vs. non-noble metals), operating conditions (temperature and pressure), product yield and purity, and downstream separation costs.

Production MethodCatalystKey FindingsYield/PurityProduction Cost (USD/tonne)Source
Two-Step Hydrogenation Copper Chromate & NickelTraditional commercial process.70-80% efficiencyNot specified[4]
Two-Step Hydrogenation (Biazzi Process) Proprietary (stated as "cheap")Continuous, solvent-free process with low catalyst loading, considered highly efficient and economically viable.>96% purity (can be >99.9% with distillation)Not specified (stated as "low cost")[1]
One-Step Aqueous Phase Hydrogenation Nickel-basedDirect conversion of furfural in water as a solvent.Up to 94% yieldNot specified[5]
One-Step Hydrogenation Rh/CHigh yield under mild conditions in aqueous media.92% yieldNot specified[6]
Sustainable One-Step Hydrogenation Ni1Cu1Al1Process designed for energy-saving, utilizing green hydrogen.98% yield$1,855.85 (Levelized Production Cost)[7]
Techno-Economic Simulation Not specifiedLarge-scale process simulation based on experimental results.63.2-67.9 mol% yield$2,120 - $2,340 (Minimum Selling Price)[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation and comparison of different catalytic systems. Below are summaries of typical experimental protocols for the catalytic hydrogenation of furfural/furfuryl alcohol to THFA.

General Laboratory Protocol for Catalyst Screening

A generalized protocol for evaluating catalyst performance in a laboratory setting involves the following steps:

  • Catalyst Preparation: Catalysts are prepared by methods such as impregnation, co-precipitation, or deposition-precipitation, where a metal precursor is deposited onto a high-surface-area support. The catalyst is then typically calcined and reduced under a hydrogen flow at elevated temperatures to activate the metallic sites.

  • Reaction Setup: A high-pressure batch reactor is charged with the catalyst, the reactant (furfural or furfuryl alcohol), and a solvent (if applicable).

  • Reaction Execution: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specific duration.

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid products are analyzed quantitatively using gas chromatography (GC) equipped with a flame ionization detector (FID), with product identification often confirmed by gas chromatography-mass spectrometry (GC-MS).

Specific Protocol for One-Step Hydrogenation with Ni1Cu1Al1 Catalyst

The following protocol was used for the liquid-phase hydrogenation of furfural to THFA with a Ni1Cu1Al1 catalyst:

  • Reactor: A batch reactor was used.

  • Reactants and Catalyst: 5 mmol of furfural, 100 mg of Ni1Cu1Al1R bimetallic catalyst, and 30 mL of 2-butanol (B46777) as a solvent.

  • Reaction Conditions: The reactor was pressurized to 30 bar with pure hydrogen and maintained at a temperature between 100–160 °C with a stirring rate of 600 rpm.[7]

Production Methodologies Overview

THFA_Production_Comparison cluster_feedstock Feedstock cluster_methods Production Methods cluster_intermediate Intermediate cluster_product Final Product Furfural Furfural TwoStep Two-Step Catalytic Hydrogenation Furfural->TwoStep Step 1 OneStep One-Step Catalytic Hydrogenation Furfural->OneStep Electrolytic Electrolytic Reduction Furfural->Electrolytic FA Furfuryl Alcohol TwoStep->FA THFA Tetrahydrofurfuryl Alcohol (THFA) OneStep->THFA Electrolytic->THFA FA->THFA Step 2

Caption: Comparison of major THFA production pathways from furfural.

Experimental Workflow for Catalyst Evaluation

Catalyst_Evaluation_Workflow A Catalyst Preparation (e.g., Impregnation) B Catalyst Activation (Calcination & Reduction) A->B C Batch Reactor Charging (Catalyst, Furfural, Solvent) B->C D Reaction (Temperature, Pressure, Time) C->D E Product Recovery & Filtration D->E F Product Analysis (GC, GC-MS) E->F G Performance Evaluation (Yield, Selectivity, Conversion) F->G

Caption: A typical experimental workflow for evaluating catalyst performance.

References

A Comparative Guide to the Quantification of Tetrahydrofurfuryl Alcohol: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tetrahydrofurfuryl alcohol (THFA), a versatile solvent and chemical intermediate, is critical in various fields, including pharmaceutical manufacturing, polymer chemistry, and environmental analysis. The selection of an appropriate analytical method is paramount for ensuring data quality and regulatory compliance. This guide provides an objective comparison of the two most prevalent chromatographic techniques for THFA quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Overview of Analytical Methods

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds like THFA. High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[1] The use of a UV detector is common for compounds that possess a chromophore, although THFA's UV absorbance is weak.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the quantification of small alcohols, providing an expected performance framework for THFA analysis.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Limit of Detection (LOD) 1 - 10 µg/mL5 - 20 µg/mL
Limit of Quantification (LOQ) 5 - 30 µg/mL15 - 60 µg/mL
**Linearity (R²) **> 0.99> 0.99
Recovery 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Analysis Time 10 - 30 minutes15 - 45 minutes

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and method validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the routine analysis of THFA due to its volatility.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or equivalent is recommended for good peak shape and separation from other solvents.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

Sample Preparation: Samples are typically diluted in a suitable solvent, such as methanol (B129727) or isopropanol, to a concentration within the calibration range. An internal standard (e.g., n-butanol or cyclohexanol) is recommended for improved accuracy and precision.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

While less common for a weakly UV-absorbing compound like THFA, HPLC-UV can be employed, particularly when dealing with complex matrices or when GC is not available.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Low UV wavelength, typically around 210 nm, where THFA exhibits some absorbance.

  • Injection Volume: 20 µL

Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical workflow and selecting the appropriate method, the following diagrams are provided.

Analytical Workflow for THFA Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing THFA Dilution Dilution with Solvent (+ Internal Standard for GC) Sample->Dilution Filtration Filtration (for HPLC) GC_FID GC-FID Analysis Dilution->GC_FID HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV (after filtration) Integration Peak Integration GC_FID->Integration HPLC_UV->Integration Calibration Calibration Curve Concentration Calculation Integration->Calibration Report Final Report Calibration->Report Method Selection for THFA Quantification Start Start: Need to Quantify THFA VolatileMatrix Is the sample matrix volatile and thermally stable? Start->VolatileMatrix HighSensitivity Is high sensitivity (low LOD/LOQ) required? VolatileMatrix->HighSensitivity Yes HPLC_Available Is an HPLC-UV system available? VolatileMatrix->HPLC_Available No GC_Available Is a GC-FID system available? HighSensitivity->GC_Available Yes HighSensitivity->HPLC_Available No GC_Available->HPLC_Available No GC_FID Use GC-FID GC_Available->GC_FID Yes HPLC_UV Use HPLC-UV HPLC_Available->HPLC_UV Yes ConsiderDerivatization Consider derivatization for improved UV detection HPLC_Available->ConsiderDerivatization No

References

A Comparative Guide to Determining Tetrahydrofurfuryl Alcohol Purity: GC-FID, HPLC-UV, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quality Control of Tetrahydrofurfuryl Alcohol.

This compound (THFA) is a versatile, bio-based solvent and chemical intermediate with a growing demand in various sectors, including the pharmaceutical and agrochemical industries.[1] Ensuring the purity of THFA is critical for its application in these fields, as impurities can affect reaction yields, product stability, and safety. This guide provides a comparative overview of three common analytical techniques for determining THFA purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method for THFA purity assessment depends on several factors, including the required level of accuracy and precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for this application.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[2]
Typical Impurities Detected Volatile organic compounds, residual solvents, and by-products from synthesis (e.g., furfuryl alcohol, 1,5-pentanediol).[3]Non-volatile impurities, degradation products, and compounds with a UV chromophore.A wide range of organic impurities containing protons.
Selectivity High for volatile and semi-volatile compounds.High for compounds with differing polarities.High, based on unique chemical shifts of different molecules.
**Linearity (R²) **Typically ≥ 0.99[4]Typically ≥ 0.998[5]Excellent, often ≥ 0.999[6]
Precision (%RSD) Intraday: < 2%, Interday: < 5% (Typical)[7]Intraday: < 1%, Interday: < 2% (Typical)[8]Very high, typically < 1%[6]
Accuracy (Recovery %) 98-102% (Typical)[7]95-105% (Typical)[8]99-101% (Typical)[6]
Limit of Detection (LOD) Low ppm levelsLow ppm levelsHigher than chromatographic methods (typically > 0.1%)
Limit of Quantitation (LOQ) Low ppm levelsLow ppm levelsHigher than chromatographic methods
Analysis Time ~10-30 minutes per sample~10-20 minutes per sample~5-15 minutes per sample
Sample Preparation Simple dilutionDilution, may require filtrationSimple dilution with a deuterated solvent containing an internal standard
Advantages Robust, reliable, and widely available. Excellent for volatile impurities.Suitable for a wide range of non-volatile impurities.Primary analytical method, highly accurate and precise, requires no analyte-specific reference standard for purity determination.
Limitations Not suitable for non-volatile or thermally labile compounds.Requires impurities to have a UV chromophore for sensitive detection.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each technique.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quality control of THFA, offering excellent performance for the detection of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the THFA sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

  • Vortex the solution until homogeneous.

Data Analysis: The purity of THFA is determined by area normalization. The percentage purity is calculated by dividing the peak area of THFA by the total area of all peaks in the chromatogram and multiplying by 100.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a valuable alternative for identifying and quantifying non-volatile impurities or those that may degrade at the high temperatures used in GC.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the THFA sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Similar to the GC-FID method, purity is determined by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a specific THFA reference standard for each impurity.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • NMR data processing software.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both THFA and the internal standard.

  • Acquisition Time (aq): Sufficiently long to allow the FID to decay to baseline.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the THFA sample into an NMR tube.

  • Accurately weigh an appropriate amount of the internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Cap the tube and vortex until the sample and standard are completely dissolved.

Data Analysis: The purity of THFA is calculated using the following equation:

Purity (% w/w) = (I_THFA / I_IS) * (N_IS / N_THFA) * (MW_THFA / MW_IS) * (m_IS / m_THFA) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • THFA = this compound

  • IS = Internal Standard

Logical Workflow for THFA Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

THFA_Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting cluster_decision Decision Sample THFA Sample SamplePrep Sample Preparation (Dilution/Dissolution) Sample->SamplePrep GC_FID GC-FID Analysis SamplePrep->GC_FID Volatile Impurities HPLC_UV HPLC-UV Analysis SamplePrep->HPLC_UV Non-Volatile Impurities qNMR qNMR Analysis SamplePrep->qNMR High Accuracy Purity DataAcquisition Data Acquisition GC_FID->DataAcquisition HPLC_UV->DataAcquisition qNMR->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation Report Final Report PurityCalculation->Report Decision Meets Specification? Report->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Workflow for THFA Purity Determination.

Signaling Pathway for Method Selection

The choice of analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting the most appropriate method for THFA purity determination.

Method_Selection_Pathway cluster_screening Initial Screening cluster_methods Primary Methods cluster_further_analysis Further Investigation Start Start: Need THFA Purity Routine_QC Routine QC for Volatile Impurities? Start->Routine_QC GC_FID Use GC-FID Routine_QC->GC_FID Yes NonVolatile Suspect Non-Volatile or Thermally Labile Impurities? Routine_QC->NonVolatile No End End: Method Selected GC_FID->End HPLC_UV Use HPLC-UV HPLC_UV->End qNMR Use qNMR qNMR->End NonVolatile->HPLC_UV Yes HighAccuracy Need High Accuracy Reference Value? NonVolatile->HighAccuracy No HighAccuracy->qNMR Yes HighAccuracy->End No

References

Tetrahydrofurfuryl Alcohol vs. DMSO: A Comprehensive Performance Comparison for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Tetrahydrofurfuryl alcohol (THFA) and Dimethyl sulfoxide (B87167) (DMSO) as solvents. This guide provides a comprehensive analysis of their physicochemical properties, solubility performance, toxicity profiles, and effects on experimental systems, supported by experimental data and detailed protocols.

In the realm of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact experimental outcomes. Dimethyl sulfoxide (DMSO) has long been a solvent of choice due to its exceptional solvating power for a wide range of compounds. However, growing concerns over its potential toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This compound (THFA), a bio-based solvent, has emerged as a promising candidate. This guide provides a detailed, data-driven comparison of the performance of THFA and DMSO to aid researchers in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount in predicting its behavior in various applications. The following table summarizes the key properties of THFA and DMSO.

PropertyThis compound (THFA)Dimethyl Sulfoxide (DMSO)
CAS Number 97-99-4[1]67-68-5
Molecular Formula C5H10O2[1]C2H6OS
Molecular Weight 102.13 g/mol [1]78.13 g/mol
Appearance Clear, colorless liquid[1]Colorless liquid
Odor Mild, characteristic[2]Essentially odorless
Boiling Point 178 °C[3]189 °C
Melting/Freezing Point <-80 °C[3]18.5 °C
Flash Point 75 °C (closed cup)[2]89 °C (closed cup)
Density 1.054 g/mL at 25 °C[3]1.100 g/cm³ at 20°C
Viscosity 6.24 cP at 25 °C[4]1.996 cP at 25 °C
Vapor Pressure 0.107 kPa at 25 °C[2]0.6 hPa at 20 °C
Water Solubility Miscible[3]Miscible
logP (Octanol/Water) -0.14[2]-1.35
Solvent Type Protic[1]Aprotic

Solubility Performance

While comprehensive, direct comparative studies on the solubility of a wide range of active pharmaceutical ingredients (APIs) in THFA versus DMSO are limited in publicly available literature, the existing data and solvent properties allow for a qualitative and partially quantitative assessment.

DMSO is renowned for its ability to dissolve a broad spectrum of polar and nonpolar compounds. One study reported the mole fraction solubility of the antiviral drug Emtricitabine in various solvents, showing a higher solubility in other solvents like PEG-400 and ethylene (B1197577) glycol compared to DMSO at 318.2 K[5].

THFA, being a protic solvent, exhibits good solvency for a variety of organic compounds and is miscible with water[3]. It is often used as a co-solvent to enhance the solubility of active ingredients in formulations[6].

Experimental Protocol: Determining and Comparing API Solubility

To provide a framework for researchers to conduct their own comparative solubility studies, a general experimental protocol is outlined below.

Objective: To determine and compare the equilibrium solubility of a specific API in THFA and DMSO at a given temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) of interest

  • This compound (THFA), high purity

  • Dimethyl sulfoxide (DMSO), high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to separate vials containing a known volume (e.g., 2 mL) of THFA and DMSO, respectively.

    • Ensure that a solid excess of the API remains to confirm saturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solids.

    • Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of the API.

  • Quantification and Data Presentation:

    • Calculate the solubility of the API in each solvent (e.g., in mg/mL or mol/L) based on the HPLC results and the dilution factor.

    • Present the data in a clear, tabular format for easy comparison.

Logical Workflow for Comparative Solubility Determination

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis API API of Interest Vials Vials with Excess API API->Vials THFA THFA Solvent THFA->Vials DMSO DMSO Solvent DMSO->Vials Equilibration Equilibration at Constant Temperature Vials->Equilibration Shake for 24-72h Sampling Supernatant Sampling & Filtration Equilibration->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification of API Concentration HPLC->Quantification Comparison Comparative Data Table Quantification->Comparison

Caption: Workflow for determining and comparing API solubility in THFA and DMSO.

Toxicity Profile: A Critical Consideration

The toxicity of a solvent is a major factor in its selection, particularly in drug development and biological research.

DMSO: The cytotoxicity of DMSO has been extensively studied. It is generally considered to have low toxicity at concentrations below 1% (v/v) in most cell culture systems[7]. However, at higher concentrations, it can induce cytotoxic effects. For example, one study found that DMSO exhibited cytotoxicity on HeLa cells at concentrations above 2%[8]. Another study on various human cancer cell lines reported significant toxicity and inhibition of proliferation at concentrations of 1.25% and higher[9]. The IC50 values for DMSO can vary depending on the cell line and exposure time. For instance, on HaCaT cells, the IC50 was found to be between 1-2% v/v, while for A-375 cells, it was also in the 1-2% v/v range[10].

THFA: Direct comparative cytotoxicity data for THFA against a range of cell lines is less readily available. However, THFA is generally regarded as having low toxicity[2]. A reproductive and developmental toxicity screening test in rats established a No-Observed-Adverse-Effect Level (NOAEL) for parental and reproductive/developmental toxicity at 50 mg/kg/day[11]. At higher doses (150 mg/kg and above), effects such as inhibited body weight gain and histopathological changes were observed[11]. It is important to note that the metabolite of THFA, tetrahydrofuran-2-carboxylic acid, is also a consideration in its overall toxicity profile[12].

Experimental Protocol: Comparative Cytotoxicity Assay (MTT Assay)

This protocol provides a method for comparing the cytotoxicity of THFA and DMSO on a selected cell line.

Objective: To determine and compare the 50% inhibitory concentration (IC50) of THFA and DMSO on a specific cell line.

Materials:

  • Selected cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • THFA and DMSO (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of THFA and DMSO in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the solvents. Include a vehicle control (medium only) and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the solvent concentration and determine the IC50 value for both THFA and DMSO.

    • Present the IC50 values in a comparative table.

Workflow for Comparative Cytotoxicity Assessment

cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_data Data Analysis CellSeeding Cell Seeding in 96-well Plate Treatment Cell Treatment with Solvent Dilutions CellSeeding->Treatment SolventDilutions Preparation of THFA & DMSO Dilutions SolventDilutions->Treatment Incubation Incubation for 24/48/72 hours Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Incubate 2-4h Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculation of % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination IC50 Value Determination Viability_Calc->IC50_Determination Comparison_Table Comparative IC50 Table IC50_Determination->Comparison_Table

Caption: Workflow for comparing the cytotoxicity of THFA and DMSO using the MTT assay.

Effects on Experimental Systems

The choice of solvent can have unintended consequences on the biological or chemical system under investigation.

DMSO: DMSO is known to affect various cellular processes. It can influence cell differentiation, inhibit cell proliferation, and modulate the production of cytokines[13]. For example, DMSO has been shown to decrease the production of TNF-α, IFN-γ, and IL-2 in peripheral blood lymphocytes[13]. It can also perturb enzyme conformations and affect their catalytic activities[14].

THFA: There is a lack of specific studies on the effects of THFA on cellular signaling pathways. However, a study comparing the effects of DMSO and tetrahydrofuran (B95107) (THF), a close structural analog of THFA, on the enzyme pepsin provides some insights. The study found that 9% DMSO enhanced pepsin activity by 83.4%, while 1% THF enhanced it by only 3.59%[15][16]. This suggests that THFA, being an alcohol derivative of THF, may also interact with and modulate enzyme activity, although likely to a different extent than DMSO.

Stability and "Green" Profile

Stability: DMSO is thermally stable at temperatures below 150°C[17]. However, it can promote the decomposition of other substances, such as peroxides in THF[18]. The stability of compounds stored in DMSO can be affected by factors like water content and freeze/thaw cycles[19].

THFA is considered a stable solvent. Its "green" credentials stem from its derivation from renewable resources (like corn cobs), biodegradability, and lower volatility compared to many traditional solvents[6]. Life cycle assessments have shown that bio-based solvents like 2-methyltetrahydrofuran (B130290) (a derivative of furfural, the precursor to THFA) can have significantly lower life cycle emissions compared to their petrochemical-based counterparts[15]. While a direct life cycle assessment comparing THFA and DMSO was not found, the bio-based origin of THFA suggests a more favorable environmental profile.

Conclusion: Making an Informed Choice

The selection between THFA and DMSO as a solvent requires a careful evaluation of the specific requirements of the experiment or application.

DMSO remains a powerful and versatile solvent, particularly valued for its exceptional ability to dissolve a wide range of compounds. Its effects on cellular systems are well-documented, which can be both an advantage (in specific assays) and a disadvantage (due to potential interference).

THFA presents a compelling alternative, especially when sustainability and lower toxicity are primary concerns. Its bio-based origin and biodegradability align with the principles of green chemistry. While its solvating power may not be as universal as DMSO's for all compounds, it offers good solvency for many organic molecules.

For researchers and drug development professionals, the decision should be based on a risk-benefit analysis considering the following:

  • Solubility: If a compound has poor solubility in other solvents, DMSO may be the only viable option. However, THFA should be considered and tested as a potentially effective and safer alternative.

  • Toxicity and Biological Interference: For cell-based assays and in vivo studies, the lower potential for toxicity and biological interference of THFA at higher concentrations makes it an attractive alternative to DMSO.

  • Environmental Impact: In large-scale applications, the "green" profile of THFA offers a significant advantage in reducing the environmental footprint.

Ultimately, empirical testing of both solvents with the specific compounds and experimental systems is recommended to make the most informed and effective choice. This guide provides the foundational knowledge and experimental frameworks to facilitate this critical decision-making process.

References

Tetrahydrofurfuryl Alcohol: A Viable Green Alternative to N-Methyl-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The increasing regulatory scrutiny and health concerns associated with N-methyl-2-pyrrolidone (NMP) have catalyzed the search for safer, more sustainable alternatives in various scientific and industrial applications. Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent, has emerged as a promising replacement. This guide provides an objective comparison of THFA and NMP, summarizing their performance characteristics, toxicological profiles, and relevant experimental protocols to aid researchers and professionals in making informed decisions.

Performance and Physical Properties: A Comparative Overview

While direct, quantitative comparative studies on the performance of THFA and NMP in specific applications are limited in publicly available literature, a comparison of their physical and chemical properties provides valuable insights into their potential as solvents. NMP is a powerful, polar aprotic solvent with a high boiling point and excellent solvency for a wide range of organic and inorganic compounds.[1] THFA, a water-miscible, biodegradable solvent derived from biomass, also exhibits good solvency power.[2][3]

Table 1: Physical and Chemical Properties of THFA vs. NMP

PropertyThis compound (THFA)N-Methyl-2-Pyrrolidone (NMP)
CAS Number 97-99-4[2]872-50-4[4]
Molecular Formula C₅H₁₀O₂C₅H₉NO[4]
Molecular Weight 102.13 g/mol 99.13 g/mol
Appearance Colorless to light-yellow liquid[2]Colorless to slightly yellow liquid[4]
Boiling Point 178 °C[5]202-204 °C[4]
Flash Point 75 °C[5]91 °C[4]
Density 1.054 g/mL at 25 °C1.028 g/cm³[4]
Vapor Pressure 0.142 kPa at 25°C[6]<0.3 mm Hg at 20°C
Solubility in Water Miscible[5]Miscible[4]
Origin Bio-based (from corn cobs)[5]Petrochemical-based

Health and Safety Profile: A Critical Comparison

The primary driver for replacing NMP is its significant health and safety concerns, particularly its reproductive toxicity. In contrast, THFA is generally considered to have a more favorable toxicological profile, although it is not without its own hazards.

Table 2: Toxicological Profile of THFA vs. NMP

Toxicological EndpointThis compound (THFA)N-Methyl-2-Pyrrolidone (NMP)
Acute Oral Toxicity (LD50, rat) 1600 - 2500 mg/kg3914 mg/kg
Reproductive Toxicity Suspected of damaging fertility and the unborn child. Induced testicular impairment in male rats.[4]Known reproductive toxicant. Causes testicular atrophy, disturbed spermatogenesis, and reduced fertility in animal studies.[7]
Developmental Toxicity May cause developmental effects.[4]Harmful to the developing fetus in animal studies.[7]
Irritation Eye irritant.Skin and respiratory irritant.
Carcinogenicity Not classified as a carcinogen.Not classified as a human carcinogen.
Environmental Fate Readily biodegradable.[2]Readily biodegradable.

Signaling Pathway of NMP-Induced Reproductive Toxicity

N-methyl-2-pyrrolidone's reproductive toxicity is a significant concern. Studies in animal models have elucidated a potential mechanism involving the disruption of spermatogenesis.

NMP_Toxicity_Pathway NMP N-Methyl-2-Pyrrolidone (NMP) Exposure BRDT Inhibition of BRDT (Testis-specific bromodomain protein) NMP->BRDT blocks binding Spermatogenesis Disruption of Spermatogenesis BRDT->Spermatogenesis leads to Testicular_Atrophy Testicular Atrophy Spermatogenesis->Testicular_Atrophy results in Reduced_Fertility Reduced Fertility Spermatogenesis->Reduced_Fertility Testicular_Atrophy->Reduced_Fertility

Proposed mechanism of NMP-induced male reproductive toxicity.

Experimental Protocols

For researchers and professionals looking to evaluate THFA as a replacement for NMP in their specific applications, standardized experimental protocols are crucial. Below are detailed methodologies for key comparative experiments.

Solvent Performance Evaluation: Paint Stripping Efficiency

This protocol is adapted from ASTM D6189 - 19 Standard Practice for Evaluating the Efficiency of Chemical Paint Removers.

Objective: To quantitatively compare the paint stripping efficiency of THFA and NMP-based formulations on a standardized coated substrate.

Materials:

  • Test panels (e.g., steel or aluminum) coated with a specific paint system (e.g., epoxy, polyurethane).

  • THFA-based paint stripper formulation.

  • NMP-based paint stripper formulation.

  • Scrapers or spatulas.

  • Timer.

  • Analytical balance.

  • Oven.

Procedure:

  • Panel Preparation: Prepare and coat test panels with the desired paint system and allow them to cure completely according to the manufacturer's instructions.

  • Initial Measurement: Weigh each coated panel to the nearest 0.1 mg.

  • Stripper Application: Apply a standardized amount of the THFA-based stripper to one set of panels and the NMP-based stripper to another set, ensuring uniform coverage.

  • Dwell Time: Allow the strippers to dwell on the panels for a predetermined series of time intervals (e.g., 15, 30, 60, 120 minutes).

  • Paint Removal: At the end of each time interval, use a scraper to remove the lifted paint.

  • Cleaning and Drying: Clean the panels with a suitable solvent to remove any residual stripper and paint, then dry them in an oven at a specified temperature until a constant weight is achieved.

  • Final Measurement: Weigh the stripped and dried panels.

  • Calculation of Efficiency: Calculate the paint stripping efficiency as the percentage of paint removed: Efficiency (%) = [(Initial Weight - Final Weight) / (Initial Weight - Bare Panel Weight)] x 100

Data Presentation: The results should be presented in a table comparing the stripping efficiency of each formulation at different time intervals.

Polymer Solubility Determination

Objective: To determine and compare the solubility of various polymers in THFA and NMP.

Materials:

  • A selection of relevant polymers (e.g., polyurethane, epoxy resin, polyvinyl chloride).

  • This compound (THFA).

  • N-methyl-2-pyrrolidone (NMP).

  • Analytical balance.

  • Volumetric flasks.

  • Magnetic stirrer and stir bars.

  • Constant temperature bath.

Procedure:

  • Solvent Preparation: Prepare known volumes of THFA and NMP in separate volumetric flasks.

  • Polymer Addition: Gradually add a known weight of the polymer to each solvent while stirring at a constant temperature.

  • Equilibration: Allow the mixtures to stir for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the solutions for any undissolved polymer.

  • Gravimetric Analysis: If undissolved polymer is present, filter the solution and weigh the dried, undissolved material.

  • Calculation of Solubility: Calculate the solubility in grams of polymer per 100 mL of solvent. Solubility (g/100mL) = [(Initial Polymer Weight - Undissolved Polymer Weight) / Solvent Volume (mL)] x 100

Data Presentation: Compile the solubility data for different polymers in both THFA and NMP into a comparative table.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep_Solvents Prepare THFA and NMP Formulations Application Apply Solvents under Controlled Conditions Prep_Solvents->Application Prep_Substrates Prepare Standardized Test Substrates (e.g., Coated Panels, Polymer Samples) Prep_Substrates->Application Incubation Incubate for Predetermined Time Intervals Application->Incubation Evaluation Evaluate Performance Metric (e.g., % Paint Removed, g/100mL Dissolved) Incubation->Evaluation Data_Collection Collect Quantitative Data Evaluation->Data_Collection Comparison Compare Performance of THFA vs. NMP Data_Collection->Comparison Conclusion Draw Conclusions on Replacement Viability Comparison->Conclusion

General workflow for evaluating solvent performance.

Conclusion

This compound presents a compelling case as a greener and safer alternative to N-methyl-2-pyrrolidone. Its bio-based origin, biodegradability, and more favorable toxicological profile align with the growing demand for sustainable chemical solutions. While direct comparative performance data remains limited, the available information on its physical and chemical properties suggests its suitability in many applications where NMP is traditionally used. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to conduct their own evaluations and validate the efficacy of THFA within their specific contexts, thereby contributing to a safer and more sustainable scientific landscape.

References

Efficacy of Tetrahydrofurfuryl alcohol as a solvent compared to traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, safety, and environmental footprint. In the quest for greener and more effective alternatives to traditional solvents, Tetrahydrofurfuryl alcohol (THFA) has emerged as a promising candidate. This guide provides an objective comparison of THFA's performance against conventional solvents, supported by available data and standardized experimental protocols.

This compound is a biodegradable, water-miscible organic compound derived from renewable resources like corncobs and sugarcane bagasse.[1] Its unique chemical structure, featuring a tetrahydrofuran (B95107) ring and a hydroxyl group, imparts a versatile solvency profile, making it an effective solvent for a wide array of organic and inorganic substances.[2] This, coupled with its low volatility and favorable safety profile, positions THFA as a compelling alternative in various applications, including pharmaceutical synthesis and drug formulation.[1][2]

Physicochemical Properties: A Side-by-Side Comparison

A solvent's physical and chemical properties are paramount in determining its suitability for a specific application. Key parameters include boiling point, density, viscosity, and flash point. Below is a comparative summary of these properties for THFA and several traditional solvents.

PropertyThis compound (THFA)EthanolMethanolAcetoneTetrahydrofuran (THF)Dichloromethane
Boiling Point (°C) 17878.3764.7566639.6
Density (g/mL at 20°C) 1.0540.7890.7920.7910.8891.33
Viscosity (cP at 20°C) 6.241.20.590.320.550.44
Flash Point (°C) 751311-20-14.5N/A

Delving into Solubility: Hansen Solubility Parameters

A more nuanced understanding of a solvent's efficacy can be achieved through Hansen Solubility Parameters (HSP). These parameters are based on the principle that "like dissolves like" and quantify the cohesive energy of a molecule in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] Solvents with similar HSP values to a given solute are more likely to dissolve it.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | | :--- | :--- | :--- | :--- | :--- | | This compound (THFA) | 17.6 | 7.8 | 11.9 | | Ethanol | 15.8 | 8.8 | 19.4 | | Methanol | 15.1 | 12.3 | 22.3 | | Acetone | 15.5 | 10.4 | 7.0 | | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | | Dichloromethane | 17.0 | 7.3 | 7.1 |

Note: HSP values can vary slightly depending on the source and determination method.

Performance in Practice: A Look at Experimental Evidence

While physical properties and solubility parameters provide a theoretical framework, experimental data is crucial for validating a solvent's performance in real-world applications.

One study on the extraction of aromatic hydrocarbons demonstrated that the partition coefficient of benzene (B151609) in THFA is comparable to that of widely used solvents like sulfolane (B150427) and furfuryl alcohol.[5] Specifically, the partition coefficient for benzene in THFA was 0.96, while for sulfolane and furfuryl alcohol, it was 1.17 and 0.91, respectively.[5] This suggests that THFA can be a cost-effective and environmentally friendlier alternative in such extraction processes.

Safety and Environmental Impact: A Critical Consideration

In modern drug development and chemical synthesis, the safety and environmental profile of a solvent are of utmost importance. THFA is often highlighted as a "green" solvent due to its derivation from renewable resources and its biodegradability.[1] Its low volatility also contributes to a safer handling environment.[2]

The following table provides a comparative overview of the acute oral and dermal toxicity (LD50) of THFA and traditional solvents in rats. Lower LD50 values indicate higher toxicity.

SolventOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)
This compound (THFA) 2500>2000
Ethanol 7060>20000
Methanol 562815800
Acetone 5800>15800
Tetrahydrofuran (THF) 1650>2000
Dichloromethane >2000>2000

It is important to note that while LD50 values provide a measure of acute toxicity, chronic exposure and other potential health hazards should also be considered when selecting a solvent.

Experimental Protocols

To ensure objective and reproducible comparisons of solvent efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Experimental Protocol: Determination of Active Pharmaceutical Ingredient (API) Solubility

This protocol outlines a standard procedure for determining the equilibrium solubility of an API in various solvents.

Objective: To quantitatively determine the saturation solubility of a given API in THFA and a selection of traditional solvents at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (THFA)

  • Ethanol, Methanol, Acetone, Tetrahydrofuran (THF), Dichloromethane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials.

    • To each vial, add a known volume (e.g., 5 mL) of one of the test solvents (THFA, ethanol, etc.).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform preliminary tests to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

  • Data Reporting:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

    • Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

Experimental Protocol: Measurement of Viscosity using a Rotational Viscometer

This protocol describes the standard operating procedure for measuring the dynamic viscosity of a liquid using a rotational viscometer.[6][7][8]

Objective: To determine the viscosity of THFA and traditional solvents at a controlled temperature.

Materials:

  • Rotational Viscometer with a set of spindles

  • Beakers or sample containers

  • Temperature-controlled water bath or circulator

  • Calibrated thermometer

  • Test liquids (THFA, ethanol, etc.)

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and placed on a stable, vibration-free surface.

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. For low-viscosity liquids, a larger spindle and higher speed are typically used.

    • If required, perform a calibration check using a standard fluid of known viscosity.

  • Sample Preparation:

    • Place a sufficient volume of the test liquid into a beaker to ensure the spindle will be immersed to the marked level.

    • Place the beaker in the temperature-controlled water bath and allow the sample to reach the desired temperature (e.g., 20°C). Monitor the temperature with a calibrated thermometer.

  • Measurement:

    • Carefully lower the selected spindle into the center of the sample until the liquid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.

    • Turn on the viscometer motor and allow the reading to stabilize. This may take a few moments.

    • Record the viscosity reading from the instrument display, along with the spindle number and rotational speed used. The reading is typically in centiPoise (cP) or milliPascal-seconds (mPa·s).

  • Data Analysis and Reporting:

    • Perform multiple readings for each sample and calculate the average viscosity.

    • Report the viscosity value along with the measurement temperature.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the logical flow of the described protocols.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_api Excess API mix Mix & Equilibrate (Constant Temperature Shaking) prep_api->mix prep_solvent Known Volume of Solvent prep_solvent->mix separate Centrifuge for Phase Separation mix->separate dilute Dilute Supernatant separate->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate G cluster_setup Setup cluster_measurement Measurement cluster_reporting Reporting setup_instrument Instrument Setup & Calibration immerse Immerse Spindle setup_instrument->immerse prep_sample Sample Preparation & Temperature Control prep_sample->immerse measure Start Rotation & Stabilize immerse->measure record Record Viscosity measure->record analyze_data Analyze Data & Average record->analyze_data report Report Viscosity & Temperature analyze_data->report

References

Safety Operating Guide

Proper Disposal of Tetrahydrofurfuryl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Tetrahydrofurfuryl alcohol (THFA), a versatile and biodegradable solvent, requires specific procedures for its proper disposal to mitigate environmental and safety risks. This guide provides essential, step-by-step information for the safe management of THFA waste.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes wearing appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.[1]

Spill Management

In the event of a THFA spill, immediate action is necessary to contain the substance and prevent its spread.

  • Eliminate Ignition Sources : Remove all sources of ignition from the area, as THFA is a combustible liquid.[1][3][4]

  • Ventilate the Area : Ensure adequate ventilation to disperse vapors.[1][5]

  • Containment : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3][4]

  • Collection : Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination : Clean the spill area thoroughly.

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][6]

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[1]

  • Containerization : Store waste THFA in its original or a compatible, tightly sealed, and properly labeled container.[1][5][7] Do not mix with other waste materials.[5]

  • Professional Disposal : Arrange for the disposal of the waste through a licensed disposal company.[5] Do not empty THFA into drains.[2][7]

  • Empty Containers : Empty containers may retain product residue and can be dangerous.[1] They should be handled like the product itself and disposed of in an environmentally safe manner.[5][6] Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[1]

Key Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point74 °C (165.2 °F)[1][2]
Autoignition Temperature282 °C (539.6 °F)[1]
Lower Explosion Limit1.5% (V)[8]
Upper Explosion Limit9.7% (V)[8]
Boiling Point178 °C (352.4 °F)[2]
Melting Point-80 °C (-112 °F)[2]
Vapor Pressure0.3 mbar @ 20 °C[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

THFA_Disposal_Workflow cluster_prep Preparation & Spill Response cluster_disposal Waste Disposal Protocol start Start: THFA Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes classify_waste Classify as Hazardous Waste (per EPA 40 CFR 261.3) spill_check->classify_waste No collect_spill Collect Absorbed Material in Labeled Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->classify_waste store_waste Store in Tightly Sealed, Labeled Container classify_waste->store_waste no_mixing Do Not Mix with Other Wastes store_waste->no_mixing contact_disposal Contact Licensed Disposal Company no_mixing->contact_disposal end End: Proper Disposal contact_disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Tetrahydrofurfuryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydrofurfuryl Alcohol

This guide provides crucial safety and logistical information for the handling and disposal of this compound (THFA), tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound is a colorless liquid that is combustible and can cause serious eye irritation.[1][2] It may also lead to skin and respiratory tract irritation.[1] Prolonged or repeated exposure may have adverse effects on fertility or the unborn child and could potentially cause liver and kidney damage.[1][2][3] It is essential to handle this chemical with appropriate caution in a well-ventilated area.[1]

PropertyValue
CAS Number 97-99-4
Molecular Formula C5H10O2
Boiling Point 178 °C (352.4 °F)
Flash Point 74 °C (165.2 °F)
Autoignition Temperature 282 °C (539.6 °F)
Explosion Limits Lower: 1.5% vol, Upper: 9.7% vol
Vapor Pressure 2.3 mm Hg @ 39°C
Specific Gravity 1.054 g/cm³
Solubility Miscible with water
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are required.[1][4] Standard safety glasses are not sufficient.
Skin Protection Wear impervious chemical-resistant gloves (e.g., Silver Shield) and appropriate protective clothing to prevent skin exposure.[1][5] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A NIOSH-approved organic vapor respirator should be used if misting or vapors occur, or if working in an area with inadequate ventilation.[4][5]
Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Keep containers tightly closed.[1]

  • Store locked up and protected from moisture.[2]

Emergency Procedures

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spills:

  • In case of a spill, evacuate the area and remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as sand or earth and place it in a suitable container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Do not dispose of it in household trash or down the drain. Contact a licensed professional waste disposal service to dispose of this material.[4] Empty containers may retain product residue and should be handled as hazardous waste.[1]

Experimental Workflow for Handling this compound

start Receipt of This compound storage Secure Storage (Cool, Dry, Ventilated) start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Chemical Handling (Under Fume Hood) ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Glassware and Work Area experiment->decontamination waste_collection Collect Waste (Liquid & Solid) experiment->waste_collection decontamination->waste_collection disposal Proper Disposal via Waste Management waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.